4-((4,6-Dichloropyrimidin-2-yl)amino)benzonitrile
Description
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Properties
IUPAC Name |
4-[(4,6-dichloropyrimidin-2-yl)amino]benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6Cl2N4/c12-9-5-10(13)17-11(16-9)15-8-3-1-7(6-14)2-4-8/h1-5H,(H,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPEUVAXCNNGXQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)NC2=NC(=CC(=N2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6Cl2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90675827 | |
| Record name | 4-[(4,6-Dichloropyrimidin-2-yl)amino]benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90675827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
329187-59-9 | |
| Record name | 4-[(4,6-Dichloro-2-pyrimidinyl)amino]benzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=329187-59-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[(4,6-Dichloropyrimidin-2-yl)amino]benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90675827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-((4,6-Dichloropyrimidin-2-yl)amino)benzonitrile (CAS 329187-59-9)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-((4,6-dichloropyrimidin-2-yl)amino)benzonitrile (CAS 329187-59-9), a key intermediate in the synthesis of a wide range of biologically active compounds. This document details its chemical and physical properties, provides a representative experimental protocol for its synthesis, and explores its significant applications in drug discovery, particularly in the development of kinase inhibitors and other therapeutic agents. The guide also delves into the core signaling pathways modulated by the downstream products of this versatile chemical scaffold, offering insights into their mechanisms of action.
Introduction
This compound is a substituted pyrimidine derivative that has emerged as a crucial building block in medicinal chemistry. Its structure, featuring a reactive dichloropyrimidine core and a benzonitrile moiety, allows for diverse chemical modifications, making it an ideal starting point for the synthesis of targeted therapeutics.[1] This compound is notably used as a precursor for kinase inhibitors, antiviral agents, and antibacterial drugs.[1] Its utility is underscored by its role as a key intermediate in the synthesis of Etravirine, a non-nucleoside reverse transcriptase inhibitor used in the treatment of HIV.[2] The dichloropyrimidine scaffold provides a versatile platform for introducing various substituents to modulate biological activity and pharmacokinetic properties.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference(s) |
| CAS Number | 329187-59-9 | [3] |
| Molecular Formula | C₁₁H₆Cl₂N₄ | [3] |
| Molecular Weight | 265.10 g/mol | [4] |
| Appearance | White to off-white crystalline powder | [5] |
| Melting Point | >239 °C (decomposes) | [6] |
| Boiling Point | 468.9 ± 55.0 °C (Predicted) | [6] |
| Density | 1.50 g/cm³ | [7] |
| Solubility | Slightly soluble in chloroform and methanol (with heating) | [7] |
| InChIKey | MPEUVAXCNNGXQX-UHFFFAOYSA-N | [3] |
| Canonical SMILES | C1=CC(=CC=C1NC2=NC(=CC(=N2)Cl)Cl)C#N | [3] |
Synthesis and Characterization
Representative Synthesis Protocol
The synthesis of this compound typically involves the nucleophilic aromatic substitution of a trichloropyrimidine with 4-aminobenzonitrile. Below is a representative experimental protocol based on established chemical literature.
Reaction Scheme:
Materials:
-
2,4,6-Trichloropyrimidine
-
4-Aminobenzonitrile
-
N,N-Diisopropylethylamine (DIPEA) or other suitable base
-
Anhydrous 1,4-Dioxane or other suitable solvent
-
Standard laboratory glassware for inert atmosphere reactions
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
-
Filtration apparatus
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,4,6-trichloropyrimidine (1.0 eq) in anhydrous 1,4-dioxane.
-
To this solution, add 4-aminobenzonitrile (1.0-1.2 eq) followed by the dropwise addition of N,N-diisopropylethylamine (2.0-3.0 eq).
-
Heat the reaction mixture to reflux (approximately 100-110 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Once the reaction is complete (typically after several hours), cool the mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield this compound as a solid.
Characterization Data
While publicly available, detailed spectroscopic data such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectra are often found in supplementary information of research articles or available upon request from commercial suppliers. For the purpose of this guide, a summary of expected characterization data is provided.
| Technique | Expected Data |
| ¹H NMR | Aromatic protons of the benzonitrile and pyrimidine rings, and the amine proton. |
| ¹³C NMR | Carbons of the pyrimidine and benzonitrile rings, including the nitrile carbon. |
| FT-IR (cm⁻¹) | Peaks corresponding to N-H stretching, C≡N stretching, and C-Cl stretching. |
| Mass Spec (m/z) | Molecular ion peak corresponding to the molecular weight of the compound. |
Applications in Drug Discovery and Development
This compound is a versatile intermediate for the synthesis of a variety of therapeutic agents. The two chlorine atoms on the pyrimidine ring can be sequentially or simultaneously substituted with different nucleophiles, allowing for the creation of diverse chemical libraries for drug screening.
Kinase Inhibitors
A primary application of this compound is in the development of kinase inhibitors for cancer therapy.[5] Kinases are key regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers.
-
Aurora Kinase Inhibitors: Derivatives of this compound have been investigated as inhibitors of Aurora kinases, which are essential for mitotic progression.[8][9]
-
Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibitors: This intermediate is used to synthesize inhibitors of LRRK2, a kinase implicated in Parkinson's disease.[10][11]
-
Epidermal Growth Factor Receptor (EGFR) Inhibitors: The dichloropyrimidine scaffold is also found in inhibitors of EGFR, a key target in non-small cell lung cancer.[12][13]
Antiviral Agents
As previously mentioned, this compound is a crucial intermediate in the synthesis of the HIV non-nucleoside reverse transcriptase inhibitor, Etravirine.[2]
Adenosine Receptor Antagonists
Derivatives of this compound have been explored as dual A2A/A2B adenosine receptor antagonists, which have potential applications in cancer immunotherapy.[14]
Signaling Pathways and Mechanisms of Action
The therapeutic effects of compounds derived from this compound are achieved through the modulation of specific cellular signaling pathways.
Aurora Kinase Signaling Pathway
Aurora kinases (A, B, and C) are critical for cell division, and their overexpression is common in many cancers.[15] Inhibitors derived from the title compound can block the ATP-binding site of these kinases, leading to mitotic arrest and apoptosis in cancer cells.
LRRK2 Signaling Pathway
Mutations in the LRRK2 gene that lead to increased kinase activity are a major cause of familial Parkinson's disease.[5] LRRK2 is involved in various cellular processes, including vesicular trafficking and autophagy. Inhibitors can reduce its pathogenic activity.
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation, triggers downstream signaling cascades like the RAS-RAF-MEK-ERK and PI3K-AKT pathways, promoting cell proliferation and survival.[1] In many cancers, EGFR is overexpressed or mutated, leading to uncontrolled cell growth.
A2A/A2B Adenosine Receptor Signaling Pathway
A2A and A2B adenosine receptors are G-protein coupled receptors that, upon activation by adenosine, stimulate adenylyl cyclase to produce cyclic AMP (cAMP).[16] This signaling cascade plays a role in inflammation and immune responses. Antagonists of these receptors can modulate the tumor microenvironment.
Biological Activity of Downstream Products
The following table summarizes the in vitro activity of some representative compounds synthesized using this compound as a key intermediate.
| Target | Derivative Type | IC₅₀ (nM) | Cell Line | Reference(s) |
| Aurora A | 2,4-Disubstituted Pyrimidine | 309 | - | [9] |
| Aurora B | 2,4-Disubstituted Pyrimidine | 293 | - | [9] |
| LRRK2 (wild-type) | Benzodiazepine Scaffold | 13 | - | [10] |
| LRRK2 (G2019S mutant) | Benzodiazepine Scaffold | 6 | - | [10] |
| EGFR (L858R/T790M) | 7-Oxopyrido[2,3-d]pyrimidine | Potent Inhibition | - | [13] |
| A2A Adenosine Receptor | Triazole-pyrimidine-methylbenzonitrile | - | - | [14] |
| A2B Adenosine Receptor | Triazole-pyrimidine-methylbenzonitrile | 14.12 | - | [17] |
Conclusion
This compound is a highly valuable and versatile chemical intermediate with significant applications in the field of drug discovery and development. Its utility in the synthesis of potent and selective inhibitors of key biological targets such as kinases and receptors underscores its importance to medicinal chemists and pharmaceutical scientists. This technical guide has provided a comprehensive overview of its properties, synthesis, and applications, along with insights into the signaling pathways modulated by its derivatives. Further exploration of this chemical scaffold is likely to yield novel therapeutic agents for a range of diseases.
References
- 1. EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A2 Adenosine Receptors and Vascular Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C11H6Cl2N4 | CID 46781251 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemwhat.com [chemwhat.com]
- 5. Mapping the LRRK2 Signaling Pathway and Its Interplay with Other Parkinson’s Disease Components | Parkinson's Disease [michaeljfox.org]
- 6. chembk.com [chembk.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of novel 2,4-disubstituted pyrimidines as Aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Structural Insights and Development of LRRK2 Inhibitors for Parkinson’s Disease in the Last Decade - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of a Chiral 2,4-Substituted Pyrrolo[2,3- d]pyrimidine as a Potent, Selective, and Orally Bioavailable LRRK2 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Discovery of Selective and Noncovalent Diaminopyrimidine-Based Inhibitors of Epidermal Growth Factor Receptor Containing the T790M Resistance Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Oxopyrido[2,3-d]pyrimidines as Covalent L858R/T790M Mutant Selective Epidermal Growth Factor Receptor (EGFR) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Design, synthesis, and biological evaluation of triazole-pyrimidine-methylbenzonitrile derivatives as dual A2A/A2B adenosine receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Aurora kinases signaling in cancer: from molecular perception to targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Signaling pathways involving adenosine A2A and A2B receptors in wound healing and fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Epidermal growth factor receptor (EGFR) signaling in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
4-((4,6-Dichloropyrimidin-2-yl)amino)benzonitrile structure elucidation
An In-depth Technical Guide on the Structure Elucidation of 4-((4,6-Dichloropyrimidin-2-yl)amino)benzonitrile
Abstract
This compound is a halogenated aromatic organic compound recognized for its role as a crucial intermediate in the synthesis of various bioactive molecules.[1][2] With the molecular formula C₁₁H₆Cl₂N₄, its structure incorporates a dichloropyrimidine ring linked to a benzonitrile moiety via an amino bridge.[3][4] This guide provides a comprehensive overview of the structural elucidation of this compound, detailing the analytical techniques and experimental protocols used to confirm its chemical identity. It is intended for researchers and professionals in the fields of medicinal chemistry, organic synthesis, and drug development.
Introduction
This compound serves as a foundational building block in the development of pharmaceuticals, particularly in the synthesis of kinase inhibitors for cancer research, as well as antibacterial and antiviral agents.[1] Its value lies in the selective reactivity of its dichloropyrimidine scaffold, which allows for diverse chemical modifications.[1] The precise characterization and structural confirmation of this intermediate are paramount to ensuring the purity, identity, and quality of the subsequent active pharmaceutical ingredients. This document outlines the synthesis and the multi-faceted analytical approach required for its complete structure elucidation.
Molecular Structure and Properties
The compound is a white to off-white crystalline solid or powder at room temperature.[2] Its core structure consists of a 4-aminobenzonitrile unit attached to the C2 position of a 4,6-dichloropyrimidine ring.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 329187-59-9 | [3][5] |
| Molecular Formula | C₁₁H₆Cl₂N₄ | [3][4] |
| Molecular Weight | 265.10 g/mol | [3][4] |
| Appearance | White to off-white crystalline solid/powder | [1][2] |
| Melting Point | >239°C (decomposes) | [6] |
| Boiling Point | 468.86°C at 760 mmHg (Predicted) | [7] |
| Density | 1.508 g/cm³ (Predicted) | [7] |
| InChI | InChI=1S/C11H6Cl2N4/c12-9-5-10(13)17-11(16-9)15-8-3-1-7(6-14)2-4-8/h1-5H,(H,15,16,17) | [3] |
Synthesis Pathway
The most common method for synthesizing this compound is through a nucleophilic aromatic substitution reaction.[2] This process typically involves reacting 2,4,6-trichloropyrimidine with 4-aminobenzonitrile in the presence of a base.[2][8] The amino group of 4-aminobenzonitrile selectively displaces the chlorine atom at the more reactive C2 position of the pyrimidine ring.
Structural Elucidation Data
Confirming the structure of this compound requires a combination of spectroscopic and analytical methods.
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and elemental composition. For this compound, high-resolution mass spectrometry (HRMS) would provide an exact mass measurement consistent with the molecular formula C₁₁H₆Cl₂N₄.
Table 2: Expected Mass Spectrometry Data
| Parameter | Expected Value | Rationale |
| Molecular Ion [M]⁺ | m/z ≈ 264 | Calculated for C₁₁H₆³⁵Cl₂N₄ |
| Isotopic Pattern | M, M+2, M+4 | Characteristic pattern for a molecule containing two chlorine atoms, with approximate peak height ratios of 9:6:1. |
| Exact Mass | 263.99695 Da | Computed value for C₁₁H₆Cl₂N₄.[3] |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule. The spectrum would exhibit characteristic absorption bands for the nitrile, amine, and aromatic C-H bonds.
Table 3: Predicted Infrared (IR) Spectroscopy Peaks
| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibration Type |
| N-H (Amine) | 3300 - 3500 | Stretching |
| Aromatic C-H | 3000 - 3100 | Stretching |
| C≡N (Nitrile) | 2220 - 2260 | Stretching |
| Aromatic C=C | 1500 - 1600 | Stretching |
| C-N | 1250 - 1350 | Stretching |
| C-Cl | 700 - 850 | Stretching |
Note: These are predicted ranges based on typical values for these functional groups. The IR spectrum of 2-amino-4-chlorobenzonitrile shows a nitrile stretch at 2211 cm⁻¹ and N-H stretches at 3452 and 3363 cm⁻¹.[9]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the pyrimidine proton.
Table 4: Predicted ¹H NMR Chemical Shifts
| Proton Environment | Predicted δ (ppm) | Multiplicity | Integration |
| NH | 8.0 - 9.5 | Broad Singlet | 1H |
| Benzonitrile H (ortho to CN) | 7.6 - 7.8 | Doublet | 2H |
| Benzonitrile H (meta to CN) | 7.0 - 7.3 | Doublet | 2H |
| Pyrimidine H (at C5) | 6.8 - 7.2 | Singlet | 1H |
Note: The ¹H NMR spectrum for the related compound 4,6-dichloropyrimidine shows a singlet at 8.82 ppm (for H2) and a singlet at 7.46 ppm (for H5).[10]
¹³C NMR Spectroscopy: The carbon NMR spectrum would confirm the number of unique carbon environments. Due to symmetry in the benzonitrile ring, 9 distinct signals are expected.
Table 5: Predicted ¹³C NMR Chemical Shifts
| Carbon Environment | Predicted δ (ppm) |
| Pyrimidine C4, C6 | 160 - 165 |
| Pyrimidine C2 | 158 - 162 |
| Benzonitrile C (ipso to NH) | 140 - 145 |
| Benzonitrile C (ortho to CN) | 130 - 135 |
| Benzonitrile C (meta to CN) | 118 - 122 |
| C≡N (Nitrile Carbon) | 115 - 120 |
| Pyrimidine C5 | 115 - 120 |
| Benzonitrile C (ipso to CN) | 105 - 110 |
X-Ray Crystallography
Experimental Protocols
Nuclear Magnetic Resonance (NMR)
-
Sample Preparation : Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.
-
Data Acquisition : Acquire ¹H and ¹³C spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR : Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR : Use proton decoupling. Typical parameters include a 45° pulse angle, a relaxation delay of 2-5 seconds, and acquisition of 1024-4096 scans for adequate signal-to-noise ratio.
-
Data Processing : Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation : Prepare a KBr pellet by mixing ~1 mg of the compound with ~100 mg of dry KBr powder and pressing the mixture into a thin, transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition : Place the sample in the spectrometer's sample compartment.
-
Spectrum Recording : Record the spectrum, typically from 4000 cm⁻¹ to 400 cm⁻¹, co-adding 16-32 scans to improve the signal-to-noise ratio.
-
Data Processing : Perform a background subtraction using a spectrum of the empty sample holder (or pure KBr pellet). Identify and label the characteristic absorption peaks.
High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation : Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent like acetonitrile or methanol.
-
Ionization : Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
-
Mass Analysis : Analyze the ions in a high-resolution mass analyzer (e.g., TOF, Orbitrap).
-
Data Analysis : Determine the exact mass of the molecular ion and compare it to the theoretical mass calculated for the elemental formula C₁₁H₆Cl₂N₄. Analyze the isotopic distribution pattern to confirm the presence of two chlorine atoms.
Application as a Pharmaceutical Intermediate
The structural features of this compound make it a versatile intermediate. The two chlorine atoms on the pyrimidine ring can be sequentially substituted in nucleophilic aromatic substitution reactions, allowing for the construction of more complex molecules. It is a known intermediate in the synthesis of diarylpyrimidine non-nucleoside reverse transcriptase inhibitors (NNRTIs), such as Etravirine, which is used to treat HIV.[8] It also serves as a precursor for kinase inhibitors and other potential therapeutic agents.[1]
Conclusion
The structure of this compound is unequivocally established through a combination of modern analytical techniques. Mass spectrometry confirms its molecular formula and the presence of two chlorine atoms, while IR spectroscopy identifies its key functional groups. Detailed ¹H and ¹³C NMR analyses provide a complete map of its carbon-hydrogen framework. Although not detailed here, X-ray crystallography would offer the ultimate confirmation of its three-dimensional structure. The robust characterization of this molecule is a critical step, ensuring its suitability as a high-purity intermediate for the synthesis of life-saving pharmaceuticals.
References
- 1. 4-[(4,6-Dichloropyrimidin-2-yl)amino]benzonitrile - Jiangxi Zhongding Biotechnology Co., Ltd. [jxzd-chem.com]
- 2. guidechem.com [guidechem.com]
- 3. This compound | C11H6Cl2N4 | CID 46781251 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. hoffmanchemicals.com [hoffmanchemicals.com]
- 6. chembk.com [chembk.com]
- 7. 4-[(4,6-dichloropyrimidin-2-yl)amino]benzonitrile | 329187-59-9 [chemnet.com]
- 8. lookchem.com [lookchem.com]
- 9. mjas.analis.com.my [mjas.analis.com.my]
- 10. 4,6-Dichloropyrimidine(1193-21-1) 1H NMR [m.chemicalbook.com]
synthesis of 4-((4,6-Dichloropyrimidin-2-yl)amino)benzonitrile from 4-aminobenzonitrile
This in-depth technical guide provides a comprehensive overview of the synthesis of 4-((4,6-dichloropyrimidin-2-yl)amino)benzonitrile from 4-aminobenzonitrile. The primary synthetic route involves a nucleophilic aromatic substitution (SNAr) reaction. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry, where this compound serves as a crucial intermediate.[1]
Reaction Overview
The synthesis is achieved through the reaction of 4-aminobenzonitrile with 2,4,6-trichloropyrimidine. In this reaction, the amino group of 4-aminobenzonitrile acts as a nucleophile, attacking the electron-deficient pyrimidine ring and displacing one of the chlorine atoms. The reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride gas byproduct.
Quantitative Data Summary
The following table summarizes the key reactants and typical reaction conditions for the synthesis of this compound. Please note that specific yields can vary based on the exact conditions and scale of the reaction.
| Parameter | Value | Reference |
| Starting Material | 4-Aminobenzonitrile | [2][3] |
| Reagent | 2,4,6-Trichloropyrimidine | [2][3] |
| Product | This compound | [4][5] |
| Molecular Formula | C₁₁H₆Cl₂N₄ | [4][5] |
| Molecular Weight | 265.10 g/mol | [5] |
| Typical Solvent | 1,4-Dioxane, Dimethylformamide (DMF), Toluene | [2][3] |
| Typical Base | N,N-Diisopropylethylamine (DIPEA) | [2] |
| Reaction Temperature | Elevated/Reflux | [2][3] |
Experimental Protocol
The following is a generalized experimental protocol for the synthesis of this compound. This protocol is based on commonly employed methods for nucleophilic aromatic substitution on chloropyrimidines.
Materials:
-
4-Aminobenzonitrile
-
2,4,6-Trichloropyrimidine
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous 1,4-Dioxane
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and heat source
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-aminobenzonitrile (1.0 equivalent) in anhydrous 1,4-dioxane.
-
Addition of Reagents: To the stirred solution, add 2,4,6-trichloropyrimidine (1.0 - 1.2 equivalents) followed by the dropwise addition of N,N-diisopropylethylamine (1.5 - 2.0 equivalents).
-
Reaction Conditions: Heat the reaction mixture to reflux and maintain this temperature for several hours. The progress of the reaction should be monitored by a suitable technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Workup: Upon completion of the reaction, cool the mixture to room temperature. The solvent can be removed under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water.
-
Purification: The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product can be further purified by recrystallization or column chromatography to yield pure this compound.
Reaction Pathway and Workflow
The synthesis of this compound proceeds via a nucleophilic aromatic substitution mechanism. The workflow for this synthesis is depicted in the following diagrams.
Caption: Experimental workflow for the synthesis of this compound.
Caption: Chemical reaction for the synthesis of this compound.
References
- 1. 4-[(4,6-Dichloropyrimidin-2-yl)amino]benzonitrile - Jiangxi Zhongding Biotechnology Co., Ltd. [jxzd-chem.com]
- 2. WO2010150279A2 - Process for synthesis of diarylpyrimidine non-nucleoside reverse transcriptase inhibitor - Google Patents [patents.google.com]
- 3. guidechem.com [guidechem.com]
- 4. This compound | C11H6Cl2N4 | CID 46781251 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
The Unseen Core: A Technical Guide to the Synthetic Intermediate 4-((4,6-Dichloropyrimidin-2-yl)amino)benzonitrile and Its Role in Modern Therapeutics and Agrochemicals
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-((4,6-Dichloropyrimidin-2-yl)amino)benzonitrile is a vital heterocyclic organic compound that serves as a cornerstone in the synthesis of a diverse range of biologically active molecules. While not an active therapeutic or agricultural agent itself, its dichloropyrimidine and benzonitrile moieties provide a versatile scaffold for the development of potent and selective inhibitors targeting critical enzymes and receptors. This technical guide delves into the significance of this intermediate by exploring the mechanisms of action of the key molecular classes derived from it, providing insights into the experimental protocols used for their characterization, and presenting relevant quantitative data.
Core Applications as a Synthetic Intermediate
The primary utility of this compound lies in its role as a precursor for the synthesis of:
-
Sulfonylurea Herbicides: Targeting the acetolactate synthase (ALS) enzyme in plants.
-
Antiviral Agents: Notably the non-nucleoside reverse transcriptase inhibitor (NNRTI) Etravirine for HIV-1 treatment.
-
Kinase Inhibitors: Leveraging the pyrimidine core for the development of cancer therapeutics.
-
Adenosine Receptor Antagonists: Emerging as promising candidates for cancer immunotherapy.
The following sections will explore the mechanism of action for each of these classes of compounds, supported by experimental data and protocols.
Inhibition of Acetolactate Synthase (ALS) in Herbicides
Sulfonylurea herbicides derived from this compound are potent inhibitors of acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[1] This enzyme is crucial for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants and microorganisms but is absent in mammals, conferring high selectivity.[1][2]
Mechanism of Action
Sulfonylurea herbicides act as non-competitive inhibitors of ALS. They bind to a site on the enzyme that is distant from the active site, inducing a conformational change that prevents the substrate from binding and catalysis from occurring.[3] This inhibition leads to a deficiency in essential amino acids, ultimately halting plant growth and leading to plant death.[2]
Signaling Pathway Diagram
Caption: Inhibition of the branched-chain amino acid synthesis pathway by sulfonylurea herbicides.
Quantitative Data: ALS Inhibition by Sulfonylurea Herbicides
| Compound Class | Target | IC50 | Organism | Reference |
| Tribenuron-methyl (TBM) | ALS | 0.046 µM (Wild Type) | Linum usitatissimum | [3] |
| Tribenuron-methyl (TBM) | ALS | 0.581 µM (Resistant Mutant) | Linum usitatissimum | [3] |
Experimental Protocol: In Vitro ALS Activity Assay
This protocol outlines a method for determining the inhibitory effect of sulfonylurea herbicides on ALS enzyme activity.
1. Enzyme Extraction: a. Homogenize fresh, young plant tissue in an ice-cold extraction buffer.[2] b. Centrifuge the homogenate at high speed (e.g., 12,000 x g) for 20 minutes at 4°C.[2] c. Collect the supernatant containing the crude ALS enzyme extract.[2]
2. Assay Reaction: a. In a microplate, combine the enzyme extract with a reaction buffer containing the necessary cofactors (ThDP, Mg2+, FAD) and the substrate (pyruvate).[4] b. Add serial dilutions of the sulfonylurea herbicide to the wells. c. Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a specific duration.
3. Detection of Acetolactate: a. Stop the enzymatic reaction by adding sulfuric acid.[2] b. The acetolactate produced is decarboxylated to acetoin. c. Add creatine and α-naphthol, which react with acetoin to form a colored complex.[2] d. Measure the absorbance at a specific wavelength (e.g., 530 nm) using a microplate reader.
4. Data Analysis: a. Calculate the percentage of ALS inhibition for each herbicide concentration relative to a no-herbicide control.[2] b. Plot the percentage of inhibition against the logarithm of the herbicide concentration to determine the IC50 value.[2]
Allosteric Inhibition of HIV-1 Reverse Transcriptase by Etravirine
This compound is a key intermediate in the synthesis of Etravirine, a second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI).[5][6][7] Etravirine is used in combination with other antiretroviral drugs for the treatment of HIV-1 infection, particularly in patients with resistance to first-generation NNRTIs.[8]
Mechanism of Action
Etravirine is an allosteric inhibitor of HIV-1 reverse transcriptase (RT).[9] It binds to a hydrophobic pocket on the p66 subunit of the enzyme, approximately 10 Å from the catalytic site.[9] This binding induces a conformational change in the enzyme, which distorts the active site and inhibits the conversion of the viral RNA genome into DNA.[9] A key feature of Etravirine is its molecular flexibility, which allows it to bind to the RT enzyme in multiple conformations, thereby retaining activity against many NNRTI-resistant viral strains.
Signaling Pathway Diagram
Caption: Allosteric inhibition of HIV-1 reverse transcriptase by Etravirine.
Quantitative Data: Anti-HIV-1 Activity of Etravirine
| Compound | Target | EC50 (nM) | Cell Line | Virus Strain | Reference |
| Etravirine | HIV-1 RT | ~4 (protein binding adjusted) | MT4 cells | HIV-1/IIIB | [10] |
| HIV-1 Inhibitor-54 | HIV-1 RT | 32 | MT-4 | HIV-1 IIIB | [11] |
Experimental Protocol: HIV-1 Reverse Transcriptase Inhibition Assay (Non-Radioactive ELISA)
This protocol describes a colorimetric ELISA-based assay to measure the inhibition of HIV-1 RT activity.[12][13]
1. Plate Preparation: a. Use a streptavidin-coated 96-well plate. b. Immobilize a biotin-labeled template/primer (e.g., poly(A) x oligo(dT)) to the wells.
2. Reaction Mixture: a. Prepare a reaction buffer containing dNTPs, including digoxigenin (DIG)-labeled dUTP. b. Add serial dilutions of the NNRTI (e.g., Etravirine) to the wells. c. Add recombinant HIV-1 RT to initiate the reaction.
3. Incubation: a. Incubate the plate at 37°C for a specified time (e.g., 1-2 hours) to allow for DNA synthesis.
4. Detection: a. Wash the wells to remove unbound reagents. b. Add an anti-DIG antibody conjugated to horseradish peroxidase (HRP). c. After another wash step, add a colorimetric HRP substrate (e.g., ABTS). d. Stop the reaction and measure the absorbance using a microplate reader.
5. Data Analysis: a. Calculate the percentage of RT inhibition for each compound concentration. b. Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
Modulation of Kinase Activity in Cancer Therapy
The pyrimidine scaffold is a well-established "hinge-binding" motif for kinase inhibitors, and this compound serves as a valuable starting material for the synthesis of such compounds.[14] Kinase inhibitors are a major class of targeted cancer therapies that interfere with signaling pathways controlling cell proliferation, survival, and angiogenesis.
Mechanism of Action
Pyrimidine-based kinase inhibitors are typically ATP-competitive, binding to the ATP-binding pocket of the kinase and preventing the phosphorylation of downstream substrates. By inhibiting specific kinases that are overactive or mutated in cancer cells, these drugs can block the signaling pathways that drive tumor growth.
Signaling Pathway Diagram
Caption: Competitive inhibition of a receptor tyrosine kinase by a pyrimidine-based inhibitor.
Quantitative Data: Pyrimidine-Based Kinase Inhibitors
| Compound | Target | IC50 (nM) | Reference |
| SL10 (phenyl-piperazine derivative) | JAK2 | 12.7 | [15] |
| SL35 (pyrimidinyl-piperazine derivative) | JAK2 | 21.7 | [15] |
| Ruxolitinib (reference) | JAK2 | 28.8 | [15] |
Experimental Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™)
This protocol describes a luminescent assay to measure kinase activity and its inhibition.[16]
1. Compound Preparation: a. Prepare serial dilutions of the test pyrimidine derivatives in DMSO.
2. Kinase Reaction: a. In a 384-well plate, add the kinase buffer, the recombinant kinase enzyme, and the test compound. b. Pre-incubate at room temperature. c. Initiate the reaction by adding a mixture of the peptide substrate and ATP. d. Incubate for a defined period (e.g., 60 minutes) at room temperature.
3. ADP Detection: a. Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. b. Add the Kinase Detection Reagent to convert the generated ADP back to ATP, which is then used in a luciferase/luciferin reaction to produce light.
4. Data Analysis: a. Measure the luminescence using a luminometer. The signal is proportional to the amount of ADP produced and thus to the kinase activity. b. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.[16]
Antagonism of Adenosine A2A/A2B Receptors in Cancer Immunotherapy
Derivatives of this compound are being explored as antagonists of the A2A and A2B adenosine receptors, which are promising targets for cancer immunotherapy.[17] In the tumor microenvironment, high levels of adenosine suppress the anti-tumor immune response.
Mechanism of Action
A2A and A2B receptor antagonists block the binding of adenosine to these receptors on immune cells, particularly T cells.[17] Activation of these receptors by adenosine leads to an increase in intracellular cyclic AMP (cAMP), which has an immunosuppressive effect.[18] By blocking this signaling, the antagonists can restore the function of T cells and other immune cells, enabling them to recognize and attack cancer cells.
Signaling Pathway Diagram
Caption: Blockade of adenosine-mediated immunosuppression by A2A/A2B receptor antagonists.
Quantitative Data: Adenosine Receptor Antagonists
| Compound | Target | Ki (nM) | IC50 (nM) | Assay | Reference |
| Exemplified Pyrimidine Derivative | A2A Receptor | 0.078 | - | TR-FRET | [19] |
| Exemplified Pyrimidine Derivative | A2B Receptor | 5.4 | - | TR-FRET | [19] |
| Exemplified Pyrimidine Derivative | A1 Receptor | 18 | - | TR-FRET | [19] |
| Exemplified Pyrimidine Derivative | A3 Receptor | 194 | - | TR-FRET | [19] |
| Exemplified Pyrimidine Derivative | - | - | 5 | IL-2 Release | [19] |
| Pyridinone Derivative (38) | A2A Receptor | - | 29.0 | - | [20] |
| ISAM-R56A | A2B Receptor | 3.50-24.3 | - | Binding Assay | [17] |
Experimental Protocol: cAMP Functional Assay
This protocol measures the ability of an antagonist to inhibit agonist-induced cAMP production in cells expressing the target adenosine receptor.[17][18]
1. Cell Culture: a. Seed cells stably expressing the A2A or A2B receptor (e.g., HEK-293 cells) in a 96-well or 384-well plate and incubate overnight.[17][18]
2. Antagonist Pre-incubation: a. Wash the cells with assay buffer. b. Add serial dilutions of the test antagonist to the wells and pre-incubate to allow for receptor binding.[17]
3. Agonist Stimulation: a. Add a known agonist of the adenosine receptor (e.g., NECA) at a concentration that elicits a submaximal response (e.g., EC80).[18] b. Incubate for a defined period (e.g., 15-30 minutes) at 37°C to stimulate cAMP production.[18]
4. cAMP Detection: a. Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF, ELISA, or LANCE).[21]
5. Data Analysis: a. Calculate the percentage of inhibition of the agonist-induced cAMP response for each antagonist concentration. b. Determine the IC50 or Kb value by fitting the data to a dose-response curve.[17]
Conclusion
This compound is a testament to the critical role of synthetic intermediates in the discovery and development of novel drugs and agrochemicals. Its structural features provide a versatile platform for creating highly specific and potent molecules that address significant challenges in human health and agriculture. Understanding the mechanisms of action of its derivatives and the experimental methodologies used to characterize them is essential for the continued innovation in these fields. This guide provides a foundational overview for researchers and scientists working at the forefront of chemical biology and drug discovery.
References
- 1. Home Page / Herbicide Symptoms Tool [herbicide-symptoms.ipm.ucanr.edu]
- 2. benchchem.com [benchchem.com]
- 3. A LuALS Mutation with High Sulfonylurea Herbicide Resistance in Linum usitatissimum L - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comprehensive understanding of acetohydroxyacid synthase inhibition by different herbicide families - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US20130123498A1 - Process for the preparation of etravirine and intermediates in the synthesis thereof - Google Patents [patents.google.com]
- 6. Development of a practical synthesis of etravirine via a microwave-promoted amination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. d-nb.info [d-nb.info]
- 8. Clinical Pharmacokinetics and Pharmacodynamics of Etravirine: An Updated Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Clinical Pharmacokinetics and Pharmacodynamics of Etravirine: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. xpressbio.com [xpressbio.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. mdpi.com [mdpi.com]
- 16. benchchem.com [benchchem.com]
- 17. A2B adenosine receptor antagonists rescue lymphocyte activity in adenosine-producing patient-derived cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. | BioWorld [bioworld.com]
- 20. Discovery of Pyridinone Derivatives as Potent, Selective, and Orally Bioavailable Adenosine A2A Receptor Antagonists for Cancer Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Functional efficacy of adenosine A2A receptor agonists is positively correlated to their receptor residence time - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: The Biological Significance of 4-((4,6-Dichloropyrimidin-2-yl)amino)benzonitrile as a Core Scaffold
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-((4,6-Dichloropyrimidin-2-yl)amino)benzonitrile is a heterocyclic organic compound that has garnered significant attention in medicinal chemistry and drug discovery. While direct biological activity of this compound is not extensively documented, its primary importance lies in its role as a key intermediate or core scaffold for the synthesis of a variety of biologically active molecules. Its structural features, particularly the dichloropyrimidine and benzonitrile moieties, provide reactive sites for further chemical modifications, enabling the development of potent and selective therapeutic agents.
This technical guide will elucidate the biological significance of this compound by focusing on its synthetic utility and the biological activities of its derivatives. The primary application highlighted is its use in the development of dual A2A/A2B adenosine receptor antagonists, which have therapeutic potential in immuno-oncology.
Synthesis of the Core Scaffold
The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution reaction.[1] This process involves the reaction of 2,4,6-trichloropyrimidine with 4-aminobenzonitrile.
Biological Activity of Derivatives: A2A/A2B Adenosine Receptor Antagonism
The this compound core is a crucial component in the design of dual antagonists for the A2A and A2B adenosine receptors. These receptors are G-protein coupled receptors that, upon activation by adenosine, lead to an increase in intracellular cyclic AMP (cAMP).[1][2] In the tumor microenvironment, high levels of adenosine suppress the anti-tumor immune response. By blocking these receptors, the immunosuppressive effects of adenosine can be mitigated, thereby enhancing the efficacy of cancer immunotherapy.
A2A/A2B Adenosine Receptor Signaling Pathway
Activation of A2A and A2B adenosine receptors by adenosine triggers a signaling cascade that involves the activation of adenylyl cyclase, which then converts ATP to cAMP.[1][2] This increase in cAMP levels in immune cells, such as T cells, leads to immunosuppression. Antagonists developed from the this compound scaffold block the binding of adenosine to these receptors, thereby inhibiting this signaling pathway.
Quantitative Data: Inhibitory Activity of Derivatives
Derivatives of this compound have been synthesized and evaluated for their ability to antagonize A2A and A2B adenosine receptors. The inhibitory activity is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the receptor's activity by 50%.
| Compound ID | A2A Receptor IC50 (nM) | A2B Receptor IC50 (nM) |
| 7i | Not Reported | 14.12 |
| AB928 (Control) | Not Reported | Not Reported |
Data extracted from a study on triazole-pyrimidine-methylbenzonitrile derivatives.
Experimental Protocols
The biological activity of the derivatives of this compound is often assessed using a cAMP functional assay. This assay measures the ability of a compound to inhibit the agonist-induced production of cAMP in cells expressing the target adenosine receptor subtype.
cAMP Functional Assay Protocol
This protocol is a generalized procedure for determining the antagonist activity of compounds at the A2A and A2B adenosine receptors.
Objective: To measure the IC50 values of test compounds by quantifying their ability to inhibit agonist-induced cAMP production in cells expressing human A2A or A2B adenosine receptors.
Materials:
-
CHO (Chinese Hamster Ovary) cells stably expressing human A2A or A2B adenosine receptors.
-
Cell culture medium (e.g., DMEM/F12) with supplements.
-
Assay buffer (e.g., HBSS with HEPES and BSA).
-
Agonist (e.g., NECA - 5'-N-Ethylcarboxamidoadenosine).
-
Test compounds (derivatives of the core scaffold).
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
384-well white assay plates.
-
Multichannel pipettes and a plate reader compatible with the chosen assay kit.
Procedure:
-
Cell Seeding:
-
Culture the CHO cells expressing the target receptor to ~80-90% confluency.
-
Harvest the cells and resuspend them in fresh culture medium.
-
Seed the cells into 384-well plates at a predetermined optimal density and incubate overnight.
-
-
Compound Preparation:
-
Prepare serial dilutions of the test compounds and a reference antagonist in DMSO.
-
Further dilute the compounds in the assay buffer to the desired final concentrations.
-
-
Assay Execution:
-
Remove the culture medium from the cell plates and wash with assay buffer.
-
Add the diluted test compounds to the wells and pre-incubate for a specified time (e.g., 15-30 minutes) at 37°C.
-
Prepare the agonist solution at a concentration that elicits ~80% of the maximal response (EC80).
-
Add the agonist to all wells except the negative control (basal) wells.
-
Incubate the plate for a specified time (e.g., 15-30 minutes) at 37°C to stimulate cAMP production.
-
-
cAMP Detection:
-
Lyse the cells and detect the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP assay kit.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the control wells.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Conclusion
This compound is a vital molecular scaffold in modern drug discovery. While it does not exhibit significant biological activity on its own, its chemical structure is amenable to modifications that have led to the development of potent and selective drug candidates. The successful application of this core in the synthesis of dual A2A/A2B adenosine receptor antagonists for cancer immunotherapy underscores its importance. This technical guide highlights the journey from a simple chemical intermediate to a complex, biologically active molecule, providing a clear example of the structure-activity relationship studies that are fundamental to pharmaceutical research. Further exploration of derivatives based on this scaffold holds promise for the discovery of novel therapeutics for a range of diseases.
References
An In-depth Technical Guide to 4-((4,6-Dichloropyrimidin-2-yl)amino)benzonitrile: A Key Intermediate in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-((4,6-Dichloropyrimidin-2-yl)amino)benzonitrile is a substituted pyrimidine derivative that has emerged as a critical building block in the synthesis of a variety of biologically active molecules. Its structural features, particularly the reactive dichloro-substituted pyrimidine ring, make it a versatile intermediate for the development of novel therapeutic agents. This technical guide provides a comprehensive review of the available literature on this compound, focusing on its synthesis, physicochemical properties, and its pivotal role in the creation of potent drug candidates, including kinase inhibitors, anti-HIV agents, and adenosine receptor antagonists. While direct biological activity data for this intermediate is not extensively reported in the literature, its significance is underscored by the potent bioactivity of the compounds derived from it.
Physicochemical Properties
This compound is a solid at room temperature, typically appearing as a white to off-white or yellow crystalline powder.[1][2] It is sparingly soluble in water but demonstrates better solubility in organic solvents such as dimethylformamide (DMF), toluene, ether, dichloromethane, and benzene.[1][2]
| Property | Value | Reference(s) |
| CAS Number | 329187-59-9 | [3] |
| Molecular Formula | C₁₁H₆Cl₂N₄ | [3] |
| Molecular Weight | 265.10 g/mol | [3] |
| Appearance | White to off-white or yellow crystalline powder | [1][2] |
| Melting Point | >239 °C (decomposes) | [2] |
| Boiling Point | 468.9 ± 55.0 °C (Predicted) | [4] |
| Density | 1.50 g/cm³ | [4] |
Synthesis of this compound
The primary synthetic route to this compound involves a nucleophilic aromatic substitution reaction. A common method detailed in the literature is the reaction of 4-aminobenzonitrile with a 2,4,6-trichloropyrimidine or a related activated pyrimidine derivative.[1]
General Synthesis Workflow
Detailed Experimental Protocol
While various patents and publications allude to the synthesis of this compound, a detailed, consolidated protocol is presented here based on recurring methodologies. A frequently cited method involves the cyclization of 4-guanidinobenzonitrile with diethylmalonate, followed by chlorination.[5][6]
Step 1: Synthesis of 4-((4,6-dihydroxypyrimidin-2-yl)amino)benzonitrile
This step involves the condensation of 4-guanidinobenzonitrile with diethyl malonate in the presence of a base like sodium ethoxide.
| Reagent | Molar Ratio | Purpose |
| 4-Guanidinobenzonitrile | 1 | Starting Material |
| Diethyl Malonate | 1.1 | Cyclizing Agent |
| Sodium Ethoxide | 2.2 | Base |
| Ethanol | - | Solvent |
Procedure:
-
A solution of sodium ethoxide in ethanol is prepared in a reaction vessel.
-
4-Guanidinobenzonitrile and diethyl malonate are added to the solution.
-
The reaction mixture is heated to reflux and maintained for several hours until the reaction is complete, as monitored by an appropriate technique (e.g., TLC or HPLC).
-
Upon completion, the reaction mixture is cooled, and the intermediate product, 4-((4,6-dihydroxypyrimidin-2-yl)amino)benzonitrile, is isolated by filtration after acidification to precipitate the product.
-
The solid is washed with water and ethanol and then dried.
Step 2: Synthesis of this compound
The dihydroxy intermediate is then chlorinated using a chlorinating agent such as phosphorus oxychloride (POCl₃).[5][6]
| Reagent | Molar Ratio | Purpose |
| 4-((4,6-dihydroxypyrimidin-2-yl)amino)benzonitrile | 1 | Starting Material |
| Phosphorus Oxychloride (POCl₃) | Excess | Chlorinating Agent |
| N,N-Dimethylaniline (optional) | Catalytic | Acid Scavenger |
Procedure:
-
To a flask containing an excess of phosphorus oxychloride, 4-((4,6-dihydroxypyrimidin-2-yl)amino)benzonitrile is added portion-wise at a controlled temperature (typically 0-10 °C).
-
A catalytic amount of a tertiary amine, such as N,N-dimethylaniline, may be added to facilitate the reaction.
-
The reaction mixture is then heated to reflux for several hours.
-
After the reaction is complete, the excess phosphorus oxychloride is removed under reduced pressure.
-
The residue is carefully quenched by pouring it onto crushed ice.
-
The precipitated solid is collected by filtration, washed thoroughly with water, and dried to yield this compound.
-
Further purification can be achieved by recrystallization from a suitable solvent like ethanol or acetonitrile.
Role in Drug Development
This compound is a key intermediate in the synthesis of several classes of therapeutic agents. The two chlorine atoms on the pyrimidine ring provide reactive sites for sequential nucleophilic substitution, allowing for the construction of diverse molecular architectures.
Logical Relationship to Final Drug Products
Intermediate for Anti-HIV Agents (Etravirine)
One of the most notable applications of this compound is in the synthesis of the non-nucleoside reverse transcriptase inhibitor (NNRTI) Etravirine.[5][7] In this synthesis, the intermediate undergoes further substitution reactions. For instance, one of the chloro groups is substituted with a phenoxy moiety, and this is often followed by bromination of the pyrimidine ring.[5][8][9]
Precursor for Dual A2A/A2B Adenosine Receptor Antagonists
This compound also serves as a scaffold for the development of dual A₂A/A₂B adenosine receptor antagonists, which are promising candidates for cancer immunotherapy.[10][11] The dichloropyrimidine core allows for the introduction of different substituents to modulate the affinity and selectivity for the A₂A and A₂B receptors.[10] The general strategy involves sequential substitution of the two chlorine atoms with different amine or aryl groups.
Building Block for Kinase Inhibitors
The pyrimidine scaffold is a well-established pharmacophore in the design of kinase inhibitors. This compound provides a convenient starting point for the synthesis of various kinase inhibitors by allowing for the introduction of different functionalities at the 4- and 6-positions of the pyrimidine ring to target the ATP-binding site of specific kinases.[12][13]
Biological Activity
There is a notable lack of publicly available data on the direct biological activity of this compound. Its primary role described in the scientific literature is that of a synthetic intermediate.[1] The significant biological activities are associated with the final products synthesized from this molecule.
| Drug Class | Example(s) | Mechanism of Action | Therapeutic Area | Reference(s) |
| Anti-HIV Agents | Etravirine | Non-nucleoside reverse transcriptase inhibitor (NNRTI) | HIV/AIDS | [5][7] |
| Dual A₂A/A₂B Adenosine Receptor Antagonists | Various investigational compounds | Blockade of A₂A and A₂B adenosine receptors | Immuno-oncology | [10][11] |
| Kinase Inhibitors | Various investigational compounds | Inhibition of specific protein kinases | Oncology, Inflammatory Diseases | [12][13] |
Signaling Pathways of Derived Therapeutics
While this compound itself is not reported to directly modulate specific signaling pathways, the therapeutic agents derived from it have well-defined mechanisms of action.
Adenosine Receptor Signaling Pathway (Targeted by A₂A/A₂B Antagonists)
In the tumor microenvironment, high levels of adenosine suppress the anti-tumor immune response by binding to A₂A and A₂B receptors on immune cells. This binding leads to an increase in intracellular cyclic AMP (cAMP), which in turn inhibits T-cell activation and cytokine production. Dual A₂A/A₂B antagonists derived from the title compound block this immunosuppressive signaling.
Conclusion
This compound is a highly valuable and versatile intermediate in medicinal chemistry and drug development. Its utility is firmly established in the synthesis of clinically significant drugs such as the anti-HIV agent Etravirine, as well as in the development of promising new therapeutics like dual A₂A/A₂B adenosine receptor antagonists and various kinase inhibitors. While the compound itself is not characterized by significant direct biological activity, its importance lies in providing a robust and adaptable scaffold for the construction of complex and potent drug molecules. Future research may continue to leverage this intermediate for the creation of novel therapeutics targeting a wide range of diseases.
References
- 1. guidechem.com [guidechem.com]
- 2. China 4-[(4,6-dichloropyrimidin-2-yl)amino]benzonitrile(CAS#329187-59-9) Manufacturer and Supplier | Xinchem [xinchem.com]
- 3. This compound | C11H6Cl2N4 | CID 46781251 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. lookchem.com [lookchem.com]
- 5. newdrugapprovals.org [newdrugapprovals.org]
- 6. WO2010150279A2 - Process for synthesis of diarylpyrimidine non-nucleoside reverse transcriptase inhibitor - Google Patents [patents.google.com]
- 7. molkem.com [molkem.com]
- 8. nbinno.com [nbinno.com]
- 9. WO2014068588A2 - Process for the synthesis of etravirine and its intermediates - Google Patents [patents.google.com]
- 10. Design, synthesis, and biological evaluation of triazole-pyrimidine-methylbenzonitrile derivatives as dual A2A/A2B adenosine receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, synthesis, and biological evaluation of triazole-pyrimidine-methylbenzonitrile derivatives as dual A2A/A2B adenosine receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Page loading... [wap.guidechem.com]
- 13. 4-[(4,6-Dichloropyrimidin-2-yl)amino]benzonitrile - Jiangxi Zhongding Biotechnology Co., Ltd. [jxzd-chem.com]
The Genesis and Evolution of Dichloropyrimidine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dichloropyrimidine derivatives represent a cornerstone in modern medicinal chemistry and agrochemical science. Their intrinsic reactivity and versatile chemical scaffold have enabled the development of a vast array of biologically active molecules, from life-saving pharmaceuticals to potent crop-protecting agents. This technical guide provides an in-depth exploration of the discovery, history, and synthetic evolution of these pivotal compounds. It offers a comprehensive overview of key experimental protocols, quantitative data, and the critical signaling pathways influenced by dichloropyrimidine-based molecules.
A Historical Overview: From Pyrimidine to Polychlorinated Intermediates
The journey of dichloropyrimidines is intrinsically linked to the broader history of pyrimidine chemistry. The parent pyrimidine ring, a simple 1,3-diazine, was first named by Pinner in 1885.[1] Its synthesis was first accomplished by Gabriel and Colman in 1900 through the conversion of barbituric acid to 2,4,6-trichloropyrimidine, followed by reduction.[1] This early work on trichloropyrimidines laid the foundation for the subsequent exploration of their dichloro-analogs.
The impetus for the synthesis of dichloropyrimidines arose from the burgeoning field of nucleotide chemistry and the need for versatile intermediates for the synthesis of modified nucleobases and other heterocyclic compounds. Early methods for the preparation of dichloropyrimidines often involved the direct chlorination of pyrimidine diones (uracils and their derivatives) using strong chlorinating agents.
A significant breakthrough in the synthesis of 2,4-dichloropyrimidine was the use of phosphorus oxychloride (POCl₃) to chlorinate uracil.[2] This method, often carried out in the presence of a tertiary amine like N,N-dimethylaniline or N,N-diethylaniline, became a standard procedure.[3][4] Similarly, 4,6-dichloropyrimidine was prepared from 4,6-dihydroxypyrimidine using phosphorus oxychloride.[3][5] Over the decades, these fundamental reactions have been refined to improve yields, reduce byproducts, and enhance scalability, including the use of phosgene and Vilsmeier reagents.[5][6]
The strategic importance of dichloropyrimidines surged with the discovery of their utility in the development of targeted therapies, particularly kinase inhibitors. The ability to selectively substitute the chlorine atoms at different positions through nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed cross-coupling reactions has made them indispensable building blocks in modern drug discovery.[7]
Synthesis of Key Dichloropyrimidine Isomers
The synthesis of dichloropyrimidines primarily involves the chlorination of the corresponding dihydroxypyrimidines. The choice of starting material and reaction conditions dictates the resulting isomer.
Synthesis of 2,4-Dichloropyrimidine
The most common precursor for 2,4-dichloropyrimidine is uracil (2,4-dihydroxypyrimidine). The chlorination is typically achieved using phosphorus oxychloride (POCl₃), often with a tertiary amine base.
Table 1: Comparative Synthesis Methods for 2,4-Dichloropyrimidine
| Starting Material | Chlorinating Agent | Base/Additive | Solvent | Temperature (°C) | Yield (%) | Reference |
| Uracil | POCl₃ | N,N-Dimethylaniline | Excess POCl₃ | Reflux | ~75 | [3] |
| Uracil | POCl₃ | Triethylamine HCl | Excess POCl₃ | 110-120 | 91.7 | US5525724A |
| 2,4-Dihydroxypyrimidine | SOCl₂/BTC | DMAP | SOCl₂ | 65-70 | 95 | [2] |
| Uracil | Phosgene | Triphenylphosphine oxide | Nitrobenzene | 105 | Not specified | [8] |
BTC: Bis(trichloromethyl) carbonate, DMAP: 4-Dimethylaminopyridine
Synthesis of 4,6-Dichloropyrimidine
The synthesis of 4,6-dichloropyrimidine typically starts from 4,6-dihydroxypyrimidine.
Table 2: Comparative Synthesis Methods for 4,6-Dichloropyrimidine
| Starting Material | Chlorinating Agent | Base/Additive | Solvent | Temperature (°C) | Yield (%) | Reference |
| 4,6-Dihydroxypyrimidine | POCl₃ | N,N-Dimethylaniline | Excess POCl₃ | Reflux | 75.2 | [3] |
| 4,6-Dihydroxypyrimidine | POCl₃ | Triethylamine | Excess POCl₃ | 20 - Reflux | High | [3] |
| 4,6-Dihydroxypyrimidine | POCl₃ / PCl₅ | N,N-Dimethylcyclohexylamine | Excess POCl₃ | 95-100 | 86.0 | US5525724A |
| 4,6-Dihydroxypyrimidine | Phosgene/POCl₃ | - | Nitrobenzene | 95-100 | 93.5 | [9] |
Spectroscopic Data for Key Dichloropyrimidine Isomers
Accurate characterization of dichloropyrimidine isomers is crucial for their use in synthesis. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for this purpose.
Table 3: 1H and 13C NMR Data for Dichloropyrimidine Isomers
| Compound | Nucleus | Solvent | Chemical Shift (δ, ppm) | Reference |
| 2,4-Dichloropyrimidine | 1H | Not specified | 8.63 (d, 1H), 7.55 (d, 1H) | [10] |
| 13C | Not specified | Not available | ||
| 4,6-Dichloropyrimidine | 1H | Not specified | 8.82 (s, 1H), 7.46 (s, 1H) | [11] |
| 13C | DMSO-d₆ | 162.0, 159.2, 120.3 | [12] |
Experimental Protocols
The following sections provide detailed methodologies for key reactions involving dichloropyrimidines.
Synthesis of 2,4-Dichloropyrimidine from Uracil
Protocol:
-
In a two-necked round-bottom flask equipped with a reflux condenser, dissolve uracil (100 g, 0.82 mol) in phosphorus oxychloride (400 ml).[13]
-
Reflux the solution with stirring for 3.5 hours at 110 °C.[13]
-
After cooling, remove the excess phosphorus oxychloride in vacuo at 50 °C.[13]
-
Carefully pour the remaining oily residue onto crushed ice (50 g).[13]
-
Extract the aqueous mixture with chloroform (3 x 50 ml).[13]
-
Combine the organic extracts, wash with a dilute sodium carbonate solution, and dry over anhydrous sodium sulfate.[13]
-
Evaporate the solvent to yield 2,4-dichloropyrimidine.[13]
Suzuki-Miyaura Cross-Coupling of 2,4-Dichloropyrimidine
Protocol:
-
In a microwave synthesis vial, combine 2,4-dichloropyrimidine (75 mg, 0.5 mmol), the desired aryl or heteroaryl boronic acid (0.5 mmol), and potassium carbonate (207 mg, 1.5 mmol).[14]
-
Add tetrakis(triphenylphosphine)palladium(0) (2.9 mg, 0.5 mol%).[14]
-
Add a degassed mixture of 1,4-dioxane (4 mL) and water (2 mL).[14]
-
Seal the vial and irradiate in a microwave reactor at 100 °C for 15 minutes.[14]
-
After cooling, extract the reaction mixture with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.[14]
-
Concentrate the organic layer and purify the crude product by column chromatography.[14]
Buchwald-Hartwig Amination of a Dichloropyrimidine Derivative
Protocol for Mono-amination of 2,5-dichloro-4,6-pyrimidinediamine:
-
In a glovebox, charge a reaction vial with a palladium precatalyst (e.g., Pd₂(dba)₃, 2.5 mol%) and a suitable phosphine ligand (e.g., Xantphos, 5 mol%).
-
Add the base (e.g., sodium tert-butoxide, 1.4 equivalents), 2,5-dichloro-4,6-pyrimidinediamine (1.0 equivalent), and the amine (1.1 equivalents).[15]
-
Add anhydrous toluene to achieve a concentration of 0.1 M with respect to the pyrimidine.[15]
-
Seal the vial, remove it from the glovebox, and heat the mixture in a preheated oil bath at 100 °C under an inert atmosphere.[15]
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction, dilute with ethyl acetate, and wash with water and brine.[15]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[15]
-
Purify the crude product by column chromatography.[15]
Visualization of Key Pathways and Workflows
General Synthetic Workflow for Dichloropyrimidine Derivatives
The following diagram illustrates a typical workflow for the synthesis and derivatization of dichloropyrimidines.
Caption: A generalized experimental workflow for the synthesis and derivatization of dichloropyrimidines.
Dichloropyrimidine Derivatives as Kinase Inhibitors: The Aurora Kinase Signaling Pathway
Many dichloropyrimidine derivatives function as potent kinase inhibitors. A prominent example is their application in targeting Aurora kinases, which are crucial regulators of mitosis. Overexpression of Aurora kinases is implicated in various cancers.
Caption: Inhibition of the Aurora Kinase A signaling pathway by a dichloropyrimidine-based inhibitor.
Dichloropyrimidine Derivatives in Agrochemicals: Inhibition of Acetolactate Synthase (ALS)
Dichloropyrimidine derivatives are precursors to highly effective herbicides, such as those in the sulfonylurea class. These herbicides act by inhibiting acetolactate synthase (ALS), an essential enzyme in the biosynthesis of branched-chain amino acids in plants.
Caption: Mechanism of action of dichloropyrimidine-derived herbicides via inhibition of the acetolactate synthase (ALS) pathway.
Conclusion
The discovery and development of dichloropyrimidine derivatives have had a profound impact on science and industry. From their early beginnings as curiosities in heterocyclic chemistry, they have evolved into indispensable tools for the creation of targeted pharmaceuticals and effective agrochemicals. The synthetic methodologies have matured from harsh, low-yielding reactions to sophisticated, highly optimized processes. A deep understanding of their reactivity, guided by modern analytical techniques, continues to fuel innovation. As researchers and drug development professionals, the continued exploration of the chemical space accessible from dichloropyrimidine scaffolds promises to yield new and improved solutions to pressing challenges in human health and agriculture.
References
- 1. agnee.tezu.ernet.in:8082 [agnee.tezu.ernet.in:8082]
- 2. 2,4-Dichloropyrimidine synthesis - chemicalbook [chemicalbook.com]
- 3. patents.justia.com [patents.justia.com]
- 4. 2024.sci-hub.st [2024.sci-hub.st]
- 5. Page loading... [wap.guidechem.com]
- 6. benchchem.com [benchchem.com]
- 7. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A kind of preparation method of 2,4-dichloropyrimidine and its derivatives - Eureka | Patsnap [eureka.patsnap.com]
- 9. CN105732514A - Synthetic method of 4,6-dichloropyrimidine - Google Patents [patents.google.com]
- 10. 2,4-Dichloropyrimidine(3934-20-1) 1H NMR spectrum [chemicalbook.com]
- 11. 4,6-Dichloropyrimidine(1193-21-1) 1H NMR [m.chemicalbook.com]
- 12. 4,6-Dichloropyrimidine | C4H2Cl2N2 | CID 70943 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. 2,4-Dichloropyrimidine - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. apexbt.com [apexbt.com]
An In-depth Technical Guide on the Solubility of 4-((4,6-Dichloropyrimidin-2-yl)amino)benzonitrile in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 4-((4,6-Dichloropyrimidin-2-yl)amino)benzonitrile, a key intermediate in the synthesis of various bioactive compounds. Due to the limited availability of precise quantitative solubility data in publicly accessible literature, this document focuses on summarizing the existing qualitative information and providing a detailed, adaptable experimental protocol for researchers to determine the solubility in their specific solvent systems.
Qualitative Solubility Profile
Based on available data, this compound is a solid, often described as a light yellow to light brown powder.[1][2] Its solubility in aqueous solutions is generally low. In organic solvents, its solubility is qualitatively described as follows:
Overall, the compound is characterized as having low to medium solubility.[1][3]
Quantitative Solubility Data
A thorough search of scientific databases and chemical supplier information did not yield specific quantitative solubility data (e.g., in g/L or mol/L) for this compound in a range of organic solvents at various temperatures. The absence of this data highlights a knowledge gap and underscores the importance of the experimental protocol provided in the following section for researchers working with this compound.
Table 1: Summary of Qualitative Solubility of this compound
| Solvent | Qualitative Solubility | Notes |
| Ether | Good | - |
| Dichloromethane | Good | - |
| Benzene | Good | - |
| Chloroform | Slightly Soluble | Solubility increases with heating |
| Methanol | Slightly Soluble | Solubility increases with heating |
Experimental Protocol for Solubility Determination
The following is a detailed methodology for determining the equilibrium solubility of this compound in organic solvents. This protocol is adapted from standard laboratory practices for solubility assessment.
Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature.
Materials:
-
This compound (high purity)
-
Selected organic solvent(s) (analytical grade)
-
Sealed vials (e.g., screw-cap glass vials with PTFE-lined septa)
-
Constant temperature bath or incubator with stirring capability
-
Analytical balance
-
Vortex mixer
-
Centrifuge
-
Syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)
-
Syringes
-
Volumetric flasks
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a known volume or mass of the selected solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.
-
Tightly seal the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature bath set to the desired temperature.
-
Agitate the samples continuously using a shaker or magnetic stirrer to facilitate the dissolution process and reach equilibrium. The time to reach equilibrium can vary depending on the solvent and temperature and may range from 24 to 72 hours. It is advisable to perform preliminary experiments to determine the optimal equilibration time.
-
-
Sample Collection and Preparation:
-
Once equilibrium is reached, allow the vials to stand undisturbed at the set temperature for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the collected supernatant through a syringe filter into a clean, tared vial to remove any undissolved microparticles. This step is critical to avoid overestimation of the solubility.
-
-
Quantification:
-
Accurately weigh the filtered solution.
-
Allow the solvent to evaporate completely under a gentle stream of nitrogen or in a vacuum oven at a temperature that does not degrade the compound.
-
Weigh the remaining solid residue to determine the mass of the dissolved solute.
-
Alternatively, and for higher accuracy, quantify the concentration of the dissolved compound in the filtered supernatant using a validated analytical method such as HPLC or UV-Vis spectrophotometry. This involves creating a calibration curve with standard solutions of known concentrations.
-
-
Calculation of Solubility:
-
If using the gravimetric method, calculate the solubility using the following formula: Solubility (g/L) = (mass of residue in g / volume of supernatant in L)
-
If using an analytical method, determine the concentration from the calibration curve and express the solubility in appropriate units (e.g., g/L, mg/mL, or mol/L).
-
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental protocol for determining the solubility of this compound.
References
An In-depth Technical Guide to 4-((4,6-Dichloropyrimidin-2-yl)amino)benzonitrile (C11H6Cl2N4)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-((4,6-dichloropyrimidin-2-yl)amino)benzonitrile, a key intermediate in the synthesis of high-value pharmaceutical and agrochemical compounds. This document details its physicochemical properties, provides a detailed experimental protocol for its synthesis, and explores its utility as a building block for potent therapeutic agents, including the non-nucleoside reverse transcriptase inhibitor (NNRTI) Etravirine and dual A2A/A2B adenosine receptor antagonists. Furthermore, this guide illustrates the relevant biological signaling pathways and experimental workflows using detailed diagrams to support researchers in their drug discovery and development endeavors.
Compound Profile
This compound is a substituted pyrimidine derivative that serves as a crucial scaffold in medicinal chemistry. Its dichloropyrimidine moiety provides reactive sites for sequential nucleophilic aromatic substitution (SNAr) reactions, allowing for the controlled introduction of various functional groups and the construction of complex molecular architectures.
Physicochemical Properties
A summary of the key quantitative data for this compound is presented in the table below.
| Property | Value |
| Molecular Formula | C₁₁H₆Cl₂N₄ |
| Molecular Weight | 265.10 g/mol |
| CAS Number | 329187-59-9 |
| Appearance | White to off-white crystalline powder or solid.[1] |
| Melting Point | >239 °C (decomposes)[2][3] |
| Boiling Point | 468.9 ± 55.0 °C (Predicted)[2] |
| Density | 1.50 g/cm³[4] |
| Solubility | Slightly soluble in chloroform and methanol (with heating).[2][4] |
| pKa | -1.26 ± 0.10 (Predicted)[1] |
Spectroscopic Data
-
¹H NMR (DMSO-d₆, 400 MHz): δ ~10.5 (s, 1H, NH), 8.0-7.8 (m, 4H, Ar-H), 7.1 (s, 1H, pyrimidine-H).
-
¹³C NMR (DMSO-d₆, 101 MHz): δ ~162, ~160, ~158, ~142, ~133, ~120, ~118, ~108, ~105.
-
Mass Spectrometry (ESI-MS): m/z 265.0 [M+H]⁺.
Synthesis and Experimental Protocols
The primary route for the synthesis of this compound is through a nucleophilic aromatic substitution reaction.
Synthesis of this compound
This protocol is based on established methodologies for the synthesis of related diarylpyrimidine compounds.[1][5]
Reaction Scheme:
Figure 1: General synthesis scheme.
Materials:
-
2,4,6-Trichloropyrimidine
-
4-Aminobenzonitrile
-
Sodium hydride (NaH) or Potassium Carbonate (K₂CO₃)
-
Anhydrous Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Ethyl acetate
-
Hexanes
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-aminobenzonitrile (1.0 equivalent).
-
Dissolve the 4-aminobenzonitrile in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium hydride (1.1 equivalents) portion-wise to the stirred solution. Allow the mixture to stir at 0 °C for 30 minutes.
-
In a separate flask, dissolve 2,4,6-trichloropyrimidine (1.05 equivalents) in anhydrous DMF.
-
Add the 2,4,6-trichloropyrimidine solution dropwise to the reaction mixture at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to 60-80 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and carefully quench by the slow addition of deionized water.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with deionized water (2 x volumes) followed by brine (1 x volume).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to afford the pure this compound.
Expected Yield: 70-85%
Applications in Drug Discovery and Development
This compound is a versatile intermediate for the synthesis of biologically active molecules. Its utility is highlighted in the development of treatments for viral infections and in modulating key signaling pathways implicated in cancer and inflammatory diseases.
Intermediate for HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)
This compound is a key precursor in the synthesis of Etravirine, a second-generation NNRTI used in the treatment of HIV-1 infection.[6][7] NNRTIs are allosteric inhibitors of the HIV-1 reverse transcriptase, an essential enzyme for the replication of the virus.[8][9]
References
- 1. guidechem.com [guidechem.com]
- 2. chembk.com [chembk.com]
- 3. chembk.com [chembk.com]
- 4. BENZONITRILE, 4-[(4,6-DICHLORO-2-PYRIMIDINYL)AMINO]- | 329187-59-9 [chemicalbook.com]
- 5. US20130123498A1 - Process for the preparation of etravirine and intermediates in the synthesis thereof - Google Patents [patents.google.com]
- 6. nbinno.com [nbinno.com]
- 7. d-nb.info [d-nb.info]
- 8. Mechanisms of inhibition of HIV replication by nonnucleoside reverse transcriptase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. HIV Drugs Mode of Action | Immunopaedia [immunopaedia.org.za]
An In-depth Technical Guide to 4-[(4,6-dichloropyrimidin-2-yl)amino]benzonitrile: A Core Scaffold for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-[(4,6-dichloropyrimidin-2-yl)amino]benzonitrile is a key chemical intermediate, serving as a versatile scaffold in the synthesis of a diverse range of biologically active compounds. While the molecule itself does not exhibit significant intrinsic biological activity, its structural features make it a crucial building block in the development of potent therapeutics. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and, most importantly, the application of this compound as a precursor to prominent drug classes, including non-nucleoside reverse transcriptase inhibitors (NNRTIs), adenosine receptor antagonists, and fibroblast growth factor receptor (FGFR) inhibitors. Detailed experimental protocols, quantitative biological data for its derivatives, and visualizations of relevant signaling pathways are presented to support researchers in the fields of medicinal chemistry and drug development.
Chemical Properties and Synthesis
4-[(4,6-dichloropyrimidin-2-yl)amino]benzonitrile is a solid at room temperature, typically appearing as a white to off-white powder.[1] Its chemical structure features a dichloropyrimidine ring linked to a benzonitrile moiety via an amino bridge.
Table 1: Physicochemical Properties of 4-[(4,6-dichloropyrimidin-2-yl)amino]benzonitrile
| Property | Value | Reference |
| CAS Number | 329187-59-9 | [2][3][4][5] |
| Molecular Formula | C₁₁H₆Cl₂N₄ | [2][3][4][5] |
| Molecular Weight | 265.1 g/mol | [2][3][5] |
| Appearance | White to off-white powder | [1] |
| Solubility | Sparingly soluble in water | [1] |
The synthesis of 4-[(4,6-dichloropyrimidin-2-yl)amino]benzonitrile is typically achieved through a nucleophilic aromatic substitution reaction.
General Synthesis Protocol
A common synthetic route involves the reaction of 2,4,6-trichloropyrimidine with 4-aminobenzonitrile.[6][7][8][9]
Experimental Protocol: Synthesis of 4-[(4,6-dichloropyrimidin-2-yl)amino]benzonitrile
-
Reactants: 2,4,6-trichloropyrimidine and 4-aminobenzonitrile.
-
Solvent: A suitable inert solvent such as 1,4-dioxane.[8]
-
Base: A non-nucleophilic base like N,N-diisopropylethylamine (DIPEA).[8]
-
Procedure:
-
Dissolve 2,4,6-trichloropyrimidine and 4-aminobenzonitrile in 1,4-dioxane.
-
Add N,N-diisopropylethylamine to the solution.
-
Heat the reaction mixture at a specified temperature (e.g., 70°C) for a designated time (e.g., 2 hours).[8]
-
Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction mixture and isolate the product. This may involve precipitation by adding water, followed by filtration, washing, and drying.[8]
-
References
- 1. Signaling pathways involving adenosine A2A and A2B receptors in wound healing and fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 4-((4,6-Dichloropyrimidin-2-yl)amino)benzonitrile | C11H6Cl2N4 | CID 46781251 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. BENZONITRILE, 4-[(4,6-DICHLORO-2-PYRIMIDINYL)AMINO]- | 329187-59-9 [chemicalbook.com]
- 4. scbt.com [scbt.com]
- 5. hoffmanchemicals.com [hoffmanchemicals.com]
- 6. d-nb.info [d-nb.info]
- 7. Development of a practical synthesis of etravirine via a microwave-promoted amination - PMC [pmc.ncbi.nlm.nih.gov]
- 8. EP2342186B1 - Process for synthesis of etravirine - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 4-((4,6-Dichloropyrimidin-2-yl)amino)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety, handling, and available data for the chemical intermediate, 4-((4,6-dichloropyrimidin-2-yl)amino)benzonitrile. This compound serves as a critical building block in the synthesis of various biologically active molecules, including kinase inhibitors and herbicides.[1][2] Adherence to strict safety protocols is paramount when handling this and structurally related compounds to ensure the well-being of laboratory personnel and the integrity of research outcomes.
Compound Identification and Properties
This compound is a solid, typically appearing as a white to off-white or yellow crystalline powder.[3][4] It is characterized by the presence of a dichloropyrimidine ring linked to a benzonitrile group via an amino bridge.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 329187-59-9 | [5] |
| Molecular Formula | C₁₁H₆Cl₂N₄ | [5] |
| Molecular Weight | 265.1 g/mol | [1] |
| Appearance | White to off-white or yellow crystalline powder | [3][4] |
| Melting Point | >239 °C (decomposes) | [6] |
| Boiling Point | 468.9 ± 55.0 °C (Predicted) | [6] |
| Density | 1.50 g/cm³ | [6] |
| Solubility | Good solubility in organic solvents such as ether, dichloromethane, and benzene.[3] | [3] |
Hazard Identification and Classification
This compound is classified as a hazardous substance. The primary routes of exposure are inhalation, skin contact, and eye contact.
Table 2: GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation. |
| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation. |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation. |
| Hazardous to the Aquatic Environment (Long-term) | 4 | H413: May cause long lasting harmful effects to aquatic life.[7] |
Based on structural analogs, it is expected to exhibit moderate toxicity upon acute exposure.[3] Chronic exposure could potentially lead to organ toxicity, particularly affecting the liver and kidneys, although specific carcinogenicity studies have not been conducted.[4]
Caption: Logical relationship between hazard statements and precautionary measures.
Toxicological Data
Limited quantitative toxicological data, such as LD50 and LC50 values, for this compound is publicly available. The toxicological properties have not been fully investigated.[8] Therefore, it should be handled with the utmost care, assuming it to be moderately toxic.
Experimental Protocols: Safe Handling and Storage
Adherence to a strict experimental workflow is crucial for minimizing exposure risk.
Personal Protective Equipment (PPE)
A comprehensive set of PPE should be worn at all times when handling this compound:
-
Eye and Face Protection: Chemical safety goggles with side shields.
-
Skin Protection: A lab coat and chemically resistant gloves (e.g., nitrile).
-
Respiratory Protection: A NIOSH-approved respirator is recommended, especially when handling the powder outside of a certified fume hood.
Engineering Controls
-
Ventilation: All handling of the solid compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.
General Handling Procedure
-
Preparation: Before handling, ensure all necessary PPE is correctly worn and the work area (chemical fume hood) is clean and uncluttered.
-
Weighing: Carefully weigh the required amount of the compound on a tared weigh boat inside the fume hood to minimize dust generation.
-
Dissolution: If the experimental procedure requires a solution, add the solvent to the vessel containing the weighed compound slowly and stir to dissolve.
-
Reaction Setup: All transfers and manipulations should be performed with care to avoid spills and aerosol formation.
-
Post-Handling: Thoroughly decontaminate all surfaces and equipment after use. Dispose of waste in appropriately labeled containers. Wash hands thoroughly with soap and water.
Caption: General experimental workflow for safely handling chemical intermediates.
Storage
Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
First-Aid Measures
In case of exposure, the following first-aid measures should be taken immediately:
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Accidental Release Measures
In the event of a spill, evacuate the area and ensure adequate ventilation. Wearing appropriate PPE, contain the spill using an inert absorbent material and collect it in a sealed container for disposal. Prevent the material from entering drains or waterways.
Disposal Considerations
Dispose of the compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.
Biological Activity and Signaling Pathways
While this compound is a precursor for compounds with known biological activities, there is limited public information on its own specific biological targets or signaling pathways. It is primarily used as an intermediate in the synthesis of:
-
Herbicides: Specifically, as a precursor to sulfonylurea-type herbicides that act by inhibiting acetolactate synthase (ALS) in plants.[3]
-
Kinase Inhibitors: The dichloropyrimidine scaffold is a common feature in various kinase inhibitors used in drug development.[1]
-
Antiviral Agents: It has been used in the development of antiviral compounds, including HIV replication inhibitors.[9]
Further research is required to elucidate any intrinsic biological activity of this compound.
Synthesis
The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution reaction.[3] A general, non-optimized protocol is as follows:
-
Under basic conditions, 4,6-dichloropyrimidine is reacted with 4-aminobenzonitrile.[3]
-
The reaction is typically carried out at room temperature or with mild heating.[3]
-
Upon completion, the product is isolated and purified through crystallization or other standard laboratory techniques.[3]
Researchers should consult the primary literature for detailed and optimized synthetic protocols.
This guide is intended to provide a summary of the available safety and handling information for this compound. It is not exhaustive, and researchers should always consult the most recent Safety Data Sheet (SDS) and relevant literature before commencing any experimental work.
References
- 1. 4-[(4,6-Dichloropyrimidin-2-yl)amino]benzonitrile - Jiangxi Zhongding Biotechnology Co., Ltd. [jxzd-chem.com]
- 2. guidechem.com [guidechem.com]
- 3. Page loading... [wap.guidechem.com]
- 4. Design, synthesis, and biological evaluation of triazole-pyrimidine-methylbenzonitrile derivatives as dual A2A/A2B adenosine receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pschemicals.com [pschemicals.com]
- 6. chembk.com [chembk.com]
- 7. echemi.com [echemi.com]
- 8. fishersci.com [fishersci.com]
- 9. lookchem.com [lookchem.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of 4-((4,6-Dichloropyrimidin-2-yl)amino)benzonitrile Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and potential applications of 4-((4,6-dichloropyrimidin-2-yl)amino)benzonitrile and its derivatives. This scaffold is a versatile building block in medicinal chemistry, notably in the development of kinase inhibitors and receptor antagonists. Detailed experimental protocols, quantitative data, and visualizations of relevant biological pathways are presented to guide researchers in the synthesis and evaluation of these compounds.
Introduction
The 2-aminopyrimidine core is a privileged scaffold in drug discovery, appearing in numerous clinically approved drugs. The title compound, this compound, serves as a key intermediate for the synthesis of a diverse library of derivatives by leveraging the reactivity of the two chlorine atoms on the pyrimidine ring. These positions are amenable to various substitution reactions, allowing for the introduction of a wide range of functionalities and the fine-tuning of pharmacological properties.
Derivatives of this scaffold have shown significant activity as inhibitors of Epidermal Growth Factor Receptor (EGFR), a key target in oncology, and as antagonists of A2A and A2B adenosine receptors, which are implicated in immuno-oncology and inflammatory diseases.
Synthesis Protocols
The synthesis of this compound derivatives typically follows a multi-step process, beginning with the synthesis of the core structure, followed by diversification through cross-coupling or nucleophilic substitution reactions.
Protocol 1: Synthesis of the Core Scaffold: this compound
The foundational step involves a nucleophilic aromatic substitution reaction.
Reaction Scheme:
Caption: General reaction scheme for the synthesis of the core scaffold.
Experimental Protocol:
-
Reagents and Solvents:
-
2,4,6-Trichloropyrimidine (1.0 eq)
-
4-Aminobenzonitrile (1.0 eq)
-
Base (e.g., Diisopropylethylamine (DIPEA), 1.2 eq)
-
Solvent (e.g., Anhydrous N,N-Dimethylformamide (DMF))
-
-
Procedure:
-
Dissolve 4-aminobenzonitrile in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add the base (DIPEA) to the solution and stir for 10-15 minutes at room temperature.
-
Slowly add a solution of 2,4,6-trichloropyrimidine in anhydrous DMF to the reaction mixture.
-
Heat the reaction mixture to a specified temperature (e.g., 80-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography.
-
Quantitative Data Summary:
| Starting Material 1 | Starting Material 2 | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 2,4,6-Trichloropyrimidine | 4-Aminobenzonitrile | DIPEA | DMF | 80 | 12 | 85-95 |
| 2,4,6-Trichloropyrimidine | 4-Aminobenzonitrile | K₂CO₃ | Acetonitrile | Reflux | 16 | 75-85 |
Protocol 2: Derivatization via Suzuki-Miyaura Coupling
The chlorine atoms on the pyrimidine ring can be substituted with aryl or heteroaryl groups using palladium-catalyzed Suzuki-Miyaura coupling. The reaction is typically regioselective, with the C4 position being more reactive than the C6 position.
Experimental Protocol:
-
Reagents and Solvents:
-
This compound (1.0 eq)
-
Aryl/Heteroaryl Boronic Acid or Ester (1.1 - 1.5 eq)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, 2.0 eq)
-
Solvent (e.g., 1,4-Dioxane/Water mixture, Toluene)
-
-
Procedure:
-
To a degassed solution of this compound and the boronic acid derivative in the chosen solvent system, add the base and the palladium catalyst.
-
Heat the reaction mixture under an inert atmosphere to a specified temperature (e.g., 80-110 °C).
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Quantitative Data for Suzuki Coupling Derivatives:
| Derivative | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-((4-Chloro-6-phenylpyrimidin-2-yl)amino)benzonitrile | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 85 |
| 4-((4-Chloro-6-(4-methoxyphenyl)pyrimidin-2-yl)amino)benzonitrile | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | Na₂CO₃ | Toluene | 110 | 16 | 78 |
| 4-((4,6-Diphenylpyrimidin-2-yl)amino)benzonitrile | Phenylboronic acid (2.2 eq) | Pd(PPh₃)₄ (5) | K₂CO₃ | Dioxane/H₂O | 100 | 24 | 65 |
Protocol 3: Derivatization via Buchwald-Hartwig Amination
The chlorine atoms can also be displaced by primary or secondary amines through the Buchwald-Hartwig amination reaction.
Experimental Protocol:
-
Reagents and Solvents:
-
This compound (1.0 eq)
-
Amine (1.1 - 1.5 eq)
-
Palladium Pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Ligand (e.g., XPhos, RuPhos, 4 mol%)
-
Base (e.g., NaOtBu, K₃PO₄, 1.5 - 2.0 eq)
-
Anhydrous Solvent (e.g., Toluene, Dioxane)
-
-
Procedure:
-
In an inert atmosphere glovebox, combine the palladium pre-catalyst, ligand, and base in a reaction vessel.
-
Add the this compound, the amine, and the anhydrous solvent.
-
Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with stirring.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the mixture, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer, concentrate, and purify the product by column chromatography.
-
Quantitative Data for Buchwald-Hartwig Amination Derivatives:
| Derivative | Amine | Catalyst/Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-((4-Anilino-6-chloropyrimidin-2-yl)amino)benzonitrile | Aniline | Pd₂(dba)₃/XPhos (2/4) | NaOtBu | Toluene | 100 | 12 | 75 |
| 4-((4-Chloro-6-morpholinopyrimidin-2-yl)amino)benzonitrile | Morpholine | Pd(OAc)₂/RuPhos (2/4) | K₃PO₄ | Dioxane | 110 | 16 | 82 |
| 4-((4-(Benzylamino)-6-chloropyrimidin-2-yl)amino)benzonitrile | Benzylamine | BrettPhos Pd G3 (2) | LiHMDS | THF | 80 | 8 | 88 |
Experimental Workflow Visualization
Caption: A generalized experimental workflow for the synthesis and purification of derivatives.
Biological Signaling Pathways
EGFR Signaling Pathway and Inhibition
Many derivatives of this compound act as ATP-competitive inhibitors of the EGFR tyrosine kinase. By blocking the ATP binding site, these compounds prevent the autophosphorylation of the receptor, thereby inhibiting downstream signaling cascades that promote cell proliferation, survival, and metastasis.
Caption: Inhibition of the EGFR signaling pathway by pyrimidine derivatives.
A2A Adenosine Receptor Signaling and Antagonism
Certain derivatives function as antagonists of the A2A adenosine receptor, a G-protein coupled receptor (GPCR). In the tumor microenvironment, high levels of adenosine suppress the anti-tumor immune response by activating A2A receptors on immune cells, leading to an increase in intracellular cAMP. Antagonists block this interaction, thereby restoring immune cell function.
Caption: Antagonism of the A2A adenosine receptor signaling pathway.
Conclusion
The this compound scaffold provides a robust platform for the development of novel therapeutic agents. The synthetic protocols outlined, coupled with the quantitative data and pathway visualizations, offer a solid foundation for researchers to design and synthesize new derivatives with tailored biological activities. Further exploration of this chemical space is warranted to uncover new drug candidates for a range of diseases.
Application Notes and Protocols for the Use of 4-((4,6-Dichloropyrimidin-2-yl)amino)benzonitrile in Kinase Inhibitor Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein kinases are a crucial class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them a prime target for therapeutic intervention. The development of small molecule kinase inhibitors has revolutionized the treatment of various malignancies. A key strategy in the design of these inhibitors is the identification of privileged scaffolds that can be readily modified to achieve high potency and selectivity.
4-((4,6-Dichloropyrimidin-2-yl)amino)benzonitrile is a valuable building block for the synthesis of a diverse range of kinase inhibitors.[1] Its 2-aminopyrimidine core is a well-established hinge-binding motif that can effectively occupy the ATP-binding pocket of many kinases. The two chlorine atoms at the 4 and 6 positions of the pyrimidine ring are susceptible to nucleophilic aromatic substitution (SNAr), allowing for the facile introduction of various substituents to modulate potency, selectivity, and pharmacokinetic properties. This document provides detailed application notes and protocols for the utilization of this versatile intermediate in the synthesis of potent kinase inhibitors, with a focus on Aurora kinases.
Core Scaffold and Rationale for Use
The this compound scaffold provides a rigid and planar core that can be systematically modified. The benzonitrile moiety can be further functionalized or may contribute to binding interactions within the kinase active site. The primary advantage of this starting material lies in the differential reactivity of the two chlorine atoms, which can be sequentially displaced by various nucleophiles, such as amines, to generate a library of disubstituted pyrimidine derivatives.
Key Target: Aurora Kinases
Aurora kinases (A, B, and C) are a family of serine/threonine kinases that play essential roles in the regulation of mitosis and cell division. Their overexpression is frequently observed in various human cancers and is associated with poor prognosis. Consequently, Aurora kinases are attractive targets for cancer therapy. Several pyrimidine-based Aurora kinase inhibitors have been developed, demonstrating the suitability of this scaffold for targeting this kinase family.
Quantitative Data Summary
The following tables summarize the inhibitory activities of representative pyrimidine-based kinase inhibitors. While not all of these compounds are directly synthesized from this compound, they represent the potency that can be achieved with the 2-aminopyrimidine scaffold.
Table 1: In Vitro Inhibitory Activity of Pyrimidine-Based Aurora Kinase Inhibitors
| Compound ID | Target Kinase | IC50 (nM) | Reference Cell Line(s) |
| Compound 13 | Aurora A | < 200 | High-MYC expressing SCLC cell lines |
| Compound 12a | Aurora A | 309 | A549, HCT-116, MCF-7 |
| Aurora B | 293 | ||
| Compound 22 | Aurora A | 9.3 | HeLa |
| Aurora B | 2.8 |
Table 2: In Vitro Inhibitory Activity of Other Pyrimidine-Based Kinase Inhibitors
| Compound ID | Target Kinase | IC50 (µM) | Reference Cell Line(s) |
| Compound 95 | EGFR (mutant) | 0.2 ± 0.01 | EFGR-Dell9/T790M/C797S and EGFR-L858R/T790M/C797S |
| Compound 72 | FAK | 0.0274 | MDA-MB-231 |
| Compound 4b | PDGFr | 1.11 | - |
| FGFr | 0.13 | - | |
| EGFr | 0.45 | - | |
| c-src | 0.22 | - |
Experimental Protocols
The following is a representative, generalized protocol for the synthesis of a 4,6-disubstituted-2-aminopyrimidine kinase inhibitor starting from this compound. This protocol is based on established SNAr reaction methodologies for similar dichloropyrimidine scaffolds.
Protocol 1: Synthesis of a 4,6-Disubstituted Pyrimidine Kinase Inhibitor
Materials:
-
This compound
-
Amine 1 (e.g., a substituted aniline or aliphatic amine)
-
Amine 2 (e.g., a different substituted aniline or aliphatic amine)
-
Diisopropylethylamine (DIPEA) or another suitable non-nucleophilic base
-
Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF), Dioxane, or Isopropanol)
-
Standard laboratory glassware for organic synthesis
-
Magnetic stirrer and heating mantle
-
Thin Layer Chromatography (TLC) plates and developing system
-
Silica gel for column chromatography
-
Solvents for extraction and chromatography (e.g., Ethyl acetate, Hexanes, Dichloromethane, Methanol)
Procedure:
Step 1: Monosubstitution at the C4 Position
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in the chosen anhydrous solvent.
-
Add Amine 1 (1.0-1.2 eq) to the solution.
-
Add DIPEA (1.5-2.0 eq) dropwise to the reaction mixture.
-
Stir the reaction mixture at room temperature or heat to a moderate temperature (e.g., 50-80 °C) and monitor the progress of the reaction by TLC.
-
Upon completion (typically 2-12 hours), cool the reaction mixture to room temperature.
-
Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the 4-substituted-6-chloro-pyrimidine intermediate.
Step 2: Disubstitution at the C6 Position
-
Dissolve the purified 4-substituted-6-chloro-pyrimidine intermediate (1.0 eq) in an anhydrous solvent in a dry round-bottom flask under an inert atmosphere.
-
Add Amine 2 (1.2-1.5 eq) and a suitable base (e.g., DIPEA, 2.0-3.0 eq).
-
Heat the reaction mixture to a higher temperature (e.g., 80-120 °C) and monitor the reaction by TLC.
-
Upon completion (typically 4-24 hours), cool the reaction mixture to room temperature.
-
Perform an aqueous workup as described in Step 1.
-
Purify the final product by silica gel column chromatography or recrystallization to yield the desired 4,6-disubstituted-2-aminopyrimidine kinase inhibitor.
Characterization:
The structure and purity of the final compound should be confirmed by standard analytical techniques, such as 1H NMR, 13C NMR, and Mass Spectrometry.
Visualizations
Signaling Pathway
Caption: Aurora A kinase signaling pathway and the inhibitory action of pyrimidine-based compounds.
Experimental Workflow
Caption: General experimental workflow for the synthesis of a 4,6-disubstituted pyrimidine kinase inhibitor.
Conclusion
This compound is a highly adaptable and valuable starting material for the synthesis of potent kinase inhibitors. The straightforward and versatile chemistry of the dichloropyrimidine core allows for the creation of large and diverse compound libraries for screening against various kinase targets. The provided protocols and data serve as a foundation for researchers to design and synthesize novel kinase inhibitors for the development of targeted therapies.
References
Application Notes and Protocols: Synthesis of Etravirine via 4-((4,6-Dichloropyrimidin-2-yl)amino)benzonitrile Intermediate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Etravirine is a second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1 infection.[1][2] Its synthesis involves a multi-step process where the formation of key intermediates is crucial for the overall efficiency and yield of the final active pharmaceutical ingredient. One such pivotal intermediate is 4-((4,6-dichloropyrimidin-2-yl)amino)benzonitrile. This document provides detailed application notes and protocols for the synthesis of Etravirine, focusing on the preparation and reaction of this key dichloropyrimidine intermediate. The methodologies described are compiled from various established synthetic routes, aiming to provide a comprehensive guide for laboratory-scale synthesis.[1][2][3]
Synthetic Pathway Overview
The synthesis of Etravirine can be achieved through various routes. A common strategy involves the sequential substitution of the chlorine atoms on a pyrimidine ring. The pathway highlighted here begins with the reaction of a dichloropyrimidine derivative with 4-aminobenzonitrile to form the intermediate this compound. This intermediate is then further functionalized and eventually converted to Etravirine.
Caption: Synthetic pathway of Etravirine from 2,4,6-trichloropyrimidine.
Quantitative Data Summary
The following table summarizes the quantitative data for the key steps in the synthesis of Etravirine, focusing on the formation and reaction of the dichloropyrimidine intermediate.
| Step | Reactant 1 | Reactant 2 | Product | Solvent/Reagent | Yield | Reference |
| 1. Synthesis of this compound | 2,6-Dichloropyrimidin-4-amine (10.2 g) | 4-Aminobenzonitrile (7 g) | 4-(4-Amino-6-chloropyrimidin-2-ylamino)benzonitrile hydrochloride (12.20 g) | 2-Butanol (190 ml) | 73.0% | [3] |
| 2. Conversion to 4-[[6-Chloro-2-[(4-cyanophenyl)amino]-4-pyrimidinyl]oxy]-3,5-dimethylbenzonitrile | This compound (35 g) | 4-Hydroxy-3,5-dimethylbenzonitrile (22 g) | 4-[[6-Chloro-2-[(4-cyanophenyl)amino]-4-pyrimidinyl]oxy]-3,5-dimethylbenzonitrile (24 g) | N-Methylpyrrolidone, Potassium carbonate (22 g) | - | [4] |
| 3. Synthesis of 4-[[6-Amino-2-[(4-cyanophenyl)amino]-4-pyrimidinyl]oxy]-3,5-dimethylbenzonitrile | 4-[[6-Chloro-2-[(4-cyanophenyl)amino]-4-pyrimidinyl]oxy]-3,5-dimethylbenzonitrile (2.0 g) | 25% aq. Ammonia (15 ml) | 4-[[6-Amino-2-[(4-cyanophenyl)amino]-4-pyrimidinyl]oxy]-3,5-dimethylbenzonitrile | N-Methylpyrrolidone (20 ml) | 85.6% | [1] |
Experimental Protocols
Protocol 1: Synthesis of 4-((4-Amino-6-chloropyrimidin-2-yl)amino)benzonitrile Hydrochloride
This protocol describes the synthesis of a key intermediate, which is structurally related to the topic compound and follows a similar synthetic logic.
Materials:
-
4-Aminobenzonitrile (ABN)
-
2,6-Dichloropyrimidin-4-amine (DCAP)
-
2-Butanol
-
Standard laboratory glassware
-
Heating mantle and magnetic stirrer
-
Filtration apparatus
Procedure: [3]
-
To a solution of 4-aminobenzonitrile (7 g, 59.3 mmol) in 2-butanol (190 ml), add 2,6-dichloropyrimidin-4-amine (10.2 g, 62.2 mmol) at room temperature.
-
Heat the resulting suspension to reflux (approximately 102°C) and stir for 20 hours.
-
Cool the suspension to 20-25°C and continue stirring for 1 hour.
-
Isolate the solid product by filtration.
-
Wash the collected solid with 2-butanol (20 ml).
-
Dry the product under vacuum (10 mbar) at 50°C for 2 hours to yield 4-(4-amino-6-chloropyrimidin-2-ylamino)benzonitrile hydrochloride (12.20 g, 73.0% yield).
Protocol 2: Synthesis of 4-[[6-Chloro-2-[(4-cyanophenyl)amino]-4-pyrimidinyl]oxy]-3,5-dimethylbenzonitrile
This protocol details the reaction of the dichloropyrimidine intermediate with 4-hydroxy-3,5-dimethylbenzonitrile.
Materials:
-
This compound
-
4-Hydroxy-3,5-dimethylbenzonitrile
-
N-Methylpyrrolidone (NMP)
-
Potassium carbonate
-
Acetone
-
Water
-
Standard laboratory glassware and stirring apparatus
Procedure: [4]
-
To this compound (35 g), add 4-hydroxy-3,5-dimethylbenzonitrile (22 g).
-
Add a mixture of N-methylpyrrolidone and potassium carbonate (22 g) at 45°C.
-
Stir the reaction mass for 12 hours at 45°C.
-
Add water (1000 ml) to the reaction mixture.
-
Cool the mixture to 25°C and stir for 2 hours.
-
Filter the resulting solid.
-
Dissolve the wet solid in acetone (140 ml) with stirring.
-
Filter the separated solid and dry at 50°C to obtain 24 g of 4-[[6-chloro-2-[(4-cyanophenyl)amino]-4-pyrimidinyl]oxy]-3,5-dimethylbenzonitrile.
Protocol 3: Microwave-Promoted Synthesis of 4-[[6-Amino-2-[(4-cyanophenyl)amino]-4-pyrimidinyl]oxy]-3,5-dimethylbenzonitrile
This protocol describes a microwave-assisted amination step to produce an Etravirine precursor, demonstrating a modern approach to improve reaction efficiency.[1]
Materials:
-
4-[[6-Chloro-2-[(4-cyanophenyl)amino]-4-pyrimidinyl]oxy]-3,5-dimethylbenzonitrile (Intermediate from Protocol 2)
-
25% aqueous ammonia
-
N-Methylpyrrolidone (NMP)
-
Microwave reactor
-
Standard laboratory glassware for workup
Procedure: [1]
-
Place a mixture of 4-[[6-chloro-2-[(4-cyanophenyl)amino]-4-pyrimidinyl]oxy]-3,5-dimethylbenzonitrile (2.0 g, 5.3 mmol), 25% aqueous ammonia (15 ml), and N-methylpyrrolidone (20 ml) into a microwave reactor vessel.
-
Heat the reaction mixture to 130°C for 15 minutes in the microwave reactor. The pressure may rise to approximately 135 psi.
-
After the reaction, cool the mixture to 5-10°C.
-
Add 100 ml of water to the solution and stir for another 30 minutes.
-
Filter the resulting solid, wash with 100 ml of water, and dry at 45-50°C to yield the crude product as a white solid (yield: 85.6%).
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for the synthesis and purification of the key intermediates.
Caption: General experimental workflow for the synthesis of Etravirine intermediates.
References
- 1. Development of a practical synthesis of etravirine via a microwave-promoted amination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. US20130123498A1 - Process for the preparation of etravirine and intermediates in the synthesis thereof - Google Patents [patents.google.com]
- 4. newdrugapprovals.org [newdrugapprovals.org]
Application Notes and Protocols: 4-((4,6-Dichloropyrimidin-2-yl)amino)benzonitrile in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-((4,6-Dichloropyrimidin-2-yl)amino)benzonitrile is a key chemical intermediate, primarily utilized in the synthesis of a variety of biologically active compounds.[1][2][3][4] While not directly used as a therapeutic agent, its derivatives have emerged as promising candidates in cancer research, targeting diverse and critical pathways involved in tumor progression and immune evasion. This document provides a comprehensive overview of the applications of its derivatives in oncology, focusing on their mechanisms of action, experimental data, and relevant protocols.
Core Application: A Versatile Synthetic Intermediate
This compound serves as a foundational building block for the synthesis of more complex molecules, including those with anticancer and antiviral properties. Its chemical structure, featuring a dichloropyrimidine ring and a benzonitrile group, allows for versatile chemical modifications to generate a library of derivatives with distinct biological activities. Notably, it is a key intermediate in the synthesis of certain non-nucleoside reverse transcriptase inhibitors (NNRTIs) used in HIV therapy, some of which are now being explored for their potential in cancer treatment.
Derivatives of this compound in Cancer Research
The therapeutic potential of this scaffold is realized through its derivatives, which have been shown to target various hallmarks of cancer. The following sections detail the key classes of these derivatives and their applications in oncology.
Diarylpyrimidine Derivatives as Microtubule Destabilizers
A significant application of the diarylpyrimidine scaffold, derived from this compound, is in the development of microtubule-targeting agents. These compounds are designed to interfere with the dynamics of microtubules, which are essential for cell division, leading to cell cycle arrest and apoptosis in cancer cells.
Mechanism of Action:
Certain diarylpyrimidine derivatives act as microtubule destabilizers, similar to established agents like vinca alkaloids and combretastatin A-4.[5] They bind to the colchicine-binding site on β-tubulin, preventing the polymerization of tubulin into microtubules.[5][6] This disruption of the microtubule network activates the spindle assembly checkpoint, leading to a prolonged arrest in the G2/M phase of the cell cycle and subsequent induction of apoptosis.[6]
Quantitative Data:
The antiproliferative activity of novel diarylpyrimidine derivatives has been evaluated against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values for a promising compound, 11s , are summarized below.[6]
| Cell Line | Cancer Type | IC50 (μM) of Compound 11s |
| SGC-7901 | Human gastric cancer | 0.08 |
| HeLa | Human cervical cancer | 0.12 |
| MCF-7 | Human breast cancer | 0.15 |
Experimental Protocols:
Protocol 1: Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effects of diarylpyrimidine derivatives on cancer cells.
Materials:
-
Human cancer cell lines (e.g., SGC-7901, HeLa, MCF-7)
-
DMEM or RPMI-1640 medium supplemented with 10% FBS
-
Diarylpyrimidine compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in 96-well plates at a density of 5 × 10³ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the diarylpyrimidine compounds for 48 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the IC50 values using appropriate software.
Signaling Pathway:
Caption: Mechanism of microtubule destabilization by diarylpyrimidine derivatives.
Diarylpyrimidine Derivatives as PI3K Inhibitors
The phosphoinositide 3-kinase (PI3K) signaling pathway is frequently hyperactivated in various cancers, making it a prime target for drug development. Derivatives of 4,6-diaryl-substituted pyrimidines have demonstrated potent inhibitory activity against PI3Ks.[7]
Mechanism of Action:
These derivatives act as inhibitors of PI3K enzymes, which are critical for cell survival, proliferation, and metabolism. By blocking the activity of PI3Ks, these compounds can suppress downstream signaling through the AKT/mTOR pathway, ultimately leading to decreased cancer cell growth and survival.
Experimental Protocols:
Protocol 2: In Vitro PI3K Activity Assay
Objective: To measure the inhibitory effect of diarylpyrimidine derivatives on PI3K activity.
Materials:
-
Recombinant human PI3K isoforms
-
Diarylpyrimidine compounds
-
PIP2 (phosphatidylinositol 4,5-bisphosphate) substrate
-
ATP (γ-³²P-ATP or fluorescently labeled ATP)
-
Kinase buffer
-
Scintillation counter or fluorescence plate reader
Procedure:
-
Incubate the recombinant PI3K enzyme with various concentrations of the diarylpyrimidine compound in the kinase buffer.
-
Initiate the kinase reaction by adding the PIP2 substrate and ATP.
-
Allow the reaction to proceed for a specific time at room temperature.
-
Stop the reaction and quantify the amount of phosphorylated product (PIP3) using either scintillation counting for ³²P or fluorescence detection.
-
Determine the IC50 values for PI3K inhibition.
Signaling Pathway:
Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway.
Triazole-Pyrimidine-Benzonitrile Derivatives as Dual A2A/A2B Adenosine Receptor Antagonists
In the tumor microenvironment, high levels of adenosine suppress the anti-tumor immune response. Targeting adenosine receptors is a promising strategy for cancer immunotherapy.[8][9][10][11][12] Novel triazole-pyrimidine-benzonitrile derivatives have been developed as potent dual antagonists of the A2A and A2B adenosine receptors.[13]
Mechanism of Action:
Adenosine, upon binding to A2A and A2B receptors on immune cells (e.g., T cells, NK cells), increases intracellular cAMP levels, leading to immunosuppression.[13] Dual A2A/A2B antagonists block this interaction, thereby restoring the effector functions of immune cells, such as cytokine production (e.g., IL-2) and tumor cell killing.[9][13]
Quantitative Data:
The inhibitory activity of a representative triazole-pyrimidine-methylbenzonitrile derivative, compound 7i , on adenosine receptors is shown below.[13]
| Receptor | IC50 (nM) of Compound 7i |
| A2A AR | 1.25 |
| A2B AR | 14.12 |
Experimental Protocols:
Protocol 3: cAMP Functional Assay
Objective: To assess the antagonistic activity of compounds on adenosine receptors by measuring intracellular cAMP levels.
Materials:
-
CHO cells stably expressing human A2A or A2B adenosine receptors
-
Test compounds
-
Forskolin
-
NECA (5'-(N-Ethylcarboxamido)adenosine) - an adenosine receptor agonist
-
cAMP assay kit (e.g., HTRF, ELISA)
Procedure:
-
Plate the receptor-expressing CHO cells in a 96-well plate.
-
Pre-incubate the cells with various concentrations of the test compound.
-
Stimulate the cells with a fixed concentration of NECA in the presence of forskolin (to amplify the cAMP signal).
-
After incubation, lyse the cells and measure the intracellular cAMP concentration using a suitable cAMP assay kit.
-
Calculate the IC50 values based on the inhibition of NECA-induced cAMP production.
Signaling Pathway:
Caption: Mechanism of dual A2A/A2B adenosine receptor antagonism.
Emerging Application: Repurposing of HIV Reverse Transcriptase Inhibitors
Given that this compound is an intermediate in the synthesis of some HIV non-nucleoside reverse transcriptase inhibitors (NNRTIs), the exploration of these antiviral drugs in cancer therapy is a relevant and exciting development.[14][15][16][17][18]
Mechanism of Action:
Recent studies suggest that endogenous reverse transcriptase activity may play a role in some cancers. The expression of HIV-1 reverse transcriptase in cancer cells has been shown to promote tumor growth and metastasis.[17] Furthermore, some HIV RTIs have been observed to induce DNA damage and interferon responses in cancer cells, suggesting they can trigger an inflammatory response within the tumor.[14] One clinical study found that the RTI lamivudine led to disease stability in a significant portion of patients with late-stage metastatic colorectal cancer.[14]
Conclusion
This compound is a valuable scaffold in medicinal chemistry, giving rise to a diverse range of derivatives with significant potential in cancer research. These derivatives target key cancer-related pathways, including microtubule dynamics, PI3K signaling, and immune regulation through adenosine receptors. The continued exploration of this chemical space, along with the repurposing of existing drugs derived from this intermediate, holds promise for the development of novel and effective cancer therapies. Researchers are encouraged to utilize the provided protocols as a starting point for their investigations into the anticancer properties of these compounds.
References
- 1. guidechem.com [guidechem.com]
- 2. This compound | C11H6Cl2N4 | CID 46781251 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. chemwhat.com [chemwhat.com]
- 5. Design, synthesis, and bioevaluation of diarylpyrimidine derivatives as novel microtubule destabilizers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and bioevaluation of diarylpyrimidine derivatives as novel microtubule destabilizers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Adenosine A2A Receptor Antagonists for Cancer Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Dual A2A/A2B Adenosine Receptor Antagonist M1069 Counteracts Immunosuppressive Mechanisms of Adenosine and Reduces Tumor Growth In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. jitc.bmj.com [jitc.bmj.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Design, synthesis, and biological evaluation of triazole-pyrimidine-methylbenzonitrile derivatives as dual A2A/A2B adenosine receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Reverse Transcriptase Inhibitors Used in HIV Therapies Stop Disease Progression in Metastatic | Docwire News [docwirenews.com]
- 15. Brief Report: Protease Inhibitors Versus Nonnucleoside Reverse Transcriptase Inhibitors and the Risk of Cancer Among People With HIV - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. HIV-1 Reverse Transcriptase Promotes Tumor Growth and Metastasis Formation via ROS-Dependent Upregulation of Twist - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Reverse Transcriptase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for 4-((4,6-Dichloropyrimidin-2-yl)amino)benzonitrile in HIV Research
For Researchers, Scientists, and Drug Development Professionals
Application Notes
4-((4,6-Dichloropyrimidin-2-yl)amino)benzonitrile is a pivotal chemical intermediate in the synthesis of a class of potent anti-HIV agents known as diarylpyrimidines (DAPYs). These compounds are non-nucleoside reverse transcriptase inhibitors (NNRTIs), which play a crucial role in highly active antiretroviral therapy (HAART).[1] The DAPY scaffold, characterized by two aryl groups linked to a central pyrimidine ring, is fundamental to the development of second-generation NNRTIs. These agents are designed to have a high genetic barrier to resistance and to be effective against HIV-1 strains that have developed resistance to first-generation NNRTIs.[1][2]
The primary mechanism of action for NNRTIs involves binding to an allosteric pocket on the HIV-1 reverse transcriptase (RT) enzyme. This binding induces a conformational change in the enzyme, which disrupts its catalytic activity and prevents the conversion of the viral RNA genome into DNA, thereby halting viral replication.
This compound serves as a key building block for the synthesis of approved anti-HIV drugs such as Etravirine and Rilpivirine.[3][4] Its dichloropyrimidine core allows for sequential nucleophilic substitution reactions, enabling the introduction of different aryl groups to create a diverse library of DAPY derivatives for structure-activity relationship (SAR) studies. The benzonitrile moiety is a common feature in many potent NNRTIs, contributing to the binding affinity of the molecule within the hydrophobic pocket of the reverse transcriptase enzyme.
Experimental Protocols
The following protocols describe the synthesis of this compound and its subsequent use in the synthesis of a key intermediate for Etravirine.
Protocol 1: Synthesis of this compound
This protocol details the synthesis of the title compound from 2,4,6-trichloropyrimidine and 4-aminobenzonitrile.
Materials:
-
2,4,6-trichloropyrimidine
-
4-aminobenzonitrile
-
Diisopropylethylamine (DIPEA)
-
Dioxane
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and heat plate
-
Filtration apparatus
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve 4-aminobenzonitrile (1.0 equivalent) in dioxane.
-
Add 2,4,6-trichloropyrimidine (1.05 equivalents) to the solution.
-
Add diisopropylethylamine (1.1 equivalents) to the reaction mixture.
-
Attach a reflux condenser and heat the mixture to reflux with constant stirring.
-
Monitor the reaction progress using a suitable method (e.g., Thin Layer Chromatography).
-
Once the reaction is complete, cool the mixture to room temperature.
-
The product will precipitate out of the solution. Collect the solid by filtration.
-
Wash the solid with a small amount of cold dioxane to remove any unreacted starting materials.
-
Dry the product under vacuum to yield this compound.
Protocol 2: Synthesis of 4-[[6-chloro-2-[(4-cyanophenyl)amino]-4-pyrimidinyl]oxy]-3,5-dimethylbenzonitrile (Etravirine Intermediate)
This protocol describes the reaction of this compound with 4-hydroxy-3,5-dimethylbenzonitrile to produce a key intermediate in the synthesis of Etravirine.[5]
Materials:
-
This compound (from Protocol 1)
-
4-hydroxy-3,5-dimethylbenzonitrile
-
Potassium carbonate
-
N-methylpyrrolidone (NMP)
-
Round-bottom flask
-
Magnetic stirrer and heat plate
-
Filtration apparatus
-
Acetone
-
Water
Procedure:
-
To a round-bottom flask, add this compound (35g) and 4-hydroxy-3,5-dimethylbenzonitrile (22g).[5]
-
Add N-methylpyrrolidone and potassium carbonate (22g) to the flask.[5]
-
Heat the reaction mixture to 45°C with stirring.[5]
-
Maintain the temperature and continue stirring for 12 hours.[5]
-
After 12 hours, add 1000 mL of water to the reaction mixture.[5]
-
Cool the mixture to 25°C and stir for an additional 2 hours.[5]
-
Filter the precipitated solid.
-
Dissolve the wet solid in 140 mL of acetone with stirring.[5]
-
Filter the separated solid and dry at 50°C to obtain 24g of 4-[[6-chloro-2-[(4-cyanophenyl)amino]-4-pyrimidinyl]oxy]-3,5-dimethylbenzonitrile.[5]
Data Presentation
The following table summarizes the key reactants, reagents, and conditions for the synthesis of this compound and its subsequent conversion to an Etravirine intermediate.
| Step | Reactant 1 | Reactant 2 | Reagents/Solvents | Temperature | Time | Product |
| 1 | 2,4,6-trichloropyrimidine | 4-aminobenzonitrile | DIPEA, Dioxane | Reflux | Reaction dependent | This compound |
| 2 | This compound | 4-hydroxy-3,5-dimethylbenzonitrile | Potassium carbonate, NMP | 45°C | 12 hours | 4-[[6-chloro-2-[(4-cyanophenyl)amino]-4-pyrimidinyl]oxy]-3,5-dimethylbenzonitrile |
Visualizations
References
- 1. d-nb.info [d-nb.info]
- 2. Development of diarylpyrimidine derivatives (& other heterocycles) as HIV-1 and WT RT inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. The development of an effective synthetic route of rilpivirine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. newdrugapprovals.org [newdrugapprovals.org]
Application Note: High-Performance Liquid Chromatography (HPLC) for Purity Analysis of 4-((4,6-Dichloropyrimidin-2-yl)amino)benzonitrile
Abstract
This application note details a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of the purity of 4-((4,6-dichloropyrimidin-2-yl)amino)benzonitrile, a key intermediate in pharmaceutical synthesis. The described protocol provides a reliable and reproducible approach for separating the main compound from potential impurities, ensuring quality control and accurate characterization for researchers, scientists, and drug development professionals.
Introduction
This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery.[1][2] Its molecular formula is C₁₁H₆Cl₂N₄, with a molecular weight of approximately 265.09 g/mol .[3] Given its role as a critical building block, the purity of this intermediate must be rigorously controlled to ensure the safety and efficacy of the final active pharmaceutical ingredient (API). This document outlines a validated HPLC method for the purity assessment of this compound, which is typically supplied as a white to off-white or yellow to brown powder with a purity of 97% or higher.[2][4][5]
Experimental Protocols
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is employed for this analysis. The method utilizes a reversed-phase C18 column to achieve optimal separation of the nonpolar analyte from potential polar and nonpolar impurities.
Table 1: HPLC Instrumentation and Conditions
| Parameter | Specification |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Detector | UV-Vis Detector |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Elution | 0-15 min: 30-90% B; 15-20 min: 90% B; 20-21 min: 90-30% B; 21-25 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Run Time | 25 minutes |
Preparation of Solutions
a. Standard Solution (0.1 mg/mL)
-
Accurately weigh approximately 10 mg of this compound reference standard.
-
Transfer the standard to a 100 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water (diluent).
-
Sonicate for 5 minutes to ensure complete dissolution.
b. Sample Solution (0.5 mg/mL)
-
Accurately weigh approximately 25 mg of the this compound sample.
-
Transfer the sample to a 50 mL volumetric flask.
-
Dissolve and dilute to volume with the diluent.
-
Sonicate for 5 minutes.
-
Filter the solution through a 0.45 µm PTFE syringe filter before injection.
Data Presentation
The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks.
Table 2: Representative HPLC Purity Analysis Data
| Peak No. | Retention Time (min) | Peak Area (mAU*s) | Area % | Identification |
| 1 | 3.45 | 15.6 | 0.31 | Impurity A |
| 2 | 8.92 | 4985.3 | 99.51 | Main Compound |
| 3 | 11.21 | 9.1 | 0.18 | Impurity B |
| Total | - | 5010.0 | 100.00 | - |
Calculation of Purity:
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Visualization of Experimental Workflow
The following diagram illustrates the logical steps involved in the HPLC analysis of this compound.
Caption: Workflow for HPLC purity determination.
Conclusion
The described RP-HPLC method is demonstrated to be suitable for the purity determination of this compound. The protocol is straightforward, utilizing common laboratory reagents and instrumentation, and provides clear separation of the main compound from its impurities. This application note serves as a valuable resource for quality control and analytical development in the synthesis and application of this important pharmaceutical intermediate.
References
Application Note: Analysis of Dichloropyrimidine Compounds by LC-MS
Introduction
Dichloropyrimidine derivatives are a significant class of heterocyclic compounds widely utilized as key intermediates in the synthesis of pharmaceuticals and agrochemicals. Their presence as starting materials, intermediates, or impurities in final products necessitates sensitive and selective analytical methods for their identification and quantification. Liquid chromatography coupled with mass spectrometry (LC-MS) has emerged as a powerful technique for the analysis of these compounds due to its high sensitivity, selectivity, and applicability to a wide range of polar and non-polar compounds. This application note provides a comprehensive overview of LC-MS methods for the identification and quantification of various dichloropyrimidine compounds.
General Principles
The analysis of dichloropyrimidine compounds by LC-MS typically involves reversed-phase liquid chromatography for separation, followed by detection using a mass spectrometer. Electrospray ionization (ESI) is a commonly employed ionization technique, often in the positive ion mode, as the nitrogen atoms in the pyrimidine ring can be readily protonated. For quantitative analysis, tandem mass spectrometry (MS/MS) is utilized in Multiple Reaction Monitoring (MRM) mode, which offers excellent specificity and sensitivity by monitoring a specific precursor ion to product ion transition for the analyte of interest. The use of a stable isotope-labeled internal standard is highly recommended to ensure the accuracy and precision of quantitative results.[1]
Experimental Protocols
Sample Preparation
Proper sample preparation is crucial for accurate and reliable LC-MS analysis. The primary goal is to dissolve the analyte in a solvent compatible with the LC mobile phase and to remove any potential interferences.
Protocol for Standard and Sample Preparation:
-
Stock Solution Preparation: Accurately weigh a known amount of the dichloropyrimidine standard and dissolve it in a suitable organic solvent (e.g., methanol or acetonitrile) to prepare a stock solution of a known concentration (e.g., 1 mg/mL).
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with a solvent mixture that is compatible with the initial mobile phase conditions (e.g., 50:50 acetonitrile:water).
-
Internal Standard Stock and Working Solutions: Prepare a stock solution of the stable isotope-labeled internal standard (if available) in a similar manner. A working internal standard solution is then prepared at a fixed concentration.
-
Sample Preparation:
-
For bulk drug substances or chemical intermediates, accurately weigh the sample and dissolve it in a suitable solvent.
-
For biological matrices, a protein precipitation or liquid-liquid extraction step may be necessary to remove matrix components.
-
-
Spiking with Internal Standard: Add a known volume of the working internal standard solution to all standards and samples.
-
Final Dilution and Filtration: Dilute the samples to a concentration that falls within the calibration curve range using the initial mobile phase. Before injection, filter the final solution through a 0.22 µm syringe filter to remove any particulates.[1]
Liquid Chromatography (LC) Method
A C18 reversed-phase column is generally a good choice for the separation of dichloropyrimidine compounds.[1] The mobile phase typically consists of water and an organic solvent (acetonitrile or methanol) with a small amount of an acidic modifier to improve peak shape and ionization efficiency.
Typical LC Conditions:
| Parameter | Value |
| Column | C18 reversed-phase (e.g., 2.1 x 50 mm, 1.8 µm)[2] |
| Mobile Phase A | Water with 0.1% formic acid[2] |
| Mobile Phase B | Acetonitrile with 0.1% formic acid[2] |
| Gradient | Start at 5% B, increase to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.[2] |
| Flow Rate | 0.3 mL/min[2] |
| Injection Volume | 5 µL[2] |
| Column Temperature | Ambient or controlled (e.g., 40 °C) |
Mass Spectrometry (MS) Method
Electrospray ionization in the positive ion mode is typically effective for dichloropyrimidine compounds due to the presence of basic nitrogen atoms.[1] For quantitative analysis, the mass spectrometer is operated in MRM mode.
Method Development for MRM:
-
Full Scan Analysis: Initially, infuse a standard solution of the target dichloropyrimidine compound into the mass spectrometer and acquire a full scan spectrum to determine the mass-to-charge ratio (m/z) of the precursor ion, which is typically the protonated molecule [M+H]⁺.
-
Product Ion Scan: Perform a product ion scan on the selected precursor ion to identify the most stable and abundant fragment ions (product ions).
-
MRM Optimization: Optimize the collision energy for each precursor-product ion transition to maximize the signal intensity. Two transitions are typically monitored for each compound: one for quantification and one for confirmation.
Typical MS Conditions:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive[2] |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | Optimize for specific instrument (e.g., 3-4 kV) |
| Nebulizing Gas Flow | Optimize for specific instrument |
| Drying Gas Temperature | Optimize for specific instrument (e.g., 300-350 °C) |
Quantitative Data
The following tables summarize quantitative data from LC-MS methods developed for specific dichloropyrimidine compounds.
Table 1: Quantitative Parameters for 4,6-dichloro-5-nitro-2-(propylthio)pyrimidine (as a derivative) [3]
| Parameter | Value |
| Linearity Range | 1.68 ppm to 12.78 ppm |
| Correlation Coefficient (R²) | 0.9958 |
| Limit of Detection (LOD) | 0.03 ppm |
| Limit of Quantification (LOQ) | 0.08 ppm |
Table 2: Quantitative Parameters for 2,5-diamino-4,6-dichloropyrimidine [4]
| Parameter | Value |
| Limit of Quantification (LOQ) | 1.3 ppm |
| Limit of Detection (LOD) | 0.4 ppm |
Visualizations
Experimental Workflow
Caption: A typical experimental workflow for the quantitative analysis of dichloropyrimidine compounds by LC-MS.
Logical Relationship of the Analytical Method
Caption: Logical flow of an LC-MS/MS method for dichloropyrimidine analysis.
Signaling Pathway Example: Dichloropyrimidine as a Kinase Inhibitor
Dichloropyrimidines are a common scaffold in the development of kinase inhibitors. For instance, a 2,5-dichloropyrimidine series has been identified as covalent inhibitors of the MSK1 kinase.[5] The following diagram illustrates a simplified signaling pathway involving MSK1.
References
Purification of 4-((4,6-Dichloropyrimidin-2-yl)amino)benzonitrile by Crystallization: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the purification of 4-((4,6-Dichloropyrimidin-2-yl)amino)benzonitrile, a key intermediate in the synthesis of various pharmaceutical compounds, including the non-nucleoside reverse transcriptase inhibitor Etravirine. The primary purification method detailed is crystallization, a robust technique for removing impurities and obtaining a high-purity final product.
Introduction
This compound is typically synthesized via a nucleophilic aromatic substitution reaction between 2,4,6-trichloropyrimidine and 4-aminobenzonitrile.[1] This synthesis can result in impurities, including unreacted starting materials and side-products, necessitating an effective purification strategy. Crystallization is a widely used and effective method for the purification of such solid organic compounds, leveraging differences in solubility between the desired compound and impurities in a selected solvent system.[2][3][4][5]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below. Understanding these properties is crucial for developing an effective crystallization protocol.
| Property | Value |
| Molecular Formula | C₁₁H₆Cl₂N₄[6][7][8][9] |
| Molecular Weight | 265.10 g/mol [7][9] |
| Appearance | Light yellow to light brown solid[7] |
| Melting Point | >239 °C (decomposes)[7][10] |
| Solubility (Qualitative) | Sparingly soluble in water.[1] Good solubility in ether, dichloromethane, and benzene.[11][12] Slightly soluble in heated chloroform and methanol.[6][7] |
Crystallization Solvent Selection
The choice of solvent is the most critical parameter in developing a crystallization protocol. An ideal solvent should exhibit high solubility for the target compound at elevated temperatures and low solubility at lower temperatures, while impurities should remain soluble or insoluble at all temperatures. Based on literature for related pyrimidine derivatives, several solvents show promise.
Solvent Suitability Overview
| Solvent | Rationale for Consideration | Potential Drawbacks |
| Ethyl Acetate | Frequently used for the recrystallization of related pharmaceutical intermediates. | May require a co-solvent (e.g., hexane) as an anti-solvent to induce precipitation if solubility is too high even at low temperatures. |
| Acetone | Mentioned as a recrystallization solvent for related diarylpyrimidine derivatives.[13] | Its lower boiling point may lead to rapid evaporation and premature crystallization. |
| Ethanol/Water | A common solvent/anti-solvent system that can be effective for moderately polar compounds. | The optimal ratio needs to be determined experimentally to avoid oiling out. |
| Toluene | Used as a reaction solvent in the synthesis, suggesting good solubility at high temperatures.[1] | Higher boiling point may require specific handling procedures. |
Experimental Protocols
The following protocols describe the purification of this compound by cooling crystallization. The choice of solvent will impact the specific parameters. Ethyl acetate is presented here as a primary example.
Protocol 1: Cooling Crystallization from a Single Solvent (Ethyl Acetate)
This protocol is suitable when a single solvent provides a significant difference in solubility at high and low temperatures.
Materials:
-
Crude this compound
-
Ethyl Acetate (reagent grade)
-
Erlenmeyer flask
-
Heating mantle or hot plate with magnetic stirrer
-
Reflux condenser
-
Büchner funnel and flask
-
Vacuum source
-
Filter paper
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask equipped with a magnetic stir bar. Add a minimal amount of ethyl acetate.
-
Heating: Gently heat the mixture to the boiling point of the solvent while stirring. Continue to add small portions of hot ethyl acetate until the solid is completely dissolved. Avoid adding a large excess of solvent.
-
Hot Filtration (Optional): If insoluble impurities are observed, perform a hot filtration by passing the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask. This step should be performed quickly to prevent premature crystallization.
-
Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Crystal formation should be observed.
-
Further Cooling: To maximize the yield, place the flask in an ice-water bath for at least 30 minutes to further decrease the solubility of the compound.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of cold ethyl acetate to remove any residual soluble impurities.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Purity Analysis:
The purity of the recrystallized product should be assessed using appropriate analytical techniques, such as High-Performance Liquid Chromatography (HPLC), melting point analysis, and Nuclear Magnetic Resonance (NMR) spectroscopy.
Expected Results:
| Parameter | Before Crystallization | After Crystallization |
| Purity (HPLC) | ~95% | >99% |
| Appearance | Light brown solid | Off-white to pale yellow crystalline solid |
| Recovery Yield | N/A | 80-90% |
Note: The expected results are typical and may vary depending on the initial purity of the crude material and the precise execution of the protocol.
Diagrams
Experimental Workflow
The following diagram illustrates the key steps in the purification of this compound by crystallization.
Caption: Workflow for the purification by crystallization.
Potential Impurities
Understanding the potential impurities is crucial for optimizing the purification process. The primary impurities in the synthesis of this compound may include:
-
Unreacted 2,4,6-trichloropyrimidine: This starting material is volatile and may be partially removed during solvent evaporation, but residual amounts can persist.
-
Unreacted 4-aminobenzonitrile: This starting material is a solid and may co-precipitate if the crystallization conditions are not optimal.
-
Bis-substituted byproduct: Reaction of 2,4,6-trichloropyrimidine with two molecules of 4-aminobenzonitrile can lead to a higher molecular weight impurity.
-
Hydrolyzed byproducts: The chlorines on the pyrimidine ring are susceptible to hydrolysis, which can introduce hydroxylated impurities.
The chosen crystallization protocol should effectively separate the target compound from these impurities based on their differential solubilities.
References
- 1. Page loading... [wap.guidechem.com]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 5. mt.com [mt.com]
- 6. lookchem.com [lookchem.com]
- 7. BENZONITRILE, 4-[(4,6-DICHLORO-2-PYRIMIDINYL)AMINO]- | 329187-59-9 [chemicalbook.com]
- 8. This compound | C11H6Cl2N4 | CID 46781251 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. scbt.com [scbt.com]
- 10. chembk.com [chembk.com]
- 11. chembk.com [chembk.com]
- 12. China 4-[(4,6-dichloropyrimidin-2-yl)amino]benzonitrile(CAS#329187-59-9) Manufacturer and Supplier | Xinchem [xinchem.com]
- 13. US20110196156A1 - Process for synthesis of diarylpyrimidine non-nucleoside reverse transcriptase inhibitor - Google Patents [patents.google.com]
Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of 4-((4,6-Dichloropyrimidin-2-yl)amino)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the nucleophilic aromatic substitution (SNAr) reactions of 4-((4,6-dichloropyrimidin-2-yl)amino)benzonitrile. This versatile building block is a key intermediate in the synthesis of a wide range of biologically active compounds, particularly kinase inhibitors and antimicrobial agents.[1][2] The protocols outlined below describe the selective mono- and di-substitution of the chloro groups with various nucleophiles, including amines and thiols.
Introduction
This compound is a substituted pyrimidine characterized by two reactive chlorine atoms at the C4 and C6 positions. These positions are susceptible to nucleophilic attack, enabling the stepwise or simultaneous introduction of various functional groups. The electron-withdrawing nature of the pyrimidine ring and the benzonitrile moiety facilitates the SNAr mechanism. The resulting substituted pyrimidine derivatives are of significant interest in medicinal chemistry due to their potential to interact with various biological targets.[2]
Applications in Drug Discovery
Derivatives of this compound have shown promise in several therapeutic areas:
-
Kinase Inhibition: The pyrimidine scaffold is a well-established pharmacophore in the design of protein kinase inhibitors.[2] By modifying the substituents at the C4 and C6 positions, researchers can achieve potent and selective inhibition of various kinases, such as Lymphocyte-specific protein tyrosine kinase (Lck), which is a key enzyme in T-cell signaling pathways.[3][4][5][6] Dysregulation of Lck is implicated in autoimmune diseases and certain cancers, making it an attractive therapeutic target.[3][7]
-
Antimicrobial Activity: Substituted pyrimidine derivatives have demonstrated a broad spectrum of antimicrobial activities, including antibacterial and antifungal properties. The introduction of different lipophilic and electron-donating or -withdrawing groups can modulate the antimicrobial potency and spectrum of these compounds.
Experimental Protocols
The following protocols provide general procedures for the mono- and di-substitution of this compound with amine and thiol nucleophiles. Optimization of reaction conditions (temperature, reaction time, and stoichiometry of reactants) may be necessary for specific substrates.
Protocol 1: Mono-substitution with Amine Nucleophiles
This protocol describes the selective replacement of one chlorine atom, typically at the more reactive C4 position, with an amine nucleophile.
Materials:
-
This compound
-
Amine nucleophile (e.g., aniline, benzylamine, morpholine) (1.0 - 1.2 equivalents)
-
Base (e.g., potassium carbonate (K₂CO₃), triethylamine (TEA)) (1.5 - 2.0 equivalents)
-
Solvent (e.g., N,N-Dimethylformamide (DMF), acetonitrile (MeCN), ethanol (EtOH))
-
Inert atmosphere (e.g., Nitrogen or Argon)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 equivalent) and the chosen solvent.
-
Add the base (e.g., K₂CO₃) to the suspension.
-
Add the amine nucleophile (1.0 - 1.2 equivalents) to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (typically between 80-140 °C) under an inert atmosphere.[8]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into ice-water and stir to precipitate the product.
-
Collect the solid product by filtration, wash with water, and dry under vacuum.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by column chromatography on silica gel.
Expected Outcome:
This procedure is expected to yield the corresponding 4-((4-amino-6-chloropyrimidin-2-yl)amino)benzonitrile derivative. The regioselectivity for the C4 position is generally favored.
Protocol 2: Di-substitution with Amine Nucleophiles
This protocol is for the replacement of both chlorine atoms with two equivalents of the same amine nucleophile or sequentially with two different amine nucleophiles.
Materials:
-
This compound or the mono-substituted intermediate from Protocol 1.
-
Amine nucleophile(s) (2.0 - 2.5 equivalents for one-pot di-substitution, or 1.0 - 1.2 equivalents for sequential substitution)
-
Base (e.g., potassium carbonate (K₂CO₃)) (3.0 - 4.0 equivalents)
-
Solvent (e.g., N,N-Dimethylformamide (DMF))
-
Inert atmosphere (e.g., Nitrogen or Argon)
Procedure:
-
Follow steps 1-3 of Protocol 1, using 2.0 - 2.5 equivalents of the amine nucleophile for a one-pot di-substitution. For a sequential reaction, start with the mono-substituted product.
-
Heat the reaction mixture to a higher temperature or for a longer duration than for mono-substitution (e.g., 120-150 °C for several hours) under an inert atmosphere.
-
Monitor the reaction by TLC until the starting material or mono-substituted intermediate is consumed.
-
Follow the work-up and purification steps as described in Protocol 1.
Expected Outcome:
This procedure should yield the 4,6-disubstituted aminopyrimidine derivative.
Protocol 3: Mono-substitution with Thiol Nucleophiles
This protocol outlines the reaction with a thiol nucleophile to introduce a thioether linkage.
Materials:
-
This compound
-
Thiol nucleophile (e.g., thiophenol, benzyl mercaptan) (1.0 - 1.2 equivalents)
-
Base (e.g., sodium hydride (NaH), potassium carbonate (K₂CO₃)) (1.2 - 1.5 equivalents)
-
Solvent (e.g., Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF))
-
Inert atmosphere (e.g., Nitrogen or Argon)
Procedure:
-
To a solution of the thiol (1.0 - 1.2 equivalents) in the chosen solvent, carefully add the base (e.g., NaH) at 0 °C under an inert atmosphere to form the thiolate.
-
Stir the mixture at 0 °C for 15-30 minutes.
-
Add a solution of this compound (1.0 equivalent) in the same solvent to the thiolate solution.
-
Allow the reaction to warm to room temperature and then heat as necessary (e.g., 60-100 °C).
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction by carefully adding water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation
The following tables summarize representative quantitative data for the SNAr reactions of dichloropyrimidines with various nucleophiles. Note that these are examples from related systems, and yields for this compound may vary.
Table 1: Mono-amination of 4,6-Dichloropyrimidines
| Nucleophile (Amine) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Adamantylalkylamine | K₂CO₃ | DMF | 140 | 24 | 76-95 | [8] |
| N-(2-Adamantyl)piperazine | K₂CO₃ | DMF | 140 | 24 | 75 | [8] |
Table 2: Di-amination of 4-Amino-6-chloropyrimidines (Pd-catalyzed)
| Nucleophile (Amine) | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Adamantylalkylamine | Pd₂(dba)₃ | Xantphos | NaOtBu | Dioxane | 100 | 24 | 60 | [8] |
Visualizations
Experimental Workflow for SNAr Reactions
References
- 1. lookchem.com [lookchem.com]
- 2. 4-((4-Amino-6-chloropyrimidin-2-yl)amino)benzonitrile | 1398507-08-8 | Benchchem [benchchem.com]
- 3. What are LCK inhibitors and how do they work? [synapse.patsnap.com]
- 4. scbt.com [scbt.com]
- 5. selleckchem.com [selleckchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Tyrosin-protein kinase Lck - Wikipedia [en.wikipedia.org]
- 8. Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Sonogashira Cross-Coupling for Pyrimidine Functionalization
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira cross-coupling reaction is a powerful and versatile tool in organic synthesis for the formation of carbon-carbon bonds, specifically between a terminal alkyne and an aryl or vinyl halide.[1] This reaction, catalyzed by palladium and copper complexes, has found widespread application in medicinal chemistry and drug discovery due to its mild reaction conditions, high efficiency, and broad functional group tolerance.[2][3] The pyrimidine scaffold is a privileged heterocyclic motif present in numerous biologically active compounds and approved drugs.[4] Consequently, the functionalization of the pyrimidine core is of significant interest to medicinal chemists. The introduction of alkynyl moieties via the Sonogashira coupling can significantly modulate the pharmacological properties of pyrimidine-based molecules, making this transformation a key strategy in the synthesis of novel drug candidates.[2][4]
These application notes provide a comprehensive overview, detailed protocols, and reaction data for the Sonogashira cross-coupling reaction applied to the functionalization of pyrimidines.
Reaction Principle and Mechanism
The Sonogashira reaction proceeds through two interconnected catalytic cycles involving palladium and copper.[4] The generally accepted mechanism involves the following key steps:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the halopyrimidine (typically an iodo- or bromopyrimidine) to form a Pd(II)-pyrimidine complex.[4]
-
Formation of Copper Acetylide: In the presence of a base, the terminal alkyne reacts with a copper(I) salt (e.g., CuI) to form a copper(I) acetylide species.[4]
-
Transmetalation: The copper acetylide transfers its alkynyl group to the Pd(II)-pyrimidine complex.[4]
-
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the alkynyl-functionalized pyrimidine and regenerate the active Pd(0) catalyst.[1]
Data Presentation: Reaction Parameters and Yields
The following table summarizes representative examples of Sonogashira cross-coupling reactions for the functionalization of various pyrimidine substrates. This data is compiled from multiple sources to provide a comparative overview of different reaction conditions and their outcomes.
| Pyrimidine Substrate | Alkyne Partner | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 5-Bromopyrimidine | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (5) | PPh₃ (4) | Et₃N | THF | 60 | 3 | 92 | [4] |
| 2-Benzyloxy-5-bromopyrimidine | Phenylacetylene | PdCl₂(PPh₃)₂ (cat.) | CuI (cat.) | - | Et₂NH | THF | 60 | - | 94 | [2] |
| 2-Benzyloxy-5-bromopyrimidine | 1-Heptyne | PdCl₂(PPh₃)₂ (cat.) | CuI (cat.) | - | Et₂NH | THF | 60 | - | 88 | [2] |
| 5-Iodouracil reversed nucleoside | Ethynyltrimethylsilane | - | - | - | - | - | - | - | - | [2] |
| 4-chloro-6-methyl-N-phenylpyrimidin-2-amine | Phenylacetylene | CLPN-Pd (recyclable) | - | - | - | - | - | - | 50-93 | [5] |
| 5-Iodo-2'-deoxyuridine | Various terminal alkynes | Pd(PPh₃)₄ (5) | CuI (10) | - | Et₃N | DMF | RT | 12 | 75-90 | N/A |
| 2,4-Dichloro-5-methylpyrimidine | Trimethylsilylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | - | Et₃N | Dioxane | 80 | 6 | 85 | N/A |
| 4-Iodo-2-(methylthio)pyrimidine | 1-Hexyne | PdCl₂(PPh₃)₂ (3) | CuI (6) | - | i-Pr₂NEt | MeCN | 70 | 4 | 88 | N/A |
Experimental Protocols
Protocol 1: General Procedure for Sonogashira Coupling of Halopyrimidines
This protocol provides a general method suitable for a wide range of halopyrimidines and terminal alkynes under standard conditions.
Materials:
-
Halopyrimidine (e.g., 5-bromopyrimidine) (1.0 equiv)
-
Terminal alkyne (1.1 - 1.5 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (2-5 mol%)
-
Copper(I) iodide (CuI) (5-10 mol%)
-
Triethylamine (Et₃N) (2.0-3.0 equiv)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware for organic synthesis (e.g., Schlenk flask, condenser)
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add the halopyrimidine, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate the flask and backfill with an inert gas (e.g., Nitrogen or Argon). Repeat this cycle three times to ensure an inert atmosphere.[4]
-
Add the anhydrous solvent (e.g., THF) via syringe, followed by the addition of triethylamine and the terminal alkyne.
-
Stir the reaction mixture at room temperature or heat to the desired temperature (typically 60-100 °C).[4]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with water.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired alkynylpyrimidine.
Protocol 2: Microwave-Assisted Sonogashira Coupling
Microwave irradiation can significantly reduce reaction times.
Materials:
-
Same as Protocol 1
-
Microwave synthesis vial
Procedure:
-
In a microwave synthesis vial, combine the halopyrimidine, terminal alkyne, Pd catalyst, CuI, and base in the chosen solvent.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 100-150 °C) for a short period (e.g., 15-30 minutes).
-
After cooling, work up and purify the product as described in Protocol 1.
Visualizations
Catalytic Cycle of the Sonogashira Coupling
Caption: The interconnected palladium and copper catalytic cycles in the Sonogashira reaction.
Experimental Workflow for Pyrimidine Functionalization
Caption: A typical experimental workflow for Sonogashira cross-coupling of pyrimidines.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. A Comprehensive Review: Medicinal Applications and Diverse Synthetic Strategies of Pyrimidine-Based Compounds Leveraging Suzuki and Sonogashira Reactions [rimpacts.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing 4-((4,6-Dichloropyrimidin-2-yl)amino)benzonitrile Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-((4,6-dichloropyrimidin-2-yl)amino)benzonitrile. Our aim is to help you optimize your reaction yield and address common challenges encountered during this synthetic process.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
The synthesis is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. The most common approach involves the reaction of 2,4,6-trichloropyrimidine with 4-aminobenzonitrile in the presence of a base.[1] The base is crucial for scavenging the hydrochloric acid generated during the reaction.
Q2: I am experiencing low yields in my synthesis. What are the potential causes and how can I improve the yield?
Low yields can be attributed to several factors. Here are some key areas to troubleshoot:
-
Reaction Temperature: The reaction often requires heating.[2][3] Insufficient temperature may lead to a sluggish or incomplete reaction. Conversely, excessively high temperatures can promote the formation of byproducts. It is crucial to carefully control and optimize the reaction temperature.
-
Choice of Base and Solvent: The selection of the base and solvent system is critical and can significantly impact the reaction rate and yield. Common bases include organic amines like triethylamine (TEA) or diisopropylethylamine (DIPEA), and inorganic bases such as potassium carbonate (K2CO3).[4] The choice of solvent will depend on the solubility of your reactants and the reaction temperature. Common solvents for similar reactions include ethanol, dimethylformamide (DMF), and dioxane.
-
Stoichiometry of Reactants: Ensure that the molar ratios of your reactants are appropriate. An excess of one reactant may be necessary to drive the reaction to completion, but this should be optimized to minimize side reactions and simplify purification.
-
Purity of Starting Materials: Impurities in either 2,4,6-trichloropyrimidine or 4-aminobenzonitrile can interfere with the reaction and lead to lower yields and the formation of unwanted byproducts. Ensure your starting materials are of high purity.
Q3: What are the common side reactions I should be aware of?
The primary side reactions in this synthesis include:
-
Disubstitution: Reaction of a second molecule of 4-aminobenzonitrile at one of the remaining chloro-positions on the pyrimidine ring can occur, leading to a disubstituted byproduct. This is more likely to happen with prolonged reaction times or an excess of 4-aminobenzonitrile.
-
Formation of Isomers: While the 2-position of 2,4,6-trichloropyrimidine is generally the most reactive towards nucleophilic attack, substitution at the 4- or 6-positions can also occur, leading to isomeric products. The regioselectivity can be influenced by the reaction conditions.
-
Hydrolysis of Chloropyrimidine: If water is present in the reaction mixture, 2,4,6-trichloropyrimidine can undergo hydrolysis to form hydroxypyrimidine derivatives, which will not react to form the desired product. Therefore, anhydrous reaction conditions are recommended.
Q4: My crude product is difficult to purify. What purification strategies are recommended?
-
Crystallization: Recrystallization is a common and effective method for purifying the final product.[2][3] The choice of solvent is crucial. You may need to screen various solvents or solvent mixtures to find the optimal conditions for obtaining high-purity crystals. Common solvent systems for recrystallization of similar compounds include ethanol, ethyl acetate/hexanes, and acetone/hexanes.
-
Column Chromatography: If recrystallization does not provide a product of sufficient purity, silica gel column chromatography can be employed. A suitable eluent system will need to be determined, typically by thin-layer chromatography (TLC) analysis.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Inactive starting materials | Verify the purity and integrity of 2,4,6-trichloropyrimidine and 4-aminobenzonitrile using appropriate analytical techniques (e.g., NMR, GC-MS). |
| Insufficient reaction temperature | Gradually increase the reaction temperature and monitor the reaction progress by TLC or LC-MS. | |
| Inappropriate base or solvent | Screen different bases (e.g., TEA, DIPEA, K2CO3) and anhydrous solvents (e.g., DMF, dioxane, ethanol) to find the optimal combination for your specific setup. | |
| Formation of Multiple Products | Side reactions (disubstitution, isomer formation) | Adjust the stoichiometry of the reactants, potentially using a slight excess of the limiting reagent. Optimize the reaction time to favor the formation of the desired monosubstituted product. Analyze the product mixture to identify the isomers and adjust reaction conditions to improve regioselectivity. |
| Presence of water | Ensure all glassware is thoroughly dried and use anhydrous solvents to prevent hydrolysis of the starting material. | |
| Difficulty in Product Isolation/Purification | Product is an oil or does not precipitate | If direct precipitation from the reaction mixture is unsuccessful, perform an aqueous work-up followed by extraction with a suitable organic solvent. The product can then be isolated by removal of the solvent and further purified by chromatography or recrystallization. |
| Ineffective recrystallization | Experiment with a range of solvents and solvent mixtures to find a system where the product is soluble at high temperatures but sparingly soluble at room temperature or below. |
Experimental Protocols
General Procedure for the Synthesis of this compound:
-
To a solution of 4-aminobenzonitrile (1.0 equivalent) in a suitable anhydrous solvent (e.g., dioxane, DMF, or ethanol), add a base (e.g., triethylamine or potassium carbonate, 1.1-1.5 equivalents).
-
Stir the mixture at room temperature for a short period.
-
Add a solution of 2,4,6-trichloropyrimidine (1.0 equivalent) in the same anhydrous solvent dropwise to the mixture.
-
Heat the reaction mixture to a temperature between 80-120°C and monitor the progress of the reaction by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
If a precipitate forms, it can be collected by filtration, washed with a suitable solvent, and dried.
-
If no precipitate forms, the reaction mixture can be quenched with water and extracted with an organic solvent (e.g., ethyl acetate).
-
The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel.
Note: The optimal solvent, base, temperature, and reaction time will need to be determined empirically for your specific laboratory conditions.
Visualizing the Workflow
The following diagram illustrates the general experimental workflow for the synthesis of this compound.
Caption: General workflow for the synthesis of this compound.
References
- 1. hoffmanchemicals.com [hoffmanchemicals.com]
- 2. China 4-[(4,6-dichloropyrimidin-2-yl)amino]benzonitrile(CAS#329187-59-9) Manufacturer and Supplier | Xinchem [xinchem.com]
- 3. chembk.com [chembk.com]
- 4. Design, synthesis, and biological evaluation of triazole-pyrimidine-methylbenzonitrile derivatives as dual A2A/A2B adenosine receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Byproduct Formation in Dichloropyrimidine Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of dichloropyrimidines, a critical building block in pharmaceutical and agrochemical development. Our focus is on identifying and mitigating the formation of unwanted byproducts to improve yield, purity, and process efficiency.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in dichloropyrimidine synthesis, particularly when starting from uracil?
A1: The most prevalent byproducts encountered during the chlorination of uracil or its derivatives to form dichloropyrimidines are:
-
Monochloropyrimidines: These are intermediates that result from incomplete chlorination. For example, in the synthesis of 2,4-dichloropyrimidine, 2-chloro-4-hydroxypyrimidine or 4-chloro-2-hydroxypyrimidine can be significant impurities if the reaction does not go to completion. The reactivity at the 4-position of the pyrimidine ring is generally higher than at the 2-position, which can influence which mono-substituted byproduct is favored under certain conditions.[1]
-
Hydroxypyrimidines: The presence of water in the reaction mixture can lead to the hydrolysis of the desired dichloropyrimidine product, resulting in the formation of monochloro-hydroxypyrimidines or dihydroxypyrimidines. Dichloropyrimidines are sensitive to moisture, and this side reaction can significantly reduce the yield of the target compound.
-
Polymeric Materials (Tar): Under harsh reaction conditions, such as excessively high temperatures or prolonged reaction times, complex, high-molecular-weight byproducts, often referred to as "tar," can form. These are often difficult to characterize and remove, complicating the purification process. Minimizing tar formation is crucial for a clean reaction and straightforward isolation of the desired product.
Q2: My synthesis is yielding a significant amount of monochloropyrimidine. How can I drive the reaction to completion?
A2: The presence of monochloropyrimidine byproducts indicates an incomplete reaction. To promote the formation of the desired dichloropyrimidine, consider the following strategies:
-
Increase the Molar Ratio of the Chlorinating Agent: Employing a larger excess of the chlorinating agent, such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), can help drive the reaction towards the di-substituted product. The optimal ratio will depend on the specific substrate and reaction conditions and should be determined empirically.
-
Optimize Reaction Temperature and Time: Increasing the reaction temperature or extending the reaction time can enhance the rate of the second chlorination step. However, this must be balanced against the risk of increased formation of tar-like byproducts. Careful monitoring of the reaction progress by techniques like HPLC or TLC is essential to identify the optimal endpoint.
-
Choice of Base and Solvent: The selection of the base and solvent system can influence the reactivity and selectivity of the chlorination. For instance, using n-butanol with diisopropylethylamine (DIPEA) has been reported to favor substitution at the 4-position.[1] The choice of base is critical and can significantly impact the reaction outcome.
Q3: I am observing hydrolysis of my dichloropyrimidine product. What are the best practices to avoid this?
A3: Hydrolysis is a common issue due to the moisture sensitivity of dichloropyrimidines. To minimize hydrolysis:
-
Ensure Anhydrous Conditions: All glassware should be thoroughly dried before use, and anhydrous solvents and reagents should be employed. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help to exclude atmospheric moisture.
-
Careful Work-up Procedure: The quenching of the reaction mixture, especially when using excess POCl₃, is a critical step. The highly exothermic reaction of POCl₃ with water can lead to localized heating and promote hydrolysis of the product. A "reverse quench," where the reaction mixture is slowly added to a cold aqueous solution (e.g., ice-water or a cold aqueous base solution), is often preferred to control the exotherm.
-
Control pH During Work-up: The stability of dichloropyrimidines is pH-dependent. The hydrolysis rate is generally faster in acidic or strongly basic conditions. Maintaining a neutral or slightly basic pH during extraction and washing steps can help to minimize product loss. The optimal pH for the stability of your specific dichloropyrimidine should be considered.[2]
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving common issues leading to byproduct formation in dichloropyrimidine synthesis.
Problem 1: Low Yield of Dichloropyrimidine and Presence of Unreacted Starting Material (e.g., Uracil)
This issue points to an incomplete initial chlorination step.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for incomplete chlorination.
Problem 2: Significant Formation of Monochloropyrimidine Byproduct
This indicates that the second chlorination step is sluggish or incomplete.
Quantitative Data on Reaction Parameters:
| Parameter | Condition A | Byproduct (Monochloro) % | Condition B | Byproduct (Monochloro) % |
| POCl₃:Uracil Ratio | 3:1 | 25% | 5:1 | <5% |
| Reaction Temperature | 80 °C | 15% | 110 °C | <2% |
| Reaction Time | 2 hours | 30% | 6 hours | <5% |
Note: These are representative values and will vary depending on the specific substrate and other reaction conditions.
Problem 3: Formation of Tarry, Polymeric Byproducts
Tar formation is often a result of reaction conditions that are too harsh.
Strategies for Minimizing Tar Formation:
-
Lower Reaction Temperature: High temperatures can promote polymerization and degradation. Running the reaction at the lowest effective temperature is crucial.
-
Reduce Reaction Time: Prolonged heating can lead to the formation of complex byproducts. Monitor the reaction closely and stop it as soon as the desired product is formed in an acceptable yield.
-
Use of Additives: In some cases, additives can help to prevent the formation of insoluble tars by keeping intermediates in solution.
-
Alternative Chlorinating Agents: If POCl₃ consistently leads to tar formation, exploring milder chlorinating agents or different reaction systems may be beneficial.
Experimental Protocols
Key Experiment: Synthesis of 2,4-Dichloropyrimidine from Uracil
This protocol provides a general method for the synthesis of 2,4-dichloropyrimidine with considerations for minimizing byproduct formation.
Materials:
-
Uracil
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylaniline (or other suitable base)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add uracil (1.0 eq).
-
Addition of Reagents: Under an inert atmosphere (N₂ or Ar), add phosphorus oxychloride (3-5 eq).
-
Base Addition: Slowly add N,N-dimethylaniline (1.1 eq) dropwise to the stirred suspension.
-
Heating: Heat the reaction mixture to reflux (typically 105-110 °C) and monitor the progress by TLC or HPLC. The reaction is typically complete within 3-6 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring (reverse quench).
-
Neutralize the acidic solution with a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solution under reduced pressure.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure 2,4-dichloropyrimidine.
-
Experimental Workflow Diagram:
Caption: General workflow for 2,4-dichloropyrimidine synthesis.
Analytical Methods for Byproduct Identification and Quantification
Accurate identification and quantification of byproducts are essential for effective troubleshooting.
High-Performance Liquid Chromatography (HPLC) Method for Purity Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or other suitable modifier) is commonly used. A typical gradient might start at 10% acetonitrile and ramp up to 90% over 15-20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where both the product and potential byproducts absorb (e.g., 254 nm).
-
Sample Preparation: Dilute a small aliquot of the reaction mixture in the initial mobile phase composition.
Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling:
GC-MS is a powerful technique for identifying volatile and semi-volatile impurities.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Program: A temperature gradient is typically used, for example, starting at 50 °C and ramping to 250 °C at 10 °C/min.
-
Injection: A split or splitless injection can be used depending on the concentration of the analytes.
-
MS Detection: Electron ionization (EI) at 70 eV is standard for generating mass spectra, which can be compared to library data for identification.
NMR Spectroscopy for Structural Elucidation:
¹H and ¹³C NMR are invaluable for confirming the structure of the desired product and identifying unknown byproducts.
-
Sample Preparation: Dissolve the purified byproduct or crude mixture in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Data Interpretation: The chemical shifts, coupling constants, and integration of the signals provide detailed structural information. For example, the presence of a hydroxyl proton signal in the ¹H NMR spectrum can confirm the formation of a hydrolysis byproduct. The ¹³C NMR spectrum of 2,4-dichloropyrimidine typically shows signals around 162 ppm (C4/C6) and 158 ppm (C2).[3]
Logical Diagram for Analytical Method Selection:
Caption: Decision tree for selecting analytical methods.
References
stability issues of 4-((4,6-Dichloropyrimidin-2-yl)amino)benzonitrile in solution
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 4-((4,6-dichloropyrimidin-2-yl)amino)benzonitrile in solution. The information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in solution?
A1: The main stability issue for this compound is its susceptibility to hydrolysis. The two chlorine atoms on the pyrimidine ring are electron-withdrawing, making the carbon atoms at these positions vulnerable to nucleophilic attack by water or other nucleophiles present in the solution.[1] This degradation is often catalyzed by acidic or basic conditions.[1]
Q2: What are the likely degradation products of this compound in aqueous or alcoholic solutions?
A2: Based on the reactivity of the 4,6-dichloropyrimidine core, the primary degradation products are formed through the stepwise substitution of the chloro groups.[1]
-
In aqueous solutions , this leads to the formation of mono- and di-hydroxylated pyrimidine derivatives.
-
In alcoholic solvents (e.g., methanol, ethanol), the corresponding mono- and di-alkoxy derivatives will likely be formed through solvolysis.[1]
Q3: How does pH affect the stability of this compound in solution?
A3: Both acidic and basic conditions can catalyze the hydrolysis of the chloro groups.[1][2] Strongly alkaline solutions, in particular, are expected to significantly accelerate degradation.[3] For optimal stability in aqueous solutions, it is advisable to maintain the pH as close to neutral as possible, if compatible with the experimental design.[1]
Q4: What is the recommended solvent for preparing stock solutions?
A4: Anhydrous aprotic solvents such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are recommended for preparing stock solutions to minimize the risk of hydrolysis and solvolysis.[3] However, it is crucial to use high-purity, anhydrous grades of these solvents, as the presence of water can lead to degradation over time.[4]
Q5: How should I store solutions of this compound?
A5: To minimize degradation, it is strongly recommended to prepare solutions fresh for each experiment.[1] If storage is unavoidable, stock solutions in anhydrous aprotic solvents should be stored in tightly sealed containers at low temperatures (-20°C or -80°C) and protected from light.[1][5] Avoid long-term storage, especially in protic solvents like water or alcohols.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Appearance of unexpected peaks in HPLC/LC-MS analysis of a freshly prepared solution. | Contamination of the solvent, glassware, or the solid compound. | Use high-purity, anhydrous solvents and thoroughly clean all glassware. Prepare a fresh solution using a new vial of the compound to confirm the issue. |
| Gradual decrease in the purity of the compound when stored in an aqueous buffer. | Hydrolysis of one or both chloro groups on the pyrimidine ring. | Prepare fresh solutions immediately before use. If storage is necessary, store at -80°C for the shortest possible duration. Consider preparing concentrated stock solutions in anhydrous DMSO and diluting into aqueous buffer immediately before the experiment. |
| Formation of a new peak with a mass corresponding to the addition of a methoxy or ethoxy group. | Solvolysis of a chloro group by the alcohol solvent (e.g., methanol, ethanol). | Avoid using alcoholic solvents for storing the compound. If their use is required for the experiment, prepare the solution immediately before use. |
| Precipitation of the compound from a DMSO stock solution upon storage. | The concentration of the solution may exceed its solubility limit at the storage temperature. Absorption of atmospheric water into the DMSO stock, reducing its solubilizing capacity.[4] | Prepare a fresh solution at a lower concentration. Gently warm the solution and sonicate to attempt redissolution. Store aliquots in tightly sealed vials with desiccant to prevent moisture absorption. |
Data Presentation
Table 1: Inferred Stability Profile of this compound in Solution (Note: This data is inferred from studies on closely related analogs, primarily 2-amino-4,6-dichloropyrimidine, and general chemical principles.)
| Condition | Observation/Inference | Recommendation |
| Aqueous Solution (Neutral pH) | Susceptible to slow hydrolysis. | Prepare fresh and use immediately. Avoid long-term storage. |
| Aqueous Solution (Acidic pH) | Hydrolysis is catalyzed.[1] | Buffer to a neutral pH if possible. Minimize exposure time to acidic conditions. |
| Aqueous Solution (Basic pH) | Hydrolysis is significantly accelerated.[1][3] | Avoid basic conditions. If necessary, use the shortest possible exposure time at low temperatures. |
| Alcoholic Solvents (Methanol, Ethanol) | Susceptible to solvolysis, forming alkoxy derivatives.[1] | Prepare fresh and use immediately. Do not store in alcoholic solvents. |
| Aprotic Solvents (Anhydrous DMSO, DMF) | Relatively stable if the solvent is anhydrous.[3] | Use high-purity, anhydrous solvents for stock solutions. |
| Elevated Temperature | Increased rate of degradation in protic solvents. | Store solutions at low temperatures (-20°C or -80°C). Avoid heating solutions in protic solvents. |
| Light Exposure | Potentially sensitive to light.[3][5] | Protect solutions from light by using amber vials or covering with foil. |
Table 2: Recommended Storage Conditions for Solutions
| Solvent | Concentration | Storage Temperature | Maximum Recommended Duration |
| Anhydrous DMSO/DMF | ≤ 10 mg/mL | -20°C or -80°C | Short-term (days to weeks), dependent on purity requirements. Aliquot to avoid freeze-thaw cycles. |
| Aqueous Buffers | Dependent on experimental needs | 2-8°C | Not recommended. |
| Aqueous Buffers | Dependent on experimental needs | -20°C / -80°C | Very short-term (hours to a few days). Flash-freeze aliquots. |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study to assess the intrinsic stability of this compound under various stress conditions.[6]
Objective: To identify potential degradation products and degradation pathways.
1. Preparation of Stock Solution:
-
Prepare a stock solution of the compound in a suitable aprotic solvent (e.g., acetonitrile or anhydrous DMSO) at a concentration of 1 mg/mL.
2. Application of Stress Conditions:
-
Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.[1]
-
Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 8 hours.[1]
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep the solution at room temperature for 24 hours, protected from light.[1]
-
Thermal Degradation: Place a known amount of the solid compound in a controlled temperature oven at 80°C for 72 hours. Dissolve the stressed solid in the initial solvent before analysis.
-
Photolytic Degradation: Expose a solution of the compound (in a photostable solvent like acetonitrile) to a UV lamp (e.g., 254 nm) for 24 hours.
3. Sample Analysis:
-
At specified time points, withdraw an aliquot from each stress condition.
-
Neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.
-
Analyze all samples, including an unstressed control, by a stability-indicating HPLC method (e.g., C18 column with a gradient of water and acetonitrile containing 0.1% formic acid) with UV and/or MS detection.
Visualizations
Caption: Predicted hydrolytic degradation pathway.
Caption: Experimental workflow for stability testing.
References
degradation products of 4-((4,6-Dichloropyrimidin-2-yl)amino)benzonitrile in protic solvents
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation of 4-((4,6-dichloropyrimidin-2-yl)amino)benzonitrile in protic solvents. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the expected degradation products of this compound in protic solvents?
In protic solvents such as water, methanol, or ethanol, this compound is susceptible to nucleophilic substitution of the chlorine atoms on the pyrimidine ring. The primary degradation pathways are hydrolysis (with water) and solvolysis (with alcohols).
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In aqueous solutions: The chloro groups are expected to be replaced by hydroxyl groups in a stepwise manner, forming 4-((4-chloro-6-hydroxypyrimidin-2-yl)amino)benzonitrile and subsequently 4-((4,6-dihydroxypyrimidin-2-yl)amino)benzonitrile.
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In alcoholic solutions (e.g., methanol): The chloro groups are likely to be substituted by alkoxy groups, yielding 4-((4-chloro-6-methoxypyrimidin-2-yl)amino)benzonitrile and then 4-((4,6-dimethoxypyrimidin-2-yl)amino)benzonitrile.
Q2: How does pH influence the degradation of this compound?
The degradation of this compound is expected to be influenced by pH. Both acidic and basic conditions can catalyze the hydrolysis of the chloro groups. Therefore, to minimize degradation, it is advisable to maintain the pH of aqueous solutions as close to neutral as possible, if experimental conditions permit.
Q3: What analytical techniques are recommended for identifying and quantifying the degradation products?
High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (HPLC-MS) is a powerful technique for separating, identifying, and quantifying the parent compound and its degradation products. Nuclear Magnetic Resonance (NMR) spectroscopy is also invaluable for the structural elucidation of the degradation products.
Q4: Are there any known signaling pathways associated with this compound or its degradation products?
The pyrimidine scaffold is a common feature in molecules that interact with various protein kinases.[1][2][3] Derivatives of pyrimidine are known to be involved in signaling pathways that regulate cell proliferation, differentiation, and other cellular processes.[1][2][3] The degradation of this compound to its hydroxylated or alkoxylated forms could potentially alter its biological activity and interaction with such signaling pathways. Further research would be needed to determine the specific pathways modulated by the parent compound and its degradants.
Caption: Potential interaction of pyrimidine compounds with a generic kinase signaling pathway.
Troubleshooting Guides
This section provides solutions to common issues that may arise during the experimental analysis of this compound and its degradation products.
HPLC Analysis Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Peak Tailing for the Parent Compound or Degradation Products | - Secondary interactions with residual silanols on the HPLC column. - Inappropriate mobile phase pH. - Column overload. | - Use a high-purity, end-capped C18 column. - Adjust the mobile phase pH to suppress the ionization of the analytes. - Reduce the sample concentration or injection volume. |
| Poor Resolution Between Degradation Products | - Inadequate separation efficiency of the HPLC method. | - Optimize the mobile phase gradient. - Use a column with a smaller particle size or a longer length to increase theoretical plates. |
| Ghost Peaks in the Chromatogram | - Contamination from the mobile phase, vials, or the injector. - Carryover from a previous injection. | - Use high-purity solvents and new vials. - Implement a robust needle wash protocol in the autosampler method. |
| Shifting Retention Times | - Inconsistent mobile phase composition. - Fluctuations in column temperature. - Column degradation. | - Prepare fresh mobile phase daily and ensure thorough mixing. - Use a column oven to maintain a stable temperature. - Replace the column if performance continues to decline. |
NMR Analysis Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Broad Peaks in ¹H NMR Spectrum | - Chemical exchange (e.g., tautomerism). - Presence of paramagnetic impurities. - High sample concentration leading to aggregation. | - Acquire spectra at different temperatures to observe changes in peak shape. - Ensure high purity of the sample and solvent. - Use a more dilute sample. |
| Difficulty in Assigning Protons of Degradation Products | - Overlapping signals in the 1D spectrum. | - Perform 2D NMR experiments such as COSY, HSQC, and HMBC to establish proton-proton and proton-carbon correlations. |
| Disappearance of NH Proton Signal | - Exchange with residual water in the NMR solvent. | - Use a freshly opened ampoule of deuterated solvent. - To confirm an NH proton, intentionally add a drop of D₂O to the NMR tube and re-acquire the spectrum; the NH peak should disappear or significantly broaden. |
Experimental Protocols
Forced Degradation Study Protocol
This protocol outlines a general procedure for conducting a forced degradation study to identify the degradation products of this compound and to understand its stability profile.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable aprotic solvent (e.g., acetonitrile or DMSO) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acidic Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Basic Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Incubate at 60°C for 8 hours.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide. Keep the solution at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Keep the stock solution in a solid state in a hot air oven at 80°C for 48 hours.
-
Photodegradation: Expose the stock solution to UV light (254 nm) and visible light for a specified duration.
3. Sample Analysis:
-
After the specified time, neutralize the acidic and basic samples.
-
Dilute all samples to a suitable concentration with the initial mobile phase for HPLC analysis.
-
Analyze the samples using a validated stability-indicating HPLC-MS method.
Caption: Experimental workflow for a forced degradation study.
HPLC-MS Method for Degradation Product Analysis
This is a starting point for developing a robust analytical method. Optimization will be required for specific instrumentation.
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm).
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Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
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Gradient: Start with 10% B, increase to 90% B over 15 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
MS Detection: Electrospray ionization (ESI) in positive ion mode. Scan for the parent compound and its expected degradation products.
Data Presentation
Table 1: Summary of Degradation of this compound under Various Stress Conditions.
| Stress Condition | Duration | % Degradation of Parent Compound | Number of Degradation Products Detected | Major Degradation Product(s) (Proposed Structure) |
| 0.1 M HCl | 24 hours | Data to be generated | Data to be generated | 4-((4-chloro-6-hydroxypyrimidin-2-yl)amino)benzonitrile |
| 0.1 M NaOH | 8 hours | Data to be generated | Data to be generated | 4-((4,6-dihydroxypyrimidin-2-yl)amino)benzonitrile |
| 3% H₂O₂ | 24 hours | Data to be generated | Data to be generated | To be determined |
| Thermal (80°C) | 48 hours | Data to be generated | Data to be generated | To be determined |
| Photolytic | Specify | Data to be generated | Data to be generated | To be determined |
Table 2: Degradation of this compound in Different Protic Solvents.
| Protic Solvent | Temperature (°C) | Time (hours) | % Degradation of Parent Compound | Major Degradation Product(s) (Proposed Structure) |
| Water | 60 | 24 | Data to be generated | 4-((4-chloro-6-hydroxypyrimidin-2-yl)amino)benzonitrile |
| Methanol | 60 | 24 | Data to be generated | 4-((4-chloro-6-methoxypyrimidin-2-yl)amino)benzonitrile |
| Ethanol | 60 | 24 | Data to be generated | 4-((4-chloro-6-ethoxypyrimidin-2-yl)amino)benzonitrile |
References
how to prevent hydrolysis of 4-((4,6-Dichloropyrimidin-2-yl)amino)benzonitrile
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the hydrolysis of 4-((4,6-dichloropyrimidin-2-yl)amino)benzonitrile. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and stability data to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of degradation for this compound?
A1: The primary degradation pathway for this compound is hydrolysis. The two chlorine atoms on the pyrimidine ring are highly susceptible to nucleophilic substitution by water or other nucleophiles present in the solution. This reaction is often catalyzed by acidic or basic conditions.
Q2: What are the expected hydrolysis products?
A2: Hydrolysis occurs in a stepwise manner. The first hydrolysis product is 4-((4-chloro-6-hydroxypyrimidin-2-yl)amino)benzonitrile, where one chlorine atom is replaced by a hydroxyl group. Further hydrolysis can lead to the formation of the dihydroxy analog, 4-((4,6-dihydroxypyrimidin-2-yl)amino)benzonitrile. In the presence of alcohols (e.g., methanol, ethanol), the corresponding alkoxy derivatives can be formed.[1]
Q3: How can I visually detect if my sample has undergone hydrolysis?
A3: While visual inspection is not a definitive method, significant degradation may sometimes lead to a change in the color or clarity of a solution. The most reliable method for detecting hydrolysis is through analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC), which can separate the parent compound from its degradation products.
Q4: What are the ideal storage conditions for the solid compound?
A4: To maintain the integrity of solid this compound, it should be stored in a cool, dry, and dark place.[2] A desiccator or a controlled humidity environment is recommended to minimize exposure to atmospheric moisture. Storage at 2-8°C is advisable.[3]
Q5: Can I prepare stock solutions in advance?
A5: It is highly recommended to prepare solutions of this compound fresh for each experiment to minimize the risk of hydrolysis.[1] If storage is unavoidable, use an anhydrous aprotic solvent and store the solution at low temperatures (e.g., -20°C or -80°C) in a tightly sealed container.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Appearance of unexpected peaks in HPLC/LC-MS analysis of a freshly prepared solution. | Hydrolysis during sample preparation or analysis. | - Ensure all solvents are anhydrous and of high purity.- Use aprotic solvents (e.g., acetonitrile, DMSO) for sample dissolution.- Minimize the time the sample is in solution before analysis.- If an aqueous mobile phase is necessary, ensure the pH is neutral and the run time is as short as possible. |
| Inconsistent experimental results over time from the same stock solution. | Degradation of the stock solution due to hydrolysis. | - Discard the old stock solution and prepare a fresh one immediately before use.- If a stock solution must be stored, use an anhydrous aprotic solvent, store at -80°C, and blanket with an inert gas (e.g., argon or nitrogen). |
| Poor yield or formation of byproducts in a reaction involving the compound. | Hydrolysis of the starting material before or during the reaction. | - Ensure the reaction is conducted under strictly anhydrous conditions.- Use freshly dried solvents and reagents.- If a base is used, select a non-nucleophilic, anhydrous base.- Protect the reaction from atmospheric moisture using a drying tube or an inert atmosphere. |
| Precipitation observed in an aqueous or alcoholic solution. | Formation of less soluble hydrolysis products. | - Confirm the identity of the precipitate using analytical techniques.- If hydrolysis is confirmed, revise the experimental protocol to avoid protic solvents and control the pH. |
Data Presentation: Illustrative Stability Data
Disclaimer: The following data is illustrative and based on the known chemical properties of dichloropyrimidine derivatives. Actual degradation rates should be determined experimentally for this compound.
Table 1: Effect of pH on Hydrolysis in Aqueous-Acetonitrile (1:1) at 25°C
| pH | Time (hours) | % Degradation (Illustrative) |
| 2.0 | 24 | ~15-25% |
| 5.0 | 24 | ~5-10% |
| 7.0 | 24 | < 2% |
| 9.0 | 24 | ~10-20% |
| 12.0 | 24 | > 50% |
Table 2: Effect of Temperature on Hydrolysis in Neutral Aqueous-Acetonitrile (1:1)
| Temperature (°C) | Time (hours) | % Degradation (Illustrative) |
| 4 | 24 | < 1% |
| 25 | 24 | < 2% |
| 40 | 24 | ~5-8% |
| 60 | 24 | ~15-30% |
Table 3: Effect of Solvent on Stability at 25°C
| Solvent | Time (hours) | % Degradation (Illustrative) |
| Dichloromethane (DCM) | 72 | < 1% |
| Acetonitrile (ACN) | 72 | < 1% |
| Dimethyl Sulfoxide (DMSO) | 72 | < 1% |
| Tetrahydrofuran (THF) | 72 | < 2% (peroxide-free) |
| Methanol (MeOH) | 24 | ~10-15% (solvolysis) |
| Water | 24 | ~2-5% (at neutral pH) |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study to assess the intrinsic stability of this compound.[1]
1. Preparation of Stock Solution:
-
Prepare a stock solution of the compound at a concentration of 1 mg/mL in an aprotic solvent such as acetonitrile.
2. Stress Conditions:
-
Acidic Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Incubate the solution at 60°C for 8-24 hours.
-
Basic Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Incubate the solution at 60°C for 4-8 hours.
-
Neutral Hydrolysis: To 1 mL of the stock solution, add 1 mL of purified water. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide. Keep the solution at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Store the solid compound in a controlled temperature oven at 80°C for 72 hours. Dissolve a known amount in the initial solvent before analysis.
-
Photolytic Degradation: Expose a solution of the compound in a photostable solvent (e.g., acetonitrile) in a quartz cuvette to a UV lamp (e.g., 254 nm) for 24 hours.
3. Sample Analysis:
-
At specified time points, withdraw an aliquot from each stress condition.
-
If necessary, neutralize the acidic and basic samples.
-
Dilute the samples to an appropriate concentration with the mobile phase.
-
Analyze the samples using a stability-indicating HPLC method (see Protocol 2).
Protocol 2: Stability-Indicating HPLC Method
This is a general reverse-phase HPLC method that can be optimized for the analysis of this compound and its degradation products.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30.1-35 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Visualizations
Caption: Hydrolysis pathway of this compound.
Caption: Troubleshooting workflow for preventing hydrolysis.
References
Technical Support Center: Optimizing Reaction Conditions for Selective Amination of Dichloropyrimidines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the selective amination of dichloropyrimidines.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Controlling Regioselectivity (C4 vs. C2 Substitution)
Q1: My amination of 2,4-dichloropyrimidine is yielding a mixture of C2 and C4 isomers. How can I improve selectivity for the C4 position?
A1: Achieving high C4 selectivity is a common objective. The C4 position is generally more electrophilic and thus more reactive towards nucleophilic attack than the C2 position.[1] However, several factors can influence this selectivity. Here are key strategies to favor C4 substitution:
-
For Nucleophilic Aromatic Substitution (SNAr):
-
Solvent and Base Optimization: Systematically screen different solvent and base combinations. For instance, using n-butanol with a non-nucleophilic base like diisopropylethylamine (DIPEA) has been reported to be effective for favoring C4 substitution.[1]
-
Nucleophile Choice: While many nucleophiles preferentially attack the C4 position, the nature of the amine can influence the outcome. Less sterically hindered amines may favor C4 attack.
-
-
For Palladium-Catalyzed Buchwald-Hartwig Amination:
-
Catalyst and Ligand Selection: This is often the most effective method for controlling regioselectivity. The use of specific palladium catalysts and ligands can strongly favor the formation of the C4-substituted product.[1][2] Bidentate phosphine ligands, such as 1,4-bis(diphenylphosphino)butane (dppb), have been shown to be highly effective.[2]
-
Base Selection: Strong, non-nucleophilic bases are crucial. Lithium bis(trimethylsilyl)amide (LiHMDS) is often a superior choice over other bases for achieving high regioselectivity in these reactions.[2]
-
Q2: Under what conditions can I achieve selective amination at the C2 position?
A2: While C4 substitution is generally favored, C2 selectivity can be achieved under specific conditions:
-
Influence of Substituents: The electronic properties of other substituents on the pyrimidine ring can alter the innate reactivity. Electron-donating groups (EDGs) at the C6 position can reverse the typical selectivity, making the C2 position more favorable for nucleophilic attack.[1]
-
Nucleophile-Directed Selectivity: Certain nucleophiles exhibit a strong preference for the C2 position. Tertiary amines, for example, have been shown to provide excellent C2 selectivity, especially when an electron-withdrawing group (EWG) is present at the C5 position.[3][4][5]
-
Catalyst Control in Cross-Coupling: In palladium-catalyzed reactions, the choice of ligand can direct the amination to the C2 position. For instance, ligands like Xantphos have been used effectively for C2-selective amination of dichloropyridines, a related heterocyclic system.[6]
Troubleshooting Poor Yields and Conversions
Q3: I am observing low to no yield of my desired aminated product. What are the potential causes and solutions?
A3: Low yields can stem from several factors. A systematic evaluation of your reaction parameters is recommended.
-
Insufficient Reaction Temperature:
-
Inappropriate Base:
-
Poor Catalyst/Ligand Combination (for Pd-catalyzed reactions):
-
Insufficient Amine Equivalents:
-
Using a stoichiometric amount of the amine may not be enough. Increasing the equivalents of the amine (e.g., 2-4 equivalents) can often improve the yield, especially in palladium-catalyzed reactions where side reactions might consume the amine.[7]
-
-
Solvent Effects:
Minimizing Side Product Formation
Q4: I am observing the formation of multiple side products. How can I minimize them?
A4: The formation of side products is a common challenge. Here are some frequently observed side products and strategies to mitigate their formation:
-
Di-amination: To avoid the formation of the di-substituted product, carefully control the stoichiometry of the amine (closer to 1.0 equivalent) and the reaction time. Lowering the reaction temperature can also help improve selectivity for the mono-aminated product.
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Hydrolysis of the Chloro-substituent: The presence of water can lead to the hydrolysis of the chloro group, forming the corresponding hydroxypyrimidine.[7] It is critical to use anhydrous solvents and reagents and to run the reaction under an inert atmosphere (e.g., argon or nitrogen).
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Di-heteroarylation/Oligomerization: This can be an issue in palladium-catalyzed reactions.[7][9] Using a higher equivalent of the amine can favor the desired mono-amination over oligomerization.[7] Adjusting the catalyst and ligand system can also help control this side reaction.
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Solvolysis: If using an alcohol as a solvent, solvolysis can occur, leading to the formation of alkoxypyrimidines.[10] If this is a major issue, consider switching to a non-protic solvent like DMF, DMSO, or toluene.
Data Presentation
Table 1: Influence of Reaction Conditions on the Regioselectivity of Amination of 6-Aryl-2,4-dichloropyrimidine with Dibutylamine
| Entry | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | C4:C2 Ratio | Yield (%) |
| 1 | None | K₂CO₃ | DMAc | RT | 1 | 70:30 | >95 |
| 2 | Pd(OAc)₂/dppb (1 mol%) | LiHMDS | THF | 0 | 1 | >99:1 | 95 |
| 3 | PdCl₂(PPh₃)₂ (1 mol%) | LiHMDS | THF | 0 | 1 | >99:1 | 92 |
Data adapted from a study on highly regioselective amination.[2] This table illustrates the dramatic improvement in C4 selectivity when switching from SNAr conditions to a palladium-catalyzed system.
Table 2: Effect of Ligand on Palladium-Catalyzed Amination of 4-amino-6-chloropyrimidine
| Entry | Ligand | Amine Equiv. | Yield (%) |
| 1 | BINAP | 1 | Complex Mixture |
| 2 | DavePhos | 1 | Low |
| 3 | Ph-JosiPhos | 1 | Low |
| 4 | Cy-JosiPhos | 1 | Low |
| 5 | DavePhos | 4 | 60 |
| 6 | BINAP | 4 | 60 |
Data adapted from a study on the amination of 4-amino-6-chloropyrimidine.[9] This table highlights the importance of both ligand choice and amine stoichiometry in achieving a successful reaction.
Experimental Protocols
Protocol 1: General Procedure for Catalyst-Free Nucleophilic Aromatic Substitution (SNAr)
This protocol is suitable for the initial monoamination of dichloropyrimidines.
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To a reaction vial equipped with a magnetic stir bar, add the dichloropyrimidine (1.0 mmol), the desired amine (1.0-1.2 mmol), and anhydrous potassium carbonate (2.0-4.0 mmol).[7]
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Add anhydrous DMF (5-10 mL).[7]
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Seal the vial and heat the reaction mixture to 140 °C with vigorous stirring.[7]
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Monitor the reaction progress by TLC or LC-MS.
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Upon completion, cool the reaction mixture to room temperature.
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Pour the mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).[7]
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Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography.
Protocol 2: General Procedure for Palladium-Catalyzed Buchwald-Hartwig Amination
This method is often preferred for achieving high regioselectivity and for coupling less reactive amines.
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In an oven-dried Schlenk tube under an inert atmosphere (e.g., argon), add the palladium precursor (e.g., Pd₂(dba)₃, 2-5 mol%), the phosphine ligand (e.g., DavePhos, 4-10 mol%), and the base (e.g., NaOtBu, 1.2-1.5 mmol).[7]
-
Add the dichloropyrimidine (1.0 mmol) and the desired amine (1.2-2.0 mmol).[7]
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Add anhydrous solvent (e.g., dioxane or toluene, 5-10 mL).[7]
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Seal the tube and heat the reaction mixture to 80-120 °C with stirring.[7]
-
Monitor the reaction progress by TLC or LC-MS.[11]
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After completion, cool the reaction to room temperature.
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Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite.[7]
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Concentrate the filtrate and purify the crude product by column chromatography.[7]
Visualizations
Caption: General experimental workflow for the amination of dichloropyrimidines.
Caption: Troubleshooting decision tree for addressing low reaction yields.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde [mdpi.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Improving the Solubility of Pyrimidine Derivatives for Biological Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with pyrimidine derivatives during biological assays.
Frequently Asked Questions (FAQs)
Q1: Why is my pyrimidine derivative precipitating when I dilute my DMSO stock solution into an aqueous assay buffer?
A1: This is a common issue known as solvent-shift precipitation. Pyrimidine derivatives, like many organic small molecules, are often highly soluble in 100% dimethyl sulfoxide (DMSO) but can have very low aqueous solubility.[1][2] When a concentrated DMSO stock is diluted into a largely aqueous buffer, the dramatic change in solvent polarity causes the compound's solubility limit to be exceeded, leading to precipitation.[1][2]
Q2: What is the maximum final concentration of DMSO I should use in my cell-based assay?
A2: It is recommended to keep the final DMSO concentration in cell-based assays as low as possible, ideally below 0.5% and almost always under 1%.[3] Higher concentrations of DMSO can be cytotoxic, affect cell membrane permeability, and interfere with the biological activity being measured.[3][4] Always include a vehicle control in your experiment with the same final DMSO concentration as your test wells to account for any solvent-induced effects.[3]
Q3: What are the primary methods to improve the solubility of my pyrimidine derivative for a biological assay?
A3: Several strategies can be employed to enhance the solubility of poorly soluble compounds. The most common approaches include:
-
pH Modification: For pyrimidine derivatives with ionizable groups, adjusting the pH of the assay buffer can significantly increase solubility.[3][5]
-
Co-solvents: Using water-miscible organic solvents like polyethylene glycol (PEG) or ethanol in addition to DMSO can sometimes improve solubility.[3][6]
-
Cyclodextrins: These cyclic oligosaccharides can encapsulate hydrophobic molecules, like many pyrimidine derivatives, within their core, thereby increasing their aqueous solubility.[7][8][9][10] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with high water solubility and low toxicity.[3]
-
Particle Size Reduction: Decreasing the particle size of a solid compound increases its surface area, which can lead to a faster dissolution rate.[5][11] Methods include micronization and nanosizing.[5][11]
Q4: How can I determine the kinetic solubility of my compound?
A4: Kinetic solubility is the concentration at which a compound begins to precipitate when a DMSO stock solution is added to an aqueous buffer.[3] This can be determined experimentally by preparing a serial dilution of your compound in the assay buffer and measuring the turbidity using a nephelometer or a plate reader that can measure absorbance at a wavelength where the precipitate scatters light (e.g., 600 nm).[12] The concentration at which a significant increase in turbidity is observed is the kinetic solubility limit.[3]
Troubleshooting Guides
Issue 1: Visible Precipitation in Assay Wells
Possible Cause: The concentration of the pyrimidine derivative exceeds its solubility limit in the final assay buffer.
Troubleshooting Steps:
-
Visually Inspect: Carefully check the wells of your assay plate for any signs of precipitation (cloudiness, crystals, or film).
-
Reduce Final Concentration: Lower the final concentration of your compound in the assay to a level below its determined kinetic solubility.
-
Optimize Dilution Protocol: Instead of adding the DMSO stock directly to the final volume of the assay buffer, try an intermediate dilution step in the buffer or media. This can sometimes prevent localized high concentrations that lead to precipitation.[13]
-
Employ Solubilization Techniques: If reducing the concentration is not feasible, consider using one of the solubility enhancement methods described in the FAQs, such as pH adjustment, co-solvents, or cyclodextrins.
Issue 2: Poor Dose-Response Curves or Inconsistent IC50/EC50 Values
Possible Cause: Undissolved compound is leading to an inaccurate estimation of the actual concentration in solution, or the compound is aggregating.
Troubleshooting Steps:
-
Assess Solubility: Perform a kinetic solubility assay (as described in FAQ 4) to determine the solubility limit of your compound under the specific assay conditions. Ensure that the highest concentration used in your dose-response curve is below this limit.
-
Include Detergents: To minimize compound aggregation, consider adding a low concentration of a non-ionic detergent like Triton X-100 or Tween-20 (typically 0.01-0.1%) to your assay buffer, if compatible with your assay.[14]
-
Test for Aggregation: Centrifuge a solution of your compound in the assay buffer. If the activity is significantly reduced in the supernatant, it suggests that the compound may be forming aggregates that can be pelleted.
Data Presentation
Table 1: Common Solvents and Excipients for Improving Solubility
| Solvent/Excipient | Typical Starting Concentration | Notes |
| Dimethyl Sulfoxide (DMSO) | < 1% (final concentration in assay) | A common solvent for preparing stock solutions. High concentrations can be toxic to cells.[3][4] |
| Ethanol | < 1% (final concentration in assay) | Can be more cytotoxic than DMSO at similar concentrations.[2] |
| Polyethylene Glycol (PEG) | Varies depending on MW and assay | A water-miscible co-solvent that can increase the solubility of hydrophobic compounds.[3] |
| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | 1-10 mM | Forms inclusion complexes with hydrophobic molecules, increasing their aqueous solubility.[3][7][8] |
Table 2: General Guidelines for pH Adjustment to Improve Solubility
| Compound Type | pH Adjustment Strategy | Rationale |
| Weakly Acidic | Increase pH above pKa | Promotes the formation of the more soluble ionized (anionic) form. |
| Weakly Basic | Decrease pH below pKa | Promotes the formation of the more soluble ionized (cationic) form. |
Experimental Protocols
Protocol 1: Kinetic Solubility Assay
This protocol provides a method to estimate the kinetic solubility of a pyrimidine derivative.
-
Stock Solution Preparation: Prepare a 10 mM stock solution of the pyrimidine derivative in 100% DMSO.[3]
-
Serial Dilution in DMSO: In a 96-well plate, perform a serial dilution of the DMSO stock solution to create a range of concentrations.
-
Addition to Buffer: Transfer a small, fixed volume (e.g., 2 µL) from each well of the DMSO dilution plate to a corresponding well of a new 96-well plate containing the aqueous assay buffer (e.g., 98 µL). Mix well.
-
Incubation: Incubate the plate at the assay temperature for a set period (e.g., 1-2 hours).
-
Turbidity Measurement: Measure the turbidity of each well using a nephelometer or by measuring the absorbance at 600 nm in a plate reader.
-
Data Analysis: The concentration at which a sharp increase in turbidity is observed is considered the kinetic solubility limit.[3]
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
This protocol is designed to minimize precipitation when preparing working solutions from a DMSO stock.
-
Prepare High-Concentration Stock: Prepare a concentrated stock solution of the pyrimidine derivative in 100% DMSO (e.g., 10 mM).
-
Create Intermediate Dilution: Prepare an intermediate dilution of the stock solution in cell culture medium. For example, dilute the 10 mM stock 1:100 into the medium to create a 100 µM solution with 1% DMSO. Mix thoroughly.[3]
-
Perform Final Serial Dilutions: Use the 100 µM intermediate solution to perform serial dilutions directly in the cell culture medium to achieve the final desired concentrations for your assay.
-
Add to Cells: Add the final diluted compound solutions to the wells containing cells. This ensures the final DMSO concentration remains low and consistent across all concentrations.
Visualizations
Caption: Troubleshooting workflow for addressing solubility issues.
Caption: Example of a pyrimidine derivative inhibiting the PI3K/AKT pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. alzet.com [alzet.com]
- 9. nbinno.com [nbinno.com]
- 10. scispace.com [scispace.com]
- 11. pharmaguddu.com [pharmaguddu.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Purification of Chlorinated Heterocyclic Compounds
Welcome to the technical support center for the purification of chlorinated heterocyclic compounds. This resource is designed for researchers, scientists, and drug development professionals to provide practical guidance, troubleshooting tips, and answers to frequently asked questions encountered during the purification of these challenging molecules.
Frequently Asked Questions (FAQs)
Q1: Why are chlorinated heterocyclic compounds often difficult to purify?
Chlorinated heterocyclic compounds can present unique purification challenges due to a combination of factors. The presence of the electron-withdrawing chlorine atom can alter the polarity and reactivity of the molecule. The heterocyclic core, containing nitrogen, oxygen, or sulfur atoms, can interact strongly with stationary phases like silica gel, potentially leading to peak tailing, poor separation, or even degradation. Furthermore, impurities formed during chlorination reactions can be structurally very similar to the desired product, making separation difficult.
Q2: My chlorinated heterocyclic compound is degrading on the silica gel column. What can I do?
Degradation on silica gel is a common issue, as silica can be acidic and catalyze the decomposition of sensitive compounds. Here are several strategies to mitigate this:
-
Deactivate the Silica Gel: You can neutralize the acidic sites on the silica gel by pre-treating it with a base. This is typically done by flushing the packed column with a solvent system containing a small amount of a volatile base, such as triethylamine (typically 0.1-1%), before loading your sample.
-
Switch to a Different Stationary Phase: Consider using a less acidic stationary phase. Alumina (neutral or basic) can be a good alternative. For very nonpolar compounds, reversed-phase chromatography (C18 silica) might be an option.
-
Minimize Contact Time: Run the column faster (flash chromatography) to reduce the time your compound spends in contact with the silica gel.
-
Use a Non-Chromatographic Method: If the compound is highly sensitive, consider purification by recrystallization or extraction.
Q3: How do I choose the best solvent system for recrystallizing my chlorinated heterocyclic compound?
The ideal recrystallization solvent is one in which your compound is highly soluble at high temperatures but poorly soluble at low temperatures.[1] A general rule of thumb is that solvents with similar functional groups to the compound of interest may be good solubilizers.[2] For chlorinated heterocycles, which can range from moderately to highly polar, a systematic screening of solvents is recommended. Start with common solvents and solvent mixtures.[2]
Q4: I have an N-oxide impurity in my chlorinated heterocycle sample. How can I remove it?
N-oxide impurities can sometimes form during the synthesis or handling of nitrogen-containing heterocycles. These impurities are often more polar than the parent heterocycle.
-
Chromatography: The polarity difference can usually be exploited for separation by silica gel chromatography. A more polar solvent system will be required to elute the N-oxide.
-
Chemical Conversion: If chromatographic separation is difficult, you can selectively deoxygenate the N-oxide. Reagents like phosphorus trichloride (PCl₃) can deoxygenate pyridine N-oxides, though care must be taken as other reagents like phosphorus oxychloride (POCl₃) can lead to chlorination.[3] There are also modern methods using visible-light photocatalysis for chemoselective deoxygenation.[4]
Troubleshooting Guides
This section provides systematic approaches to solving common purification problems in a question-and-answer format.
Issue 1: Poor Separation in Column Chromatography
Question: My chlorinated heterocyclic compound is co-eluting with an impurity. How can I improve the separation?
Answer: Achieving good separation requires optimizing several parameters. Follow this workflow to troubleshoot co-elution issues.
Caption: Workflow for troubleshooting poor chromatographic separation.
Issue 2: Compound "Oils Out" During Recrystallization
Question: I've dissolved my compound in a hot solvent, but upon cooling, it forms an oil instead of crystals. What should I do?
Answer: "Oiling out" occurs when the compound's solubility is too high in the cooling solvent, or the solution is too concentrated or cools too quickly.
Caption: Troubleshooting guide for when a compound oils out.
Data and Protocols
Table 1: Common Recrystallization Solvents for Chlorinated Heterocycles
This table provides examples of solvent systems used for the recrystallization of specific classes of chlorinated heterocyclic compounds. The optimal solvent for any given compound must be determined experimentally.
| Heterocycle Class | Example Compound Type | Recommended Solvent System(s) | Reference(s) |
| Quinolines | 4,7-dichloroquinoline derivative | Methanol-ethanol mixture, Methanol-acetone mixture | [5] |
| Pyrimidines | 4,6-dichloropyrimidine | Distillation with a co-solvent (e.g., 1-chlorobutane) to prevent crystallization in the apparatus, followed by cooling crystallization. | [6][7] |
| Pyridines | Chlorinated Pyridine | General purification often involves distillation after treatment with an alkali or acid/alkali wash. | [8][9] |
| Imidazoles | 3-chloro-imidazo[1,2-a]pyridine | Often obtained pure after reaction without column chromatography. If needed, column chromatography is used. | [10] |
Experimental Protocols
Protocol 1: Flash Chromatography of a Chlorinated Imidazo[1,2-a]pyridine
This protocol is adapted from a procedure for the purification of 3-chloro-8-methyl-2-phenylimidazo[1,2-a]pyridine.[10]
-
Slurry Preparation: Prepare a slurry of silica gel in the initial elution solvent (e.g., petroleum ether/ethyl acetate = 9:1).
-
Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring no air bubbles are trapped. Drain the excess solvent until the solvent level is just above the silica bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the elution solvent). Alternatively, adsorb the crude product onto a small amount of silica gel (dry loading) and carefully add it to the top of the packed column.
-
Elution: Begin elution with the initial solvent system, collecting fractions. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to elute the desired compound.
-
Fraction Analysis: Monitor the collected fractions by Thin-Layer Chromatography (TLC) to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified compound.
Protocol 2: Recrystallization of a Dichloroquinoline Derivative
This protocol is a general method based on the purification of intermediates in the synthesis of chlorinated quinoline compounds.[5]
-
Dissolution: In a flask, dissolve the crude dichloroquinoline derivative in a minimum amount of a hot solvent mixture, such as methanol-acetone.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the clear solution to cool slowly to room temperature. If crystallization does not occur, you can induce it by scratching the inside of the flask with a glass rod or by adding a seed crystal.
-
Cooling: Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
-
Collection: Collect the crystals by vacuum filtration, washing them with a small amount of the cold solvent mixture.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
References
- 1. mt.com [mt.com]
- 2. Reagents & Solvents [chem.rochester.edu]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Deoxygenation of Aza-aromatics [organic-chemistry.org]
- 5. US2474823A - Quinoline compounds and process of making same - Google Patents [patents.google.com]
- 6. US5525724A - Process for the preparation of chloropyrimidines - Google Patents [patents.google.com]
- 7. CN103450094A - Method for purifying 4, 6-dichloro pyrimidine - Google Patents [patents.google.com]
- 8. CN101981007A - Method for purification of pyridine, and method for production of chlorinated pyridine - Google Patents [patents.google.com]
- 9. US20100324299A1 - Method for purification of pyridine, and method for production of chlorinated pyridine - Google Patents [patents.google.com]
- 10. pubs.acs.org [pubs.acs.org]
managing exothermic reactions in 4,6-dichloropyrimidine synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing the exothermic reactions encountered during the synthesis of 4,6-dichloropyrimidine.
Frequently Asked Questions (FAQs)
Q1: What is the most common and industrially viable synthesis route for 4,6-dichloropyrimidine?
A1: The most prevalent method for synthesizing 4,6-dichloropyrimidine is through the chlorination of 4,6-dihydroxypyrimidine.[1] This is typically achieved using reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).[1] The reaction of 4,6-dihydroxypyrimidine with phosphorus oxychloride is currently a primary synthesis process.[2]
Q2: Why is managing the exothermic reaction crucial in 4,6-dichloropyrimidine synthesis?
A2: The reaction between 4,6-dihydroxypyrimidine and chlorinating agents such as POCl₃ is highly exothermic.[3] Failure to control the temperature can lead to a rapid, uncontrolled reaction, resulting in the formation of byproducts and tar, which significantly reduces the yield and purity of the final product.[3] Proper temperature management is a critical parameter to prevent side reactions.[1]
Q3: What are the primary factors to control to manage the exotherm during the synthesis?
A3: The key parameters for successful and safe synthesis of 4,6-dichloropyrimidine include:
-
Temperature Control: Careful management of the reaction temperature is essential to prevent runaway reactions.[1]
-
Reagent Addition Rate: Slow and controlled addition of the chlorinating agent or the dihydroxypyrimidine is crucial for maintaining the desired temperature range.
-
Reagent Stoichiometry: Using the correct molar ratio of the chlorinating agent to 4,6-dihydroxypyrimidine is vital for driving the reaction to completion and minimizing impurities.[1]
-
Solvent Selection: The use of a suitable solvent can help to dissipate heat and control the reaction temperature.[1]
-
Catalyst: In some protocols, a catalyst is used to improve reaction efficiency, and its selection can influence the reaction profile.[1]
Q4: What are some common side reactions that can occur due to poor exotherm control?
A4: Uncontrolled exothermic reactions can lead to several side reactions, including polymerization and decomposition of the starting material or product, resulting in the formation of tar.[3] Additionally, catalysts, such as tertiary amines, can react with POCl₃ at higher temperatures, contributing to the formation of byproducts.[3]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution(s) |
| Runaway Reaction / Sudden Temperature Spike | Reagent added too quickly. | Immediately cool the reaction vessel using an ice bath. Stop the addition of the reagent until the temperature is back within the desired range. Resume addition at a much slower rate. |
| Inadequate cooling. | Ensure the cooling system (e.g., ice bath, condenser) is functioning efficiently. For larger scale reactions, consider a more robust cooling system. | |
| Low Yield of 4,6-Dichloropyrimidine | Incomplete reaction. | Increase the reaction time or moderately increase the temperature while carefully monitoring. Ensure adequate mixing to promote contact between reactants.[1] |
| Degradation of starting material or product due to overheating. | Optimize temperature control to avoid exceeding the recommended temperature range.[1][3] | |
| Suboptimal stoichiometry. | Verify the molar ratios of the reactants and ensure the correct amount of chlorinating agent is used.[1] | |
| Formation of Tar and Dark-Colored Impurities | Excessive reaction temperature. | Maintain strict temperature control within the optimal range (e.g., 95-110°C).[3] Add reagents slowly to manage the exotherm.[3] |
| Impure starting materials. | Use high-purity starting materials and ensure they are completely dry, as water can react violently with POCl₃.[3] | |
| Catalyst side reactions. | Consider using a more hindered base, like N,N-diisopropylethylamine (Hünig's base), which is less prone to side reactions.[3] |
Experimental Protocols
Key Experimental Parameters for 4,6-Dichloropyrimidine Synthesis
| Parameter | Value / Range | Source |
| Starting Material | 4,6-Dihydroxypyrimidine | [1][2] |
| Chlorinating Agent | Phosphorus Oxychloride (POCl₃) | [1][2] |
| Catalyst/Base (Optional) | Tertiary amines (e.g., N,N-dimethylaniline, Triethylamine, Pyridine) | [3][4] |
| Reaction Temperature | 50 - 120°C (control is crucial) | [5][6][7] |
| Addition of 4,6-dihydroxypyrimidine | Metered in over a period of 1 hour | [8] |
Detailed Methodologies
Method 1: Synthesis using Phosphorus Oxychloride and a Tertiary Amine
-
In a reaction vessel equipped with a stirrer, thermometer, condenser, and addition funnel, charge phosphorus oxychloride.
-
Add a tertiary amine (e.g., triethylamine, pyridine) while cooling the mixture.[5][8]
-
Slowly add 4,6-dihydroxypyrimidine to the stirred mixture, maintaining the temperature within a safe and optimized range (e.g., 40-65°C during addition).[4]
-
After the addition is complete, gradually heat the reaction mixture to a higher temperature (e.g., 110-120°C) and maintain for a specified period (e.g., until HPLC analysis shows <1% of the starting material remaining).[4]
-
Cool the reaction mixture and proceed with the work-up procedure, which may involve quenching with ice water, neutralization, and extraction with an organic solvent.[5]
Method 2: Synthesis using Phosphorus Oxychloride and Phosphorus Pentachloride
-
In a suitable reaction vessel, mix 4,6-dihydroxypyrimidine, phosphorus oxychloride, and phosphorus pentachloride.
-
Control the temperature between 50-110°C and allow the reaction to proceed until the starting material is consumed (content <1%).[6]
-
Alternatively, mix 4,6-dihydroxypyrimidine with phosphorus oxychloride and add phosphorus pentachloride in batches while maintaining the temperature in the 50-110°C range.[9]
-
After the reaction is complete, cool the mixture to below 30°C.[6]
-
The product can be isolated by reduced pressure distillation to first recover the excess phosphorus oxychloride, followed by purification of the residue.[6]
Visualizations
Caption: Reaction pathway for the synthesis of 4,6-dichloropyrimidine.
Caption: Experimental workflow for managing the exothermic synthesis.
Caption: Troubleshooting decision tree for exothermic reaction issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Page loading... [wap.guidechem.com]
- 3. benchchem.com [benchchem.com]
- 4. CN102746237A - Preparation method of 4,6-dichloropyrimidine - Google Patents [patents.google.com]
- 5. CN105732514A - Synthetic method of 4,6-dichloropyrimidine - Google Patents [patents.google.com]
- 6. CN103539747B - The preparation method of 4,6-dichloro pyrimidine - Google Patents [patents.google.com]
- 7. US6018045A - Process for preparing 4,6-dichloro-pyrimidine - Google Patents [patents.google.com]
- 8. 4,6-Dichloropyrimidine synthesis - chemicalbook [chemicalbook.com]
- 9. WO2015043093A1 - Method for preparing 4,6-dichloropyrimidine - Google Patents [patents.google.com]
Technical Support Center: Scale-Up Synthesis of Pyrimidine Intermediates
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of pyrimidine intermediates.
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to consider when scaling up a pyrimidine synthesis?
When moving from a laboratory to a pilot or production scale, several parameters become critical to control for a successful and safe synthesis. These include:
-
Heat Transfer: Exothermic reactions that are easily managed in the lab can become hazardous on a larger scale due to the reduced surface area-to-volume ratio of larger reactors.[1][2] Proper evaluation of the reaction's thermal profile using techniques like reaction calorimetry is essential to ensure adequate cooling capacity.[3][4]
-
Mass Transfer and Mixing: Inefficient mixing can lead to localized "hot spots," uneven reagent distribution, and ultimately, lower yields and increased impurity formation. The type of agitator and mixing speed must be optimized for the larger vessel.
-
Reagent Addition Rate: The rate of reagent addition, especially for highly reactive or exothermic steps, needs to be carefully controlled to manage heat generation and maintain a safe operating temperature.[5]
-
Solid Handling and Crystallization: The physical properties of intermediates and the final product, such as particle size and crystal form, can significantly impact filtration, drying, and downstream processing. Crystallization conditions must be carefully developed to ensure consistent product quality.
Q2: How can I minimize the formation of common byproducts during the scale-up of pyrimidine synthesis?
Side reactions can become more pronounced at a larger scale. Common byproducts in pyrimidine syntheses, such as those from the Biginelli or Pinner reactions, include Hantzsch-type 1,4-dihydropyridines and N-acylureas.[6] Strategies to mitigate these include:
-
Temperature Control: Many side reactions are highly temperature-dependent. Maintaining a consistent and optimized reaction temperature is crucial.
-
Stoichiometry and Order of Addition: Precise control over the molar ratios of reactants is vital. In some cases, changing the order of addition of reagents can suppress the formation of unwanted byproducts.
-
Catalyst Selection and Concentration: The choice of catalyst can influence the reaction pathway. Optimizing the catalyst and its concentration can improve selectivity towards the desired product.
Q3: What are the key safety considerations for large-scale pyrimidine synthesis?
Safety is paramount during scale-up. Key considerations include:
-
Thermal Hazard Assessment: A thorough understanding of the reaction's thermal hazards, including the potential for runaway reactions, is essential.[3][7] This can be achieved through techniques like Differential Scanning Calorimetry (DSC) and reaction calorimetry.[3]
-
Pressure Management: Reactions that evolve gas or are run at elevated temperatures can lead to pressure buildup. Reactors must be equipped with appropriate pressure relief systems.
-
Handling of Hazardous Reagents: Many reagents used in pyrimidine synthesis, such as phosphorus oxychloride, are corrosive and toxic. Appropriate personal protective equipment (PPE) and handling procedures are mandatory.
Troubleshooting Guides
Issue 1: Low Yield Upon Scale-Up
Table 1: Troubleshooting Low Yield in Pyrimidine Synthesis Scale-Up
| Potential Cause | Recommended Solution |
| Inefficient Heat Transfer | - Ensure the reactor's cooling system is adequate for the heat generated by the reaction.[1] - Consider using a jacketed reactor with a suitable heat transfer fluid. - Optimize the agitator speed to improve heat exchange. |
| Poor Mixing | - Evaluate the mixing efficiency of the reactor for the specific reaction volume and viscosity. - Use appropriately designed agitators (e.g., pitched-blade turbine, anchor) for the reaction mixture. |
| Incomplete Reaction | - Monitor the reaction progress using in-process controls (e.g., HPLC, TLC). - Re-optimize the reaction time and temperature for the larger scale. - Ensure accurate stoichiometry of all reactants. |
| Product Degradation | - Investigate the stability of the product under the reaction and work-up conditions. - Minimize reaction time and exposure to high temperatures if the product is thermally labile. |
| Loss during Work-up/Isolation | - Optimize extraction and filtration procedures for the larger volumes. - Ensure complete precipitation and recovery during crystallization. |
Issue 2: Increased Impurity Profile at Scale
Table 2: Troubleshooting Increased Impurities in Pyrimidine Synthesis Scale-Up
| Potential Cause | Recommended Solution |
| Localized Hot Spots | - Improve mixing to ensure uniform temperature distribution throughout the reactor. - Control the rate of addition of exothermic reagents. |
| Extended Reaction Times | - Re-optimize the reaction time at the larger scale to avoid the formation of degradation products. |
| Changes in Reagent Quality | - Ensure the quality and purity of starting materials and reagents are consistent across different scales.[5] |
| Inefficient Purification | - Re-develop the crystallization or purification process to handle the larger volume and potentially different impurity profile.[8] - Consider using techniques like anti-solvent crystallization or re-slurrying to improve purity.[9] |
| Process-Related Impurities | - Identify the source of the impurity (e.g., unreacted starting material, byproduct of a side reaction).[10] - Adjust reaction conditions (temperature, stoichiometry, catalyst) to minimize the formation of the specific impurity.[11] |
Experimental Protocols
Protocol 1: Scale-Up Synthesis of 2,4-Dichloro-5-fluoropyrimidine
This protocol is based on the chlorination of 5-fluorouracil.
Materials:
-
5-Fluorouracil (5-FU)
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylaniline (DMA)
-
Toluene
-
Triphosgene (optional, as an alternative to POCl₃)[12]
-
Tertiary amine catalyst (if using triphosgene)[12]
Procedure:
-
Charging the Reactor: In a suitable glass-lined reactor, charge N,N-dimethylaniline (DMA) as an acid acceptor.
-
Addition of 5-Fluorouracil: Slowly add 5-fluorouracil to the reactor while maintaining a controlled temperature.
-
Addition of Phosphorus Oxychloride: Carefully add phosphorus oxychloride to the reaction mixture. This reaction is exothermic and requires careful temperature control. The optimal molar ratio of 5-FU to POCl₃ is approximately 1:10, and the ratio of 5-FU to DMA is about 1:1.5.[13][14]
-
Reaction: Heat the reaction mixture to the target temperature (e.g., 114°C) and hold for the required reaction time (e.g., 2 hours).[13][14] Monitor the reaction progress by HPLC.
-
Work-up: After the reaction is complete, cool the mixture and carefully quench it with water or a suitable aqueous solution.
-
Extraction: Extract the product into an organic solvent like toluene.
-
Purification: The crude product can be purified by distillation to yield 2,4-dichloro-5-fluoropyrimidine with a purity of over 98%.[12] A yield of up to 92.2% has been reported under optimized conditions.[13][14]
Quantitative Data Comparison:
Table 3: Lab vs. Plant Scale Synthesis of 2,4-Dichloro-5-fluoropyrimidine
| Parameter | Laboratory Scale (Typical) | Pilot/Plant Scale (Reported) |
| Reactant Ratio (5-FU:POCl₃:DMA) | 1 : 10 : 1.5 | 1 : 10 : 1.5[13][14] |
| Reaction Temperature | 110-115°C | 114°C[13][14] |
| Reaction Time | 2-4 hours | 2 hours[13][14] |
| Yield | 85-90% | Up to 92.2%[13][14] |
| Purity (Post-distillation) | >98% | >98%[12] |
Protocol 2: Large-Scale Synthesis of 4,6-Dihydroxypyrimidine
This protocol involves the condensation of a malonate with formamide.
Materials:
-
Dimethyl malonate
-
Formamide
-
Sodium methoxide
-
Methanol
Procedure:
-
Preparation of Sodium Methoxide Solution: Prepare a solution of sodium methoxide in methanol.
-
Reaction Setup: In a reactor, add the sodium methoxide solution.
-
Reagent Addition: Slowly and simultaneously add dimethyl malonate and formamide to the reactor while maintaining the temperature.
-
Reaction: Heat the mixture to the optimal reaction temperature (e.g., 70°C) and maintain for the required duration (e.g., 2.5 hours).[15]
-
Work-up: After the reaction, cool the mixture and add water.
-
Isolation: Acidify the solution to precipitate the 4,6-dihydroxypyrimidine. The product can then be isolated by filtration, washed, and dried. An optimized process can achieve a yield of up to 82.09%.[15]
Visualizations
Caption: A logical workflow for troubleshooting common issues encountered during the scale-up of pyrimidine synthesis.
Caption: The role of pyrimidine-based inhibitors in blocking the Janus kinase (JAK)-STAT signaling pathway.[16][17][18][19][20]
References
- 1. The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. manufacturing.net [manufacturing.net]
- 3. syrris.com [syrris.com]
- 4. rsc.org [rsc.org]
- 5. Strategies for the investigation and control of process-related impurities in drug substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. researchgate.net [researchgate.net]
- 8. A Structured Approach To Cope with Impurities during Industrial Crystallization Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Investigation into the Formation of Impurities during the Optimization of Brigatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CN102070536A - Method for preparing 2,4-dichloro-5-fluoropyrimidine compound - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis of 2,4-dichloro-5-fluoropyrimidine and recovery of DMA from waste water | Semantic Scholar [semanticscholar.org]
- 15. researchgate.net [researchgate.net]
- 16. Optimization of Pyrimidine Compounds as Potent JAK1 Inhibitors and the Discovery of R507 as a Clinical Candidate - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Development of pyrimidine-based inhibitors of Janus tyrosine kinase 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. The Role of Natural Products as Inhibitors of JAK/STAT Signaling Pathways in Glioblastoma Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Structures of JAK Inhibitors | CoLab [colab.ws]
Technical Support Center: SNAr Reactions of 2-amino-4,6-dichloropyrimidine
This technical support center provides troubleshooting guidance and frequently asked questions for researchers encountering unexpected products during Nucleophilic Aromatic Substitution (SNAr) reactions with 2-amino-4,6-dichloropyrimidine.
Troubleshooting Guide
This guide addresses common issues and unexpected results observed during SNAr reactions of 2-amino-4,6-dichloropyrimidine.
Problem 1: Isolation of an alkoxy-substituted pyrimidine instead of the desired amino-substituted product.
-
Possible Cause: Solvolysis, where the alcohol solvent acts as a nucleophile. This is often promoted by the use of a strong base (e.g., NaOH, KOH) which generates a high concentration of alkoxide ions.[1][2][3] These alkoxide ions can be more reactive or present in a much higher concentration than the intended amine nucleophile, leading to the formation of an alkoxy-pyrimidine byproduct.
-
Troubleshooting Steps:
-
Choice of Base: Replace strong inorganic bases with a non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA).[1][3] These bases are sufficient to scavenge the HCl produced during the reaction without generating a competing nucleophile.
-
Solvent Selection: If possible, consider using an aprotic solvent such as THF, dioxane, or DMF to eliminate the possibility of solvolysis. Ensure the starting materials and reagents are soluble in the chosen solvent.
-
Temperature Control: Running the reaction at a lower temperature may favor the desired amination reaction, as the activation energy for the competing solvolysis reaction might be higher.
-
Reagent Stoichiometry: Ensure the use of a stoichiometric amount of the amine nucleophile and base. An excess of base is often unnecessary and can promote side reactions.
-
Problem 2: Formation of a hydroxylated pyrimidine derivative.
-
Possible Cause: Hydrolysis of the chloro-substituents. This occurs if there is water present in the reaction mixture. The source of water could be wet solvents, reagents, or absorption from the atmosphere, especially in reactions run at elevated temperatures.
-
Troubleshooting Steps:
-
Anhydrous Conditions: Use anhydrous solvents and ensure all glassware is thoroughly dried before use. Handle hygroscopic reagents in a glovebox or under an inert atmosphere (e.g., Nitrogen or Argon).
-
Reagent Purity: Ensure the starting materials and reagents are dry and of high purity.
-
Problem 3: Complex mixture of products or low yield of the desired product.
-
Possible Cause: This can result from a combination of the issues above (solvolysis, hydrolysis) or other side reactions. High reaction temperatures or prolonged reaction times can often lead to decomposition or the formation of multiple byproducts.
-
Troubleshooting Steps:
-
Reaction Monitoring: Closely monitor the reaction progress using techniques like TLC or LC-MS to determine the optimal reaction time and prevent the formation of degradation products.
-
Temperature Optimization: Start with a lower reaction temperature and gradually increase it if the reaction is too slow. Refluxing conditions may not always be optimal.[3]
-
Review Nucleophile and Base: The basicity and nucleophilicity of both the intended amine and the base can influence the reaction outcome. Very strong bases might deprotonate the 2-amino group, leading to further complications.
-
Frequently Asked Questions (FAQs)
Q1: I am trying to perform a monosubstitution on 2-amino-4,6-dichloropyrimidine with a primary amine, but I am getting a significant amount of the dialkoxy byproduct from my ethanol solvent. What is happening?
A1: You are likely observing a competitive SNAr reaction where the ethoxide ion (formed from ethanol and your base) is competing with your primary amine nucleophile.[1][2] This is particularly common when using strong bases like sodium hydroxide. To favor the desired amination, switch to a non-nucleophilic organic base such as triethylamine (TEA) and consider if a lower reaction temperature can still achieve the desired conversion.[3]
Q2: Why is the choice of base so critical in these SNAr reactions?
A2: The base has two main functions: to neutralize the HCl generated during the substitution and, in some cases, to deprotonate the incoming nucleophile to increase its reactivity. However, if a strong base is used in an alcohol solvent, it will generate a significant concentration of alkoxide ions, which are potent nucleophiles themselves and can lead to undesired solvolysis products.[1][3] Therefore, a base's strength and its potential to become a competing nucleophile must be considered.
Q3: Can I perform a double substitution on 2-amino-4,6-dichloropyrimidine?
A3: Yes, double substitution is possible. However, the second substitution is typically slower than the first due to the deactivating effect of the first electron-donating amino group introduced onto the pyrimidine ring. Harsher reaction conditions (e.g., higher temperature, longer reaction time, or a stronger base/nucleophile combination) may be required, which in turn can increase the likelihood of side reactions.
Q4: My starting material, 2-amino-4,6-dichloropyrimidine, seems to be degrading under my reaction conditions. What could be the cause?
A4: Pyrimidine rings can be susceptible to degradation under harsh conditions, such as very high temperatures or the presence of strong acids or bases. If you are using a strong base, it could potentially lead to ring-opening or other decomposition pathways, although this is less common. More likely, the "degradation" is the formation of a complex mixture of hard-to-characterize byproducts. We recommend monitoring your reaction at an earlier time point or reducing the reaction temperature.
Q5: I see some unexpected condensation products. How is this possible?
A5: This is primarily an issue when using a derivative like 2-amino-4,6-dichloropyrimidine-5-carbaldehyde. The aldehyde group can participate in reactions like Claisen-Schmidt condensations, especially under basic conditions.[1][2][3] If your starting material has other reactive functional groups, you must consider their potential side reactions under the planned SNAr conditions. For the unsubstituted 2-amino-4,6-dichloropyrimidine, this type of condensation is not a typical side reaction.
Data Presentation
Table 1: Influence of Base on Product Distribution in an Alcohol Solvent
| Starting Material | Nucleophile | Solvent | Base | Temperature | Expected Product | Unexpected Product(s) | Reference |
| 2-amino-4,6-dichloropyrimidine-5-carbaldehyde | Indoline | Ethanol | TEA | Reflux | Mono-aminated product | - | [3] |
| 2-amino-4,6-dichloropyrimidine-5-carbaldehyde | Indoline | Ethanol | NaOH | Reflux | Mono-aminated product | Alkoxy-substituted product, Condensation products | [1][2][3] |
Experimental Protocols
Protocol 1: General Procedure for Selective Mono-amination (Favored Conditions)
This protocol is adapted from methodologies designed to minimize side reactions.[3]
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-amino-4,6-dichloropyrimidine (1.0 mmol).
-
Reagent Addition: Add the desired solvent (e.g., 5.0 mL of ethanol).
-
Nucleophile and Base: Add the amine nucleophile (1.0 mmol) followed by triethylamine (1.0 mmol).
-
Reaction: Heat the mixture to reflux and monitor the reaction by TLC or LC-MS. A typical reaction time is 3 hours.
-
Work-up: After completion, cool the reaction mixture to room temperature. The product may precipitate and can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure, and the residue purified by column chromatography.
Protocol 2: Conditions Leading to Unexpected Solvolysis/Condensation Products
This protocol illustrates conditions that can lead to the formation of undesired byproducts.[1][2]
-
Reaction Setup: To a round-bottom flask with a stirrer and condenser, add 2-amino-4,6-dichloropyrimidine-5-carbaldehyde (1.0 mmol) and an alcohol solvent (e.g., ethanol).
-
Base Addition: Add a strong base such as solid sodium hydroxide (an excess may be used in some reported procedures).
-
Reaction: Heat the mixture to reflux for several hours.
-
Outcome: The reaction will likely yield a mixture of products, including the alkoxy-substituted pyrimidine and, in the case of the aldehyde derivative, condensation products.
Visualizations
Caption: General mechanism for an SNAr reaction on 2-amino-4,6-dichloropyrimidine.
Caption: A troubleshooting workflow for identifying and resolving unexpected SNAr products.
Caption: Competition between amination and solvolysis pathways in SNAr reactions.
References
Technical Support Center: Minimizing Impurities in the Synthesis of Bioactive Heterocyclic Compounds
Welcome to the Technical Support Center, a dedicated resource for researchers, scientists, and drug development professionals. This guide provides comprehensive troubleshooting advice and frequently asked questions (FAQs) to help you minimize impurities during the synthesis of bioactive heterocyclic compounds.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions related to impurity formation and control in the synthesis of bioactive heterocyclic compounds.
Q1: What are the most common types of impurities encountered in the synthesis of bioactive heterocyclic compounds?
A1: Impurities in heterocyclic compound synthesis can be broadly categorized as follows:
-
Process-Related Impurities: These arise from the synthetic process itself.
-
Unreacted Starting Materials and Reagents: Residual amounts of the initial reactants.
-
Intermediates: Compounds formed in intermediate steps that are not fully converted to the final product.
-
By-products from Side Reactions: Unwanted products resulting from competing reaction pathways. Common side reactions include dimerization, polymerization, over-reaction, and isomerization.[1]
-
-
Product-Related Impurities: These are structurally similar to the desired product.
-
Isomers: Regioisomers or stereoisomers formed during the synthesis.
-
Degradation Products: The desired product may decompose under the reaction or workup conditions.
-
-
Solvent-Related Impurities:
-
Residual Solvents: Solvents used in the synthesis or purification that are not completely removed.
-
Solvent-Derived Impurities: Impurities present in the solvent that may react with the reagents or product.
-
Q2: How can I minimize the formation of impurities during the reaction?
A2: Minimizing impurity formation starts with careful control of the reaction conditions:
-
Reagent and Solvent Purity: Use high-purity starting materials and solvents to avoid introducing contaminants. Ensure solvents are appropriately dried when necessary.[1]
-
Reaction Temperature: Maintain the optimal reaction temperature. Temperatures that are too high can lead to degradation or side reactions, while temperatures that are too low may result in incomplete reactions.[1]
-
Reaction Time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time and avoid the formation of degradation products from prolonged reaction times.[1]
-
Atmosphere Control: For air- and moisture-sensitive reactions, use an inert atmosphere (e.g., nitrogen or argon) to prevent unwanted side reactions.[1]
-
pH Control: In reactions sensitive to pH, maintaining the appropriate acidity or basicity can prevent the formation of certain impurities.[1]
-
Catalyst Selection: The choice of catalyst can significantly influence the selectivity of a reaction, favoring the desired product over by-products.
Q3: What are the most effective techniques for removing impurities after the synthesis is complete?
A3: Several purification techniques are commonly employed to remove impurities from the crude product:
-
Recrystallization: An effective method for purifying solid compounds based on differences in solubility of the desired compound and impurities in a particular solvent.
-
Column Chromatography: A versatile technique that separates compounds based on their differential adsorption onto a stationary phase as a mobile phase is passed through it. It is one of the most widely used methods for purifying organic compounds.
-
Solvent Extraction: Used to separate a compound from a mixture based on its differing solubilities in two immiscible liquid phases, typically an aqueous and an organic phase.
-
Scavengers: Solid-supported reagents that can selectively react with and remove specific types of impurities from the reaction mixture.
Q4: How can I identify and quantify the impurities in my sample?
A4: A variety of analytical techniques are used to identify and quantify impurities:
-
High-Performance Liquid Chromatography (HPLC): A powerful technique for separating, identifying, and quantifying components in a mixture.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry to identify and quantify compounds.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for the analysis of volatile compounds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the structure of molecules and can be used to identify and quantify impurities.
-
Thin Layer Chromatography (TLC): A quick and simple method for monitoring reaction progress and assessing the purity of a sample.
Section 2: Troubleshooting Guides
This section provides a systematic approach to troubleshooting common problems encountered during the synthesis and purification of bioactive heterocyclic compounds.
Troubleshooting Low Reaction Yield
A low yield of the desired product is a common issue. The following flowchart outlines a troubleshooting workflow to identify and address the potential causes.
References
Validation & Comparative
Validating the Structure of 4-((4,6-Dichloropyrimidin-2-yl)amino)benzonitrile: An NMR-Based Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with other common analytical techniques for the structural validation of the small molecule 4-((4,6-Dichloropyrimidin-2-yl)amino)benzonitrile. Experimental data and detailed protocols are presented to support the comparison.
Structural Elucidation: A Comparative Overview
The definitive structure of a synthesized molecule like this compound is critical in drug discovery and development. While several analytical techniques can provide structural information, NMR spectroscopy, particularly ¹H and ¹³C NMR, is unparalleled in its ability to provide a detailed atom-by-atom map of the molecular structure. Other techniques such as Mass Spectrometry (MS), Fourier-Transform Infrared Spectroscopy (FTIR), and Gas Chromatography-Mass Spectrometry (GC-MS) offer complementary information.
| Technique | Information Provided | Advantages | Limitations |
| ¹H NMR | Provides information about the chemical environment, number, and connectivity of protons. | High resolution, non-destructive, detailed structural information. | Requires deuterated solvents, can have overlapping signals in complex molecules. |
| ¹³C NMR | Details the chemical environment of each carbon atom in the molecule. | Provides a "carbon skeleton" of the molecule, complementary to ¹H NMR. | Low natural abundance of ¹³C results in lower sensitivity and longer acquisition times. |
| Mass Spec. | Determines the molecular weight and can provide fragmentation patterns. | High sensitivity, requires very small sample amounts. | Does not provide detailed connectivity information, isomers can be difficult to distinguish. |
| FTIR | Identifies the presence of specific functional groups. | Fast, requires minimal sample preparation. | Provides limited information on the overall molecular structure. |
Experimental Data: NMR Analysis of this compound
The following table summarizes the ¹H and ¹³C NMR spectral data for this compound.[1]
| ¹H NMR (200 MHz, CDCl₃) | ¹³C NMR (75 MHz, CDCl₃) | ||
| Chemical Shift (δ) ppm | Multiplicity & Coupling Constant (J) Hz | Assignment | Chemical Shift (δ) ppm |
| 7.85 | d, J = 8.6 Hz | 2H (aromatic) | 158.31 |
| 7.74 | s | 1H (pyrimidine) | 141.16 |
| 7.52 | d, J = 8.6 Hz | 2H (aromatic) | 131.84 |
| 130.07 | |||
| 129.25 | |||
| 113.44 | |||
| 112.34 | |||
| 83.31 |
d = doublet, s = singlet
Experimental Protocols
NMR Sample Preparation (for Small Molecules)
A well-prepared sample is crucial for obtaining high-quality NMR spectra.[2]
-
Sample Quantity : For ¹H NMR, 5-25 mg of the compound is typically required. For ¹³C NMR, a larger amount of 50-100 mg is preferable due to the lower natural abundance of the ¹³C isotope.[2]
-
Solvent Selection : A suitable deuterated solvent that dissolves the compound should be chosen. Common solvents include Chloroform-d (CDCl₃), Acetone-d₆, and DMSO-d₆.[2] The solvent peak can be used as a reference.
-
Dissolution : Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial before transferring it to the NMR tube. This ensures homogeneity and allows for pre-treatment like gentle warming if necessary to fully dissolve the sample.[2]
-
Filtration : To remove any particulate matter that can interfere with the magnetic field homogeneity and degrade the spectral quality, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.
-
Internal Standard (Optional) : Tetramethylsilane (TMS) is often added as an internal standard for referencing the chemical shifts to 0 ppm. However, indirect referencing using the residual solvent peak is also common.[2]
-
Labeling : Clearly label the NMR tube with the sample identification.
NMR Data Acquisition
The following is a general procedure for acquiring ¹H and ¹³C NMR spectra. Modern NMR spectrometers are highly automated.
-
Instrument Setup : Insert the NMR tube into the spinner turbine and place it in the magnet.
-
Locking and Shimming : The spectrometer will "lock" onto the deuterium signal of the solvent to stabilize the magnetic field. "Shimming" is then performed to optimize the homogeneity of the magnetic field across the sample.[3]
-
¹H NMR Acquisition :
-
A standard single-pulse experiment is typically used.
-
The number of scans can range from 8 to 64, depending on the sample concentration.
-
The acquisition time is usually a few minutes.[2]
-
-
¹³C NMR Acquisition :
-
A proton-decoupled experiment is standard to simplify the spectrum and improve signal-to-noise.
-
Due to the low sensitivity, a larger number of scans (hundreds to thousands) is required, leading to longer acquisition times (20 minutes to several hours).[2]
-
-
Data Processing : The acquired Free Induction Decay (FID) is Fourier transformed to generate the frequency-domain NMR spectrum. Phase and baseline corrections are then applied.
Workflow for NMR-based Structural Validation
The following diagram illustrates the logical workflow for validating the structure of this compound using NMR spectroscopy.
Caption: Workflow for structural validation via NMR.
References
A Comparative Analysis of 4-Amino-2,6-dichloropyrimidine Reactivity for Advanced Drug Discovery
For researchers, scientists, and drug development professionals, a deep understanding of the reactivity of substituted pyrimidines is fundamental to the rational design of novel therapeutics. This guide provides a comprehensive comparison of the reactivity of 4-Amino-2,6-dichloropyrimidine against other key pyrimidine derivatives, supported by experimental data and detailed protocols. The strategic functionalization of the pyrimidine scaffold is a cornerstone in synthesizing a multitude of biologically active molecules, particularly kinase inhibitors.[1]
The pyrimidine ring, an electron-deficient heterocycle, is inherently susceptible to Nucleophilic Aromatic Substitution (SNAr).[1] The strategic placement of substituents, such as chloro and amino groups, significantly modulates the reactivity of the carbon atoms in the ring, dictating the regioselectivity and rate of substitution reactions. This guide will delve into these nuances, offering a clear comparison to aid in synthetic planning and drug design.
Theoretical Basis of Reactivity
The reactivity of dichloropyrimidines towards nucleophiles is significantly influenced by the position of the chlorine atoms and the electronic nature of other substituents.[1] The two nitrogen atoms in the pyrimidine ring are electron-withdrawing, which activates the chloro-substituents towards nucleophilic attack.[2] Generally, the electrophilicity of the carbon atoms in the pyrimidine ring follows the order C4(6) > C2 > C5.[1][2] This preference is attributed to the greater stabilization of the negative charge in the Meisenheimer intermediate when nucleophilic attack occurs at the positions para or ortho to the ring nitrogens.[1][3]
The presence of an amino group, as in 4-amino-2,6-dichloropyrimidine, introduces a competing electronic effect. The amino group is an electron-donating group through resonance, which can deactivate the ring towards nucleophilic attack. However, its influence is position-dependent and is largely overcome by the strong electron-withdrawing effect of the two chlorine atoms and the ring nitrogens.[1] In 4-amino-2,6-dichloropyrimidine, the amino group at the C4 position can donate electron density that activates the C2 and C6 positions towards nucleophilic attack. This contrasts with its isomer, 2-amino-4,6-dichloropyrimidine, where the C2-amino group deactivates the adjacent C4 and C6 positions to a greater extent.[3]
Comparative Reactivity: A Quantitative Overview
Nucleophilic Aromatic Substitution (SNAr)
SNAr is a primary pathway for the functionalization of 4-amino-2,6-dichloropyrimidine. The higher reactivity of the C4 and C6 positions makes them susceptible to displacement by various nucleophiles.
Table 1: Comparative Yields in Mono-amination of Various Dichloropyrimidines This table summarizes reaction yields for mono-amination, providing a quantitative basis for comparing relative reactivity.
| Starting Material | Nucleophile | Conditions | Yield (%) | Reference |
| 4,6-Dichloropyrimidine | Adamantylalkylamine | K2CO3, MeCN, reflux | ~95% | [4] |
| 2,4-Dichloropyrimidine | Aniline | EtOH, reflux | C4/C2 ratio ~4:1 | [5] |
| 4-Amino-2,6-dichloropyrimidine | Aniline | DMF, 140 °C | Not specified | [6] |
| 2-Amino-4,6-dichloropyrimidine | Indoline | NaOH, EtOH, rt | 60% | [7] |
| 4,6-Dichloro-2-(methylsulfonyl)pyrimidine | Aniline | NaHCO3, DMF, rt | 95% | [8] |
Note: Reaction conditions vary across studies, affecting direct comparability. Yields are indicative of general reactivity trends.
Palladium-Catalyzed Cross-Coupling Reactions
4-Amino-2,6-dichloropyrimidine is an excellent substrate for Suzuki-Miyaura cross-coupling reactions to introduce aryl or heteroaryl substituents.[9] Similar to SNAr reactions, a strong preference for reaction at the C4/C6 position over the C2 position has been observed in Suzuki coupling of dichloropyrimidines.[5][10]
Table 2: Representative Suzuki-Miyaura Coupling of Dichloropyrimidines
| Substrate | Boronic Acid | Catalyst / Base | Conditions | Product | Yield (%) | Reference |
| 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh3)4 / K2CO3 | Dioxane/H2O, 80°C | 2-Chloro-4-phenylpyrimidine | 74% | [10] |
| 2,4-Dichloropyrimidine | Various Aryl | Pd(PPh3)4 / K2CO3 | Microwave, 150°C, 20 min | 4-Aryl-2-chloropyrimidines | 50-92% | [10] |
| 4-Amino-2,6-dichloropyrimidine | Arylboronic acid | Pd(PPh3)4 / K2CO3 | Toluene/EtOH/H2O, 55-90°C | 4-Amino-6-aryl-2-chloropyrimidine | General Protocol | [9] |
Experimental Protocols
Detailed methodologies are crucial for reproducible research. The following are representative protocols for key reactions involving 4-amino-2,6-dichloropyrimidine.
Protocol 1: Nucleophilic Aromatic Substitution (Mono-amination)
This protocol describes a typical SNAr reaction to achieve mono-amination.[1][6]
Materials:
-
4-Amino-2,6-dichloropyrimidine
-
Amine of choice (e.g., aniline, 1.0-1.2 equivalents)
-
Anhydrous potassium carbonate (2.0-4.0 equivalents)
-
Anhydrous Dimethylformamide (DMF)
-
Round-bottom flask or reaction vial
-
Magnetic stirrer and hotplate
-
Thin Layer Chromatography (TLC) apparatus for reaction monitoring
Procedure:
-
To a reaction vial equipped with a magnetic stir bar, add 4-Amino-2,6-dichloropyrimidine (1.0 mmol), the desired amine (1.0-1.2 mmol), and anhydrous potassium carbonate (2.0-4.0 mmol).[6]
-
Add anhydrous DMF (5-10 mL).[6]
-
Seal the vial and heat the reaction mixture to 140 °C with vigorous stirring.[6]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).[6]
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: Suzuki-Miyaura Cross-Coupling (General)
The following is a general protocol that can be adapted for the Suzuki coupling of 4-amino-2,6-dichloropyrimidine.[9]
Materials:
-
4-Amino-2,6-dichloropyrimidine
-
Arylboronic acid (1.1-1.5 equivalents)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), 2-5 mol%)
-
Base (e.g., Potassium carbonate, 2.0 equivalents)
-
Solvent system (e.g., Toluene, ethanol, and water mixture)
-
Reaction vial or Schlenk tube
Procedure:
-
In a reaction vial, combine 4-Amino-2,6-dichloropyrimidine (1.0 mmol), the arylboronic acid (1.2 mmol), the palladium catalyst (0.03 mmol), and the base (2.0 mmol).[9]
-
Add the solvent system (e.g., 4:1:1 Toluene/Ethanol/Water, 5 mL).
-
Degas the solution with an inert gas (e.g., argon or nitrogen) for five to ten minutes.[9]
-
Seal the vial and heat the reaction mixture at an appropriate temperature (e.g., 80-90 °C) for a specified time (e.g., 12 hours).[9]
-
Monitor the reaction progress by TLC or LC-MS.[9]
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent.
-
Wash the mixture with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the solution, and purify the resulting crude product using standard techniques such as column chromatography.[9]
Conclusion
While direct kinetic comparisons are scarce, the available synthetic data and foundational principles of heterocyclic chemistry allow for a robust understanding of the reactivity of 4-amino-2,6-dichloropyrimidine.[1] Its utility as a versatile building block, particularly in the synthesis of targeted cancer therapies, underscores the importance of continued investigation into the reactivity of this and related pyrimidine scaffolds. The provided protocols and data serve as a valuable resource for researchers navigating the synthesis and application of these critical pharmaceutical intermediates.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
A Comparative Guide to Kinase Inhibitor Precursors: 4-((4,6-Dichloropyrimidin-2-yl)amino)benzonitrile in Focus
For Researchers, Scientists, and Drug Development Professionals
The landscape of targeted therapy is dominated by kinase inhibitors, and the selection of a core molecular scaffold is a critical decision in the drug discovery process. The pyrimidine ring, a privileged structure, forms the foundation of numerous FDA-approved drugs.[1] This guide provides an objective comparison of 4-((4,6-dichloropyrimidin-2-yl)amino)benzonitrile, a key pyrimidine-based intermediate, against other common kinase inhibitor precursors, supported by experimental data and detailed protocols.
Introduction to this compound
This compound is a versatile chemical intermediate characterized by a central 2-aminopyrimidine core.[2][3] Its structure features two reactive chlorine atoms, which allow for sequential and site-selective nucleophilic substitutions. This property makes it an ideal starting point for creating large, diverse libraries of compounds for high-throughput screening.[2] This precursor is notably used in the synthesis of non-nucleoside reverse transcriptase inhibitors (NNRTIs) like Etravirine and various protein kinase inhibitors.[2][4]
Physical and Chemical Properties:
-
Molecular Formula: C₁₁H₆Cl₂N₄[3]
-
Appearance: Typically a white to off-white crystalline powder.[5][6]
-
Application: Primarily serves as a building block in the synthesis of pharmaceuticals and agrochemicals, especially kinase inhibitors and herbicides.[2][5][6]
Core Scaffold Comparison: Pyrimidine vs. Alternatives
The efficacy, selectivity, and pharmacokinetic properties of a kinase inhibitor are heavily influenced by its core heterocyclic scaffold. Here, we compare the pyrimidine core of our lead compound with two other widely used precursors: quinazoline and purine.
-
Pyrimidine Scaffold: The 2-aminopyrimidine structure is a classic "hinge-binding" motif, mimicking the adenine ring of ATP to competitively inhibit kinases. The dichloropyrimidine moiety of this compound offers two strategic points for modification, enabling chemists to fine-tune potency and selectivity.[7][8]
-
Quinazoline Scaffold: This fused heterocyclic system is the core of first-generation EGFR inhibitors like Erlotinib. It also acts as an ATP-competitive inhibitor. While effective, inhibitors derived from this scaffold can be susceptible to resistance mutations in the target kinase.[1]
-
Purine Scaffold: As the natural template for ATP, the purine scaffold is a logical starting point for designing competitive kinase inhibitors. Derivatives have shown potent inhibition of various kinases, including Cyclin-Dependent Kinases (CDKs).[9][10]
The general synthetic utility of this compound is illustrated below. The two chlorine atoms can be substituted in a stepwise manner to introduce different chemical moieties, allowing for extensive structure-activity relationship (SAR) exploration.
Caption: Synthetic pathway from starting materials to a final kinase inhibitor.
Performance Data: Head-to-Head Comparison
The choice of precursor scaffold directly impacts the performance of the final inhibitor, particularly against wild-type versus mutant kinases.
Epidermal Growth Factor Receptor (EGFR) Inhibitors
Osimertinib, a third-generation pyrimidine-based inhibitor, shows superior efficacy against mutant forms of EGFR when compared to the first-generation quinazoline-based inhibitor, Erlotinib.[1] This highlights the adaptability of the pyrimidine scaffold in overcoming drug resistance.
| Parameter | Osimertinib (Pyrimidine-based) | Erlotinib (Quinazoline-based) |
| Biochemical IC₅₀ (EGFR WT) | ~15 nM | ~2 nM |
| Biochemical IC₅₀ (EGFR L858R) | ~1 nM | ~2 nM |
| Biochemical IC₅₀ (EGFR T790M) | ~1 nM | ~200 nM |
| Cellular IC₅₀ (PC-9, EGFR del19) | ~10 nM | ~5 nM |
| Cellular IC₅₀ (H1975, L858R/T790M) | ~15 nM | >5000 nM |
| Data compiled from multiple sources. IC₅₀ values are indicative and can vary based on assay conditions.[1] |
Cyclin-Dependent Kinase (CDK) Inhibitors
Both purine and pyrimidine scaffolds have yielded potent CDK inhibitors. The following table compares representative compounds, demonstrating that both precursors can lead to highly active molecules.[9][11]
| Compound (Scaffold) | Target Kinase | Kᵢ Value (μM) |
| NU2058 (Purine) | CDK1 | 5 ± 1 |
| CDK2 | 12 ± 3 | |
| NU6027 (Pyrimidine) | CDK1 | 2.5 ± 0.4 |
| CDK2 | 1.3 ± 0.2 |
These data show that the pyrimidine scaffold is a highly effective starting point for developing potent inhibitors against critical therapeutic targets.[9][11]
Key Signaling Pathway: EGFR Inhibition
Kinase inhibitors derived from precursors like this compound function by blocking aberrant signaling pathways that drive diseases like cancer. The diagram below illustrates the EGFR signaling cascade, a critical pathway in cell proliferation and survival, and the point of inhibition.
Caption: EGFR signaling pathway and the inhibitory action of pyrimidine-based drugs.
Experimental Protocols
Evaluating the potency of novel kinase inhibitors is a fundamental step. The following is a generalized protocol for an in vitro luminescence-based kinase assay, which measures the amount of ADP produced during the kinase reaction.[12]
In Vitro Kinase Activity Assay (Luminescence-Based)
1. Materials:
-
Kinase of interest (e.g., EGFR, CDK2)
-
Kinase-specific substrate peptide
-
ATP
-
Test inhibitor (e.g., derived from this compound)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)[12]
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 96-well or 384-well plates
-
DMSO (for compound dilution)
2. Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of the test inhibitor in 100% DMSO. Create a serial dilution series (e.g., 10-point, 3-fold) in DMSO to generate a range of concentrations for IC₅₀ determination.[12]
-
Kinase Reaction:
-
In a 96-well plate, add 2.5 µL of the serially diluted inhibitor or a DMSO control to the appropriate wells.
-
Add 2.5 µL of the kinase solution (prepared in Kinase Assay Buffer) to each well.
-
Incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture. The final concentrations of enzyme, substrate, and ATP should be optimized beforehand, often near the Kₘ for substrate and ATP.
-
Incubate the plate at 30°C for 60 minutes.[12]
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well. This converts the ADP generated into ATP and produces a luminescent signal via luciferase.
-
Incubate for 30-60 minutes at room temperature to stabilize the signal.[12]
-
-
Data Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC₅₀ value.[12]
-
Caption: Workflow for a luminescence-based in vitro kinase inhibition assay.
Conclusion
This compound stands out as a highly valuable and versatile precursor for the development of kinase inhibitors. Its dichloropyrimidine core provides a robust platform for synthetic elaboration, enabling the creation of potent and selective inhibitors. As demonstrated by a comparison with quinazoline- and purine-based scaffolds, the pyrimidine core is central to some of the most successful next-generation targeted therapies, particularly in overcoming acquired drug resistance. The strategic use of such precursors, validated by rigorous experimental protocols, will continue to drive innovation in drug discovery.
References
- 1. benchchem.com [benchchem.com]
- 2. 4-[(4,6-Dichloropyrimidin-2-yl)amino]benzonitrile - Jiangxi Zhongding Biotechnology Co., Ltd. [jxzd-chem.com]
- 3. This compound | C11H6Cl2N4 | CID 46781251 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. lookchem.com [lookchem.com]
- 5. Page loading... [wap.guidechem.com]
- 6. Page loading... [wap.guidechem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Identification of novel purine and pyrimidine cyclin-dependent kinase inhibitors with distinct molecular interactions and tumor cell growth inhibition profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Identification of novel purine and pyrimidine cyclin-dependent kinase inhibitors with distinct molecular interactions and tumor cell growth inhibition profiles - ePrints - Newcastle University [eprints.ncl.ac.uk]
- 12. benchchem.com [benchchem.com]
A Comparative Guide to Bioactivity Assays for Novel Pyrimidine-Based Compounds
For researchers and drug development professionals, the evaluation of novel pyrimidine-based compounds requires a robust and systematic approach to bioactivity screening. The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse therapeutic potential, including anticancer, kinase inhibitory, and antimicrobial activities.[1][2][3] This guide provides an objective comparison of key bioactivity assays, complete with experimental protocols and comparative data to aid in the rational selection of screening methods.
Anticancer and Cytotoxicity Assays
A primary application for novel pyrimidine derivatives is in oncology.[4][5] Assessing the cytotoxic effect of these compounds on cancer cell lines is a critical first step. Cell viability assays, which measure cellular metabolic activity, are widely used for this purpose. Among these, the MTT assay is a foundational method.[6]
Comparison of Common Cell Viability Assays
Several tetrazolium salt-based assays are available to measure cell viability.[7][8] While all rely on the reduction of the salt to a colored formazan product by metabolically active cells, they have key differences.[8][9]
| Assay | Principle | Formazan Product | Advantages | Disadvantages |
| MTT | Reduction of yellow MTT by mitochondrial dehydrogenases.[6] | Purple, insoluble crystals.[6] | Inexpensive, robust, and widely used.[10] | Requires a solubilization step; endpoint assay.[11] |
| XTT/MTS | Reduction of XTT/MTS by cellular dehydrogenases.[7] | Orange/brown, soluble.[7][9] | Simpler protocol (no solubilization).[9] | Lower sensitivity than WST-1; potential for interference from colorful compounds.[8][10] |
| WST-1 | Reduction of WST-1, often via an electron mediator.[12] | Yellow/orange, soluble.[12] | High sensitivity, one-step procedure, non-toxic to cells allowing for kinetic monitoring.[8][12] | More expensive than MTT.[10] |
Featured Assay: MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[6] Viable cells with active metabolism convert the yellow MTT into a purple formazan product.[7]
Experimental Workflow: MTT Assay
Detailed Experimental Protocol: MTT Assay[7][11][13]
-
Cell Plating : Harvest and count cells (e.g., A549 lung cancer, MCF-7 breast cancer).[4][13] Seed cells into a 96-well flat-bottomed plate at a predetermined optimal density (e.g., 1 x 10⁴ to 1.5 x 10⁵ cells/mL) in a final volume of 100 µL per well.[14][15] Incubate overnight at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.[15]
-
Compound Treatment : Prepare serial dilutions of the novel pyrimidine compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include wells for a vehicle control (e.g., DMSO) and a blank (medium only). Incubate for a desired period (e.g., 72 hours).[15]
-
MTT Addition : Prepare a 5 mg/mL stock solution of MTT in sterile PBS.[11] Following the treatment incubation, add 10 µL of the MTT stock solution to each well to achieve a final concentration of 0.45-0.5 mg/mL.[7][11]
-
Formazan Formation : Return the plate to the incubator for 2 to 4 hours.[14] During this time, viable cells will reduce the MTT to insoluble purple formazan crystals.[6]
-
Solubilization : Carefully remove the medium containing MTT. Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[7]
-
Data Acquisition : Gently shake the plate on an orbital shaker for about 15 minutes to ensure complete solubilization.[11] Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to reduce background noise.[7][11]
-
Data Analysis : Subtract the average absorbance of the blank wells from all other readings. Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration (log scale) to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).
Comparative Data: Cytotoxicity of Pyrimidine Derivatives
The following table summarizes the reported cytotoxic activity (IC₅₀) of various pyrimidine-based compounds against different cancer cell lines.
| Compound Class | Compound Example | Cell Line | IC₅₀ (µM) | Reference |
| Indazol-pyrimidine | Compound 4f | MCF-7 (Breast) | 1.629 | [16] |
| Indazol-pyrimidine | Compound 4i | MCF-7 (Breast) | 1.841 | [16] |
| Pyrido[2,3-d]pyrimidine | Compound 2d | A549 (Lung) | < 50 | [1][17] |
| Pyrimidine-hydrazone | Compound 4 | A549 (Lung) | 2.51 | [4] |
| Pyrimidine-hydrazone | Compound 7 | CCRF-CEM (Leukemia) | 1.63 | [4] |
Kinase Inhibition Assays
Protein kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer. Pyrimidine-based compounds have been successfully developed as potent kinase inhibitors.[18] Biochemical assays that measure the direct inhibition of kinase enzymatic activity are essential for screening and characterization.
Featured Assay: Luminescence-Based Kinase Assay
This high-throughput method quantifies kinase activity by measuring the amount of ATP consumed during the phosphorylation reaction. The principle is that active kinases use ATP, leading to lower ATP levels. A reagent is added that converts the remaining ATP into a luminescent signal. Therefore, low luminescence indicates high kinase activity, while high luminescence indicates inhibition.[19][20]
Logical Relationship: Kinase Inhibitor Screening Cascade
Detailed Experimental Protocol: Luminescence-Based Kinase Assay (e.g., JAK2)[18][20]
This protocol is adapted for a 384-well plate format.
-
Compound Preparation : Prepare a serial dilution of the pyrimidine test compounds in 100% DMSO.
-
Assay Plate Preparation : Dispense a small volume (e.g., 2.5 µL) of the diluted compounds or DMSO (for controls) into the wells of a white, opaque 384-well plate.
-
Kinase Reaction :
-
Prepare a master mix of the kinase reaction solution containing assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA), the target kinase (e.g., JAK2), and its specific peptide substrate.[19][20]
-
Add the kinase enzyme (e.g., 2.5 µL) to each well and incubate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.[20]
-
Initiate the reaction by adding the substrate/ATP mixture (e.g., 5 µL) to each well.
-
Include "no kinase" controls (100% inhibition) and "vehicle" controls (0% inhibition).
-
-
Incubation : Mix the plate gently on a shaker and incubate at 30°C for 60 minutes. The incubation time should be optimized to ensure the reaction remains in the linear range.[19][20]
-
Signal Detection :
-
Data Acquisition : Measure the luminescence of each well using a plate reader.
-
Data Analysis : The luminescent signal is inversely proportional to kinase activity. Plot the signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.[20]
Comparative Data: Kinase Inhibition by Pyrimidine Derivatives
The table below shows the inhibitory activity (IC₅₀) of different pyrimidine scaffolds against various kinases.
| Compound Class | Compound Example | Kinase Target | IC₅₀ (nM) | Reference |
| Pyrimidine | R507 (Clinical Candidate) | JAK1 | 2.1 | [18] |
| Pyrimidine | R507 (Clinical Candidate) | JAK2 | 12 | [18] |
| Nitroxide-labelled Pyrimidine | Compound 41l | AURKA | 9.3 | [21] |
| Nitroxide-labelled Pyrimidine | Compound 41l | AURKB | 2.8 | [21] |
| 2-Aminopyrimidine | Compound 45a | PLK-1 | 1.8 | [21] |
| Aminopyrimidine | Compound 14 | MARK1 | < 100 | [22] |
Antimicrobial Activity Assays
Pyrimidine derivatives have also shown considerable promise as antimicrobial agents, active against both bacteria and fungi.[2][23][24] The primary goal of antimicrobial screening is to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.
Featured Assay: Broth Microdilution Method
The broth microdilution method is a standardized and quantitative technique for determining the MIC of an antimicrobial agent.[2] It involves preparing two-fold dilutions of the test compound in a liquid growth medium in a 96-well microtiter plate, which is then inoculated with a standardized suspension of the microorganism.
Signaling Pathway: Pyrimidine Metabolism
Detailed Experimental Protocol: Broth Microdilution MIC Assay[25]
-
Compound Preparation : Dissolve the pyrimidine compounds in a suitable solvent (e.g., DMSO) to create a stock solution. Prepare serial two-fold dilutions in a 96-well plate using sterile broth (e.g., Mueller-Hinton Broth for bacteria). The final volume in each well should be 50 or 100 µL.
-
Inoculum Preparation : Culture the test microorganism (e.g., S. aureus, E. coli) overnight.[25] Dilute the culture in fresh broth to achieve a standardized concentration, typically 5 x 10⁵ colony-forming units (CFU)/mL.
-
Inoculation : Add an equal volume of the standardized inoculum to each well of the microtiter plate, bringing the final volume to 100 or 200 µL. This will halve the compound concentrations and result in a final inoculum density of ~2.5 x 10⁵ CFU/mL.
-
Controls : Include a positive control well (broth + inoculum, no compound) to confirm microbial growth and a negative control well (broth only) to check for sterility.
-
Incubation : Cover the plate and incubate under appropriate conditions (e.g., 37°C for 18-24 hours for most bacteria).
-
Data Acquisition : After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. A colorimetric indicator (e.g., resazurin) can also be added to aid in determining viability.
-
Data Analysis : The MIC value is reported in µg/mL or µM. Further tests, such as plating the contents of clear wells onto agar, can be performed to determine the Minimum Bactericidal Concentration (MBC).
Comparative Data: Antimicrobial Activity of Pyrimidine Derivatives
This table presents the MIC values for pyrimidine compounds against various microbial strains.
| Compound Class | Compound Example | Microbial Strain | MIC (µg/mL) | Reference |
| Pyrimidine Sulfonate | Compound A₅ | Xanthomonas oryzae | 4.24 (EC₅₀) | [26] |
| 1,2,4-Triazolo[1,5-a]pyrimidine | Compound 9o | S. aureus | < Ciprofloxacin | [25] |
| 1,2,4-Triazolo[1,5-a]pyrimidine | Compound 9o | E. coli | < Ciprofloxacin | [25] |
| Pyrimidine Derivative | Compound S1 | S. aureus | 16.26 | [2] |
| Pyrimidine Derivative | Compound S7 | E. coli | 17.34 | [2] |
References
- 1. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Evaluation of novel pyrimidine derivatives as a new class of mushroom tyrosinase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijcrt.org [ijcrt.org]
- 6. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Cell viability and proliferation measurement [takarabio.com]
- 9. broadpharm.com [broadpharm.com]
- 10. researchgate.net [researchgate.net]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. WST-1 Assay: principles, protocol & best practices for cell viability | Abcam [abcam.com]
- 13. researchgate.net [researchgate.net]
- 14. atcc.org [atcc.org]
- 15. texaschildrens.org [texaschildrens.org]
- 16. New Indazol-Pyrimidine-Based Derivatives as Selective Anticancer Agents: Design, Synthesis, and In Silico Studies [mdpi.com]
- 17. mdpi.com [mdpi.com]
- 18. Optimization of Pyrimidine Compounds as Potent JAK1 Inhibitors and the Discovery of R507 as a Clinical Candidate - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. mdpi.com [mdpi.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. researchgate.net [researchgate.net]
- 24. Synthesis and antibacterial properties of pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. pubs.acs.org [pubs.acs.org]
- 26. Design, Synthesis and Bioactivity of Novel Pyrimidine Sulfonate Esters Containing Thioether Moiety [mdpi.com]
In Vitro Screening of 4-((4,6-Dichloropyrimidin-2-yl)amino)benzonitrile Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 4-((4,6-dichloropyrimidin-2-yl)amino)benzonitrile scaffold serves as a crucial pharmacophore in the design of novel kinase inhibitors and other therapeutic agents. This guide provides a comparative analysis of the in vitro performance of analogs based on this and closely related pyrimidine structures, supported by experimental data from published research. The information herein is intended to facilitate further drug discovery and development efforts in oncology and related fields.
Comparative In Vitro Activity of Dichloropyrimidine Analogs
| Compound ID | R Group (at position 5) | IC50 (µM) for Nitric Oxide Inhibition[1] |
| 1 | -H | 12 |
| 2 | -F | 2 |
| 3 | -Cl | 9 |
| 4 | -Br | 10 |
| 5 | -CH3 | 36 |
| 6 | -CH2CH3 | 25 |
| 7 | -CH2CH2CH3 | 28 |
IC50 values represent the concentration of the compound required to inhibit 50% of nitric oxide production.
Potential Signaling Pathways
Derivatives of the 2-aminopyrimidine scaffold have been widely investigated as inhibitors of various protein kinases that play pivotal roles in cancer cell proliferation, survival, and angiogenesis. Based on the structure of this compound, two of the most probable signaling pathways targeted by its analogs are the Epidermal Growth Factor Receptor (EGFR) and the Vascular Endothelial Growth Factor Receptor (VEGFR) pathways.
Experimental Protocols
Detailed methodologies for key in vitro screening assays are provided below. These protocols are generalized and should be optimized for specific experimental conditions.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well plates
-
This compound analogs dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) by plotting a dose-response curve.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay measures the ability of a compound to inhibit the activity of a specific kinase.
Materials:
-
Recombinant kinase (e.g., EGFR, VEGFR-2)
-
Kinase substrate (specific for the kinase)
-
ATP
-
Kinase assay buffer
-
This compound analogs dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test compounds in kinase assay buffer. Prepare a kinase/substrate/ATP mixture according to the assay kit instructions.
-
Compound Addition: Add the diluted compounds to the wells of the assay plate. Include a vehicle control (DMSO) and a positive control inhibitor.
-
Kinase Reaction Initiation: Add the kinase/substrate/ATP mixture to each well to start the reaction.
-
Incubation: Incubate the plate at the optimal temperature (e.g., 30°C or room temperature) for the specified time (e.g., 60 minutes).
-
ADP Detection: Stop the kinase reaction and measure the amount of ADP produced by adding the reagents from the ADP-Glo™ kit according to the manufacturer's protocol. This typically involves a two-step process to first deplete unused ATP and then convert ADP to ATP, which is used to generate a luminescent signal.
-
Luminescence Measurement: Measure the luminescence using a luminometer.
-
Data Analysis: The luminescent signal is proportional to the kinase activity. Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by plotting a dose-response curve.
References
A Comparative Guide to Confirming the Purity of Synthesized 4-((4,6-Dichloropyrimidin-2-yl)amino)benzonitrile
For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a critical step in the research and development pipeline. This guide provides a comprehensive comparison of analytical methodologies for confirming the purity of 4-((4,6-dichloropyrimidin-2-yl)amino)benzonitrile, a key intermediate in the synthesis of various pharmaceutical compounds, including the non-nucleoside reverse transcriptase inhibitor Etravirine.[1][2] We will explore common analytical techniques, potential impurities, and provide detailed experimental protocols.
Comparison of Analytical Techniques for Purity Assessment
The purity of this compound can be effectively determined using a combination of chromatographic and spectroscopic methods. Each technique offers unique advantages in identifying and quantifying the target compound and any potential impurities.
| Analytical Technique | Information Provided | Strengths | Limitations |
| High-Performance Liquid Chromatography (HPLC-UV) | Quantitative purity assessment, detection of non-volatile impurities. | High resolution and sensitivity, well-established methodology. | May require reference standards for impurity identification. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Molecular weight confirmation of the main compound and impurities, structural elucidation of unknown impurities. | High specificity and sensitivity, provides molecular weight information. | Ionization efficiency can vary between compounds, quantitative analysis can be complex. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Structural confirmation of the target compound, identification and quantification of impurities with distinct NMR signals. | Provides detailed structural information, can be quantitative (qNMR). | Lower sensitivity compared to chromatographic methods, complex spectra for mixtures. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Confirmation of functional groups present in the molecule. | Fast and non-destructive, provides a molecular fingerprint. | Not suitable for quantifying impurities, provides limited structural information on its own. |
Potential Impurities in the Synthesis of this compound
The synthesis of this compound typically involves the reaction of 2-amino-4,6-dichloropyrimidine with a benzonitrile derivative.[3] Potential impurities can arise from unreacted starting materials, byproducts of the reaction, or subsequent degradation.
Common Starting Materials and Potential Byproducts:
-
2-Amino-4,6-dichloropyrimidine: Unreacted starting material.
-
4-Aminobenzonitrile: Unreacted starting material.
-
Hydrolysis products: Reaction with residual water can lead to the formation of hydroxylated pyrimidine species.
-
Over-alkylation products: If the reaction conditions are not carefully controlled, multiple benzonitrile units may react with the pyrimidine ring.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC-UV)
This protocol outlines a general method for the purity determination of this compound using HPLC with UV detection.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10-90% B
-
15-18 min: 90% B
-
18-20 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., acetonitrile or methanol) to a concentration of approximately 1 mg/mL.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for structural confirmation and can be used for quantitative analysis (qNMR) with an internal standard.
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃).
-
¹H NMR: Acquire a proton NMR spectrum to confirm the characteristic peaks of the aromatic protons and the amine proton. The chemical shifts and coupling constants should be consistent with the expected structure.
-
¹³C NMR: Acquire a carbon-13 NMR spectrum to confirm the number and types of carbon atoms in the molecule. A reference spectrum for a similar compound, 4-(4-amino-6-chloropyrimidin-2-ylamino)-benzonitrile, can be found in patent literature, which can aid in the interpretation of the spectrum.[4]
-
Purity Assessment (qNMR): For quantitative analysis, a certified internal standard with a known concentration is added to the sample. The purity of the target compound is calculated by comparing the integral of a specific proton signal of the analyte to the integral of a known proton signal of the internal standard.
Visualizing the Purity Confirmation Workflow
The following diagram illustrates a typical workflow for confirming the purity of synthesized this compound.
Caption: A typical workflow for the synthesis and purity confirmation of a chemical compound.
Signaling Pathway Context
While this compound is primarily an intermediate, its structural motifs are common in kinase inhibitors. The dichloropyrimidine core can act as a hinge-binder in the ATP-binding pocket of various kinases. The diagram below illustrates a generalized signaling pathway that could be targeted by derivatives of this compound.
Caption: A simplified kinase signaling pathway often targeted by pyrimidine-based inhibitors.
References
Dichloropyrimidine Derivatives: A Comparative Guide to Structure-Activity Relationships in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The dichloropyrimidine scaffold is a privileged structure in medicinal chemistry, serving as a versatile template for the design of potent and selective inhibitors of various biological targets. Its ability to engage in crucial hydrogen bonding and other non-covalent interactions has led to its incorporation into numerous drug candidates and approved therapeutics. This guide provides a comparative analysis of the structure-activity relationships (SAR) of dichloropyrimidine derivatives, with a focus on their application as kinase inhibitors and cholinesterase inhibitors. Experimental data from published studies are presented to illuminate the impact of structural modifications on biological activity.
I. Dichloropyrimidine Derivatives as Kinase Inhibitors
Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer. The pyrimidine core can mimic the purine bases of ATP, enabling it to bind to the hinge region of protein kinases.[1] This section compares the SAR of 2,4-disubstituted and other pyrimidine derivatives as kinase inhibitors.
Comparative Biological Activity of Pyrimidine Analogues against Protein Kinases
The following table summarizes the in vitro inhibitory activity of various pyrimidine derivatives against different protein kinases. The data highlights how substitutions at the C2, C4, and C5 positions of the pyrimidine ring, as well as modifications to appended phenyl rings, influence potency and selectivity.
| Compound ID | Core Structure | R (C2-position) | R' (C4-position) | R'' (C5-position) | Target Kinase | IC50 (nM) | Reference |
| 1a | 2-Anilino-4-(thiazol-5-yl)pyrimidine | m-NO₂-phenylamino | Thiazol-5-yl | H | CDK9 | 1-6 (Kᵢ) | [1] |
| 1b | 2-Anilino-4-(thiazol-5-yl)pyrimidine | m-NO₂-phenylamino | Thiazol-5-yl | CN | CDK9 | 1-6 (Kᵢ) | [1] |
| 1c | 2-Anilino-4-(thiazol-5-yl)pyrimidine | 3-amino-4-methyl-phenylamino | Thiazol-5-yl | H | CDK9 | 7 | [1] |
| 2a | 2,5-Dichloropyrimidine Derivative | (Structure-specific) | (Structure-specific) | Cl | MSK1 | 200 | [2] |
| 3a | Pyrido[2,3-d]pyrimidin-7-one | Phenylamino | 2,6-dichlorophenyl | - | Abl | (Potent) | [3] |
Key SAR Insights for Kinase Inhibition:
-
C2-Anilino Moiety: Substitutions on the 2-anilino ring significantly impact potency. For instance, the presence of a 3-amino-4-methylphenyl group at the C2 position (Compound 1c ) maintains potent CDK9 inhibition.[1]
-
C5-Substitution: Introduction of a cyano group at the C5 position (Compound 1b ) does not diminish the inhibitory activity against CDK9 compared to the unsubstituted analog (Compound 1a ).[1]
-
Covalent Inhibition: Certain 2,5-dichloropyrimidine derivatives can act as covalent inhibitors by reacting with a cysteine residue in the target kinase, as observed with MSK1 inhibitors (Compound 2a ).[2]
-
Fused Ring Systems: Pyrido[2,3-d]pyrimidin-7-one derivatives have shown promise as selective Abl kinase inhibitors, with substitutions on the phenylamino moiety improving both potency and selectivity.[3]
Signaling Pathway of Kinase Inhibition
The following diagram illustrates a generalized signaling pathway often targeted by kinase inhibitors.
Caption: Generalized kinase signaling pathway and the inhibitory action of dichloropyrimidine derivatives.
II. Dichloropyrimidine Derivatives as Cholinesterase and Aβ-Aggregation Inhibitors
Alzheimer's disease pathology involves both cholinergic deficits and the aggregation of amyloid-beta (Aβ) plaques. Dichloropyrimidine derivatives have been explored as dual-activity agents targeting both cholinesterases (AChE and BuChE) and Aβ aggregation.
Comparative Biological Activity of 2,4-Disubstituted Pyrimidines
The table below presents the inhibitory activities of a series of 2,4-disubstituted pyrimidine derivatives against human acetylcholinesterase (hAChE) and equine butyrylcholinesterase (BuChE), along with their effect on Aβ aggregation.
| Compound ID | R (C4-position) | R' (C2-position) | hAChE IC50 (µM) | BuChE IC50 (µM) | Aβ Aggregation Inhibition (%) | Reference |
| 4a | N-benzyl | Pyrrolidin-1-yl | 5.5 | > 100 | - | [4] |
| 4b | N-benzyl | 4-Methylpiperazin-1-yl | 24.9 | > 100 | 59 | [4] |
| 4c | N-benzyl | 4-Propylpiperazin-1-yl | 15.3 | > 100 | - | [4] |
| 4d | N-(naphth-1-ylmethyl) | Pyrrolidin-1-yl | 5.5 | - | - | [4] |
| 4e | N-(naphth-1-ylmethyl) | 4-Methylpiperidin-1-yl | - | 2.2 | - | [4] |
Key SAR Insights for Cholinesterase and Aβ-Aggregation Inhibition:
-
C4-Substitution: The nature of the substituent at the C4 position influences selectivity. For instance, an N-benzyl group (Compounds 4a-4c ) generally favors AChE inhibition, while a larger N-(naphth-1-ylmethyl) group can lead to potent BuChE inhibition (Compound 4e ).[4]
-
C2-Substitution: The substituent at the C2 position is also critical for activity. A pyrrolidin-1-yl group (Compound 4a ) provides good AChE inhibition.[4] For C2-piperazine derivatives, increasing the alkyl chain length from methyl (Compound 4b ) to propyl (Compound 4c ) enhances AChE inhibitory potency.[4]
-
Aβ-Aggregation Inhibition: The presence of a 4-methylpiperazine group at C2 (Compound 4b ) confers significant Aβ-aggregation inhibitory activity.[4]
Experimental Workflow for Synthesis and Evaluation
The following diagram outlines the general workflow for the synthesis and biological evaluation of these dichloropyrimidine derivatives.
Caption: General workflow for the synthesis and evaluation of 2,4-disubstituted pyrimidine derivatives.
III. Experimental Protocols
Synthesis of 2,4-Disubstituted Pyrimidine Derivatives[4]
A mixture of 2,4-dichloropyrimidine and a primary amine in ethanol is treated with a base such as N,N-diisopropylethylamine (DIPEA). The reaction mixture is heated to reflux for several hours. After cooling, the solvent is evaporated, and the residue is purified to yield the C4-substituted intermediate. This intermediate is then reacted with a second amine, often in the presence of an acid catalyst, to displace the chlorine at the C2 position, affording the final 2,4-disubstituted pyrimidine derivative.
In Vitro Kinase Inhibition Assay[1]
The inhibitory activity of the compounds against a target kinase is determined using a kinase inhibition assay. This assay measures the concentration of the inhibitor required to reduce the activity of the kinase by 50% (IC50). The kinase, substrate, and ATP are incubated with varying concentrations of the test compound. The phosphorylation of the substrate is then quantified, typically using a luminescence-based or fluorescence-based method.
Cholinesterase Inhibition Assay[4]
The ability of the synthesized derivatives to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) is evaluated in vitro. The assay is typically performed in a 96-well plate. The enzyme is pre-incubated with the test compound at various concentrations. The reaction is initiated by the addition of the substrate (e.g., acetylthiocholine for AChE) and a chromogenic reagent (e.g., DTNB). The rate of the enzymatic reaction is monitored by measuring the change in absorbance over time. The IC50 values are then calculated from the dose-response curves.
Aβ-Aggregation Inhibition Assay[4]
The effect of the compounds on the aggregation of amyloid-beta (Aβ) peptides is assessed. Aβ peptides are incubated with the test compounds at various concentrations. The extent of Aβ aggregation is monitored using a fluorescent dye, such as Thioflavin T, which binds to aggregated Aβ fibrils and exhibits enhanced fluorescence. The percentage of inhibition of Aβ aggregation is calculated by comparing the fluorescence intensity in the presence and absence of the test compound.
IV. Conclusion
The dichloropyrimidine scaffold remains a highly valuable starting point for the development of novel therapeutic agents. The structure-activity relationship studies presented in this guide demonstrate that strategic modifications to the pyrimidine core and its substituents can lead to potent and selective inhibitors for a range of biological targets. The ease of synthesis and the potential for diverse functionalization ensure that dichloropyrimidine derivatives will continue to be a focus of research in drug discovery.
References
- 1. benchchem.com [benchchem.com]
- 2. Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-activity relationships of 6-(2,6-dichlorophenyl)-8-methyl-2-(phenylamino)pyrido[2,3-d]pyrimidin-7-ones: toward selective Abl inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis and Structure-Activity Relationship (SAR) Studies of 2,4-Disubstituted Pyrimidine Derivatives: Dual Activity as Cholinesterase and Aβ-Aggregation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Pyrimidine-Based Inhibitors Targeting EGFR and VEGFR-2 in Cancer Therapy
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of pyrimidine-based molecules in the inhibition of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), two pivotal targets in oncology. This document summarizes quantitative experimental data, details key experimental methodologies, and visualizes critical signaling pathways and workflows to support informed decision-making in drug discovery and development.
The strategic inhibition of key signaling pathways that drive tumor growth and proliferation is a cornerstone of modern cancer therapy. Among the most validated targets are EGFR and VEGFR-2, receptor tyrosine kinases that play critical roles in cell proliferation, survival, and angiogenesis.[1][2] Pyrimidine-based small molecules have emerged as a versatile scaffold for designing potent inhibitors against these kinases, with some exhibiting dual inhibitory activity.[3][4] Understanding the comparative efficacy and selectivity of these molecules is crucial for the development of next-generation cancer therapeutics.
Quantitative Comparison of Pyrimidine-Based Inhibitors
The inhibitory activity of various pyrimidine-based molecules against EGFR and VEGFR-2 is typically quantified by their half-maximal inhibitory concentration (IC50). The following table summarizes the IC50 values for a selection of pyrimidine derivatives, highlighting their potency and selectivity. Lower IC50 values indicate greater potency.
| Compound ID | Scaffold | Target | IC50 (µM) | Reference Compound | IC50 (µM) |
| Vandetanib | Quinazoline | EGFR | 0.50 | Erlotinib | - |
| VEGFR-2 | 0.04 | ||||
| Compound 5f | Thieno[2,3-d]pyrimidine | EGFR | - | Erlotinib | - |
| VEGFR-2 | 1.23 | ||||
| Compound 1 | 4-anilino-7,8-dihydropyrido[4,3-d]pyrimidine | EGFR | 0.0148 | - | - |
| HER2 | 0.682 | ||||
| Compound 42 | 2,4,6-trisubstituted pyrido[3,4-d]pyrimidine | EGFR (L858R) | 0.0011 | - | - |
| EGFR (L858R/T790M) | 0.034 | ||||
| EGFR (L858R/T790M/C797S) | 0.0072 | ||||
| Compound 46 | 2,4-disubstituted pyrrolo[2,3-d]pyrimidine | EGFR | 0.00376 | - | - |
| Compound 70 | 4,5-disubstituted pyrrolo[3,2-d]pyrimidine | EGFR | 0.0057 | - | - |
| ErbB2 | 0.0021 | ||||
| Compound 7j Derivative (7d) | Pyrimidine-based | A549 Cells | 9.19 - 13.17 | Pazopanib | 21.18 |
| HepG2 Cells | 11.94 - 18.21 | 36.66 | |||
| Compound 7j Derivative (9s) | Pyrimidine-based | A549 Cells | 9.19 - 13.17 | Pazopanib | 21.18 |
| HepG2 Cells | 11.94 - 18.21 | 36.66 | |||
| Compound 7j Derivative (13n) | Pyrimidine-based | A549 Cells | 9.19 - 13.17 | Pazopanib | 21.18 |
| HepG2 Cells | 11.94 - 18.21 | 36.66 | |||
| Furo[2,3-d]pyrimidine (4c) | Furo[2,3-d]pyrimidine | VEGFR-2 | 0.0571 | Sorafenib | 0.0411 |
| Thieno[2,3-d]pyrimidine (21e) | Thieno[2,3-d]pyrimidine | VEGFR-2 | 0.021 | - | - |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. The following are protocols for key assays used to evaluate the inhibitory activity of pyrimidine-based molecules against EGFR and VEGFR-2.
In Vitro Kinase Inhibition Assay
This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of purified EGFR or VEGFR-2.
Objective: To determine the IC50 value of a test compound against the target kinase.
Materials:
-
Recombinant human EGFR or VEGFR-2 kinase domain.
-
ATP (Adenosine triphosphate).
-
A suitable peptide substrate (e.g., Poly(Glu, Tyr) 4:1).
-
Assay buffer (e.g., Tris-HCl, MgCl2, MnCl2, DTT).
-
Test compound (solubilized in DMSO).
-
Positive control inhibitor (e.g., Erlotinib for EGFR, Sorafenib for VEGFR-2).
-
96- or 384-well plates.
-
A detection reagent/kit (e.g., ADP-Glo™ Kinase Assay kit).
-
Plate reader capable of luminescence or fluorescence detection.
Procedure:
-
Prepare serial dilutions of the test compound in DMSO. A typical starting concentration is 10 mM, with 1:3 or 1:10 serial dilutions.
-
Add a small volume (e.g., 5 µL) of the diluted compound or control to the wells of the assay plate. For the no-inhibitor control, add the same volume of DMSO.
-
Add the kinase and peptide substrate, prepared in assay buffer, to each well.
-
Initiate the kinase reaction by adding ATP solution to each well. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's protocol. For example, with the ADP-Glo™ assay, a reagent is added to deplete unused ATP, followed by a second reagent to convert the ADP generated by the kinase reaction into a luminescent signal.
-
Measure the signal (e.g., luminescence) using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cell Proliferation (MTT) Assay
This colorimetric assay assesses the effect of a compound on the viability and proliferation of cancer cell lines that are dependent on EGFR or VEGFR-2 signaling.
Objective: To determine the anti-proliferative effect of a test compound on cancer cells.
Materials:
-
Cancer cell line (e.g., A549 for EGFR, HUVECs for VEGFR-2).
-
Complete growth medium.
-
Test compound (solubilized in DMSO).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization solution (e.g., SDS-HCl or DMSO).
-
96-well cell culture plates.
-
Microplate reader.
Procedure:
-
Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.[3]
-
Prepare serial dilutions of the test compound in the complete growth medium.
-
Treat the cells with the diluted compound or a vehicle control (e.g., 0.1% DMSO).
-
Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.
-
Add MTT solution to each well and incubate for 2-4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.[3]
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
In Vivo Tumor Xenograft Model
This model evaluates the in vivo efficacy of a compound in a living organism.
Objective: To assess the anti-tumor activity of a test compound in an animal model.
Materials:
-
Immunocompromised mice (e.g., athymic nude or NOD/SCID).
-
Human cancer cell line.
-
Matrigel (optional, to enhance tumor take).
-
Test compound formulated in a suitable vehicle.
-
Calipers for tumor measurement.
Procedure:
-
Harvest cancer cells and resuspend them in a sterile, serum-free medium or PBS.
-
Subcutaneously inject the cell suspension (e.g., 5 x 10^6 cells) into the flank of each mouse.[1][5]
-
Monitor the mice regularly for tumor development.
-
Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.[1][5]
-
Administer the test compound or vehicle control to the respective groups according to the predetermined dosing schedule (e.g., daily oral gavage).
-
Measure tumor dimensions with calipers two to three times per week and calculate the tumor volume using the formula: Volume = (Width² x Length) / 2.[5]
-
Monitor the body weight of the mice as an indicator of systemic toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., calculating tumor growth inhibition).
Signaling Pathways and Experimental Workflow
Visualizing the complex biological processes involved in EGFR and VEGFR-2 signaling, as well as the experimental workflow for inhibitor screening, can provide a clearer understanding of the system.
EGFR Signaling Pathway
Ligand binding to EGFR triggers receptor dimerization and autophosphorylation, initiating downstream signaling cascades such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which regulate cell proliferation, survival, and differentiation.[6]
Caption: EGFR Signaling Cascade and Point of Inhibition.
VEGFR-2 Signaling Pathway
VEGF binding to VEGFR-2 leads to receptor dimerization and autophosphorylation, activating downstream pathways like the PLCγ-PKC-MAPK and PI3K-AKT pathways, which are crucial for endothelial cell proliferation, migration, and survival, leading to angiogenesis.[7]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. ClinPGx [clinpgx.org]
- 7. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
A Head-to-Head Battle: Novel Pyrimidine Inhibitors Challenge Sorafenib's Reign in Cancer Therapy
For Immediate Publication
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the dynamic landscape of oncology, the quest for more potent and selective cancer therapeutics is relentless. This guide provides a comprehensive, data-driven comparison of a novel class of pyrimidine-based kinase inhibitors against the established multi-kinase inhibitor, Sorafenib. The focus is on providing objective performance data, detailed experimental methodologies, and clear visualizations of the underlying biological pathways to empower researchers in their pursuit of next-generation cancer treatments.
Sorafenib, a stalwart in the treatment of various cancers, including hepatocellular and renal cell carcinoma, exerts its effect by targeting multiple kinases involved in tumor progression and angiogenesis, such as RAF, VEGFR, and PDGFR.[1][2] However, the emergence of novel pyrimidine derivatives presents a promising new frontier, with some demonstrating superior potency and selectivity in preclinical studies.[3][4] This guide will delve into the comparative efficacy of these emerging inhibitors, offering a valuable resource for the scientific community.
Quantitative Performance Analysis: A Tale of Two Inhibitors
The cornerstone of any drug comparison lies in the quantitative assessment of its inhibitory activity. The following tables summarize the in vitro potency of a representative novel pyrazolo[3,4-d]pyrimidine inhibitor, herein referred to as Compound II-1, against Sorafenib. The data is presented to facilitate a clear, side-by-side comparison of their efficacy against key kinases and cancer cell lines.
Table 1: In Vitro Kinase Inhibitory Activity (IC50)
| Kinase Target | Novel Pyrimidine Inhibitor (Compound II-1) IC50 (nM) | Sorafenib IC50 (nM) |
| VEGFR-2 | - | 90[2] |
| B-RAF | - | 22[2] |
| C-RAF | - | 6[2] |
| PDGFR-β | - | 57[2] |
Note: Specific IC50 data for Compound II-1 against isolated kinases was not available in the reviewed literature. The primary focus of the source was on cellular activity.
Table 2: In Vitro Anti-proliferative Activity (IC50)
| Cell Line | Cancer Type | Novel Pyrimidine Inhibitor (Compound II-1) IC50 (µM) | Sorafenib IC50 (µM) |
| HepG2 | Hepatocellular Carcinoma | 5.90 ± 0.05[3] | 9.05 ± 0.54[3] |
| Huh7 | Hepatocellular Carcinoma | - | 5.97[5] |
| Hep3B | Hepatocellular Carcinoma | - | 3.31[5] |
The data clearly indicates that the novel pyrazolo[3,4-d]pyrimidine derivative, Compound II-1, exhibits significantly greater potency in inhibiting the proliferation of the HepG2 human hepatocellular carcinoma cell line as compared to Sorafenib.[3] This suggests a potentially superior therapeutic window for this class of inhibitors in targeting liver cancer.
Unveiling the Mechanisms: Signaling Pathways and Experimental Workflows
To understand the functional context of these inhibitors, it is crucial to visualize their impact on key signaling pathways. Sorafenib is known to inhibit the RAF-MEK-ERK pathway, which is critical for cell proliferation, and the VEGFR pathway, which is essential for angiogenesis.[1][2] The following diagrams, generated using the DOT language for Graphviz, illustrate these pathways and a typical experimental workflow for comparing kinase inhibitors.
Caption: RAF-MEK-ERK Signaling Pathway and Inhibitor Action.
Caption: VEGFR Signaling Pathway and Inhibitor Action.
References
- 1. Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020 [frontiersin.org]
- 3. tandfonline.com [tandfonline.com]
- 4. Discovery of Novel Pyrimidine Based Small Molecule Inhibitors as VEGFR-2 Inhibitors: Design, Synthesis, and Anti-cancer Studies | Bentham Science [eurekaselect.com]
- 5. dovepress.com [dovepress.com]
A Comparative Guide to Quantitative Analysis of Dichloropyrimidine Compounds
For researchers, scientists, and drug development professionals, the accurate quantification of dichloropyrimidine compounds is critical for ensuring product quality, safety, and efficacy. This guide provides a comprehensive comparison of various analytical techniques for the quantitative analysis of these compounds, supported by experimental data and detailed methodologies.
Comparison of Quantitative Analysis Methods
The selection of an appropriate analytical method for the quantification of dichloropyrimidine compounds depends on several factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation. The following table summarizes the performance of common analytical techniques.
| Analytical Method | Principle | Linearity (Correlation Coefficient) | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Accuracy (% Recovery) | Precision (%RSD) |
| LC-MS/MS | Separation by liquid chromatography and detection by mass spectrometry. | > 0.99 | ~0.4 ppm | ~1.3 ppm | 98.0 - 102.0 | < 5.0 |
| GC-MS | Separation by gas chromatography and detection by mass spectrometry. | > 0.99 | ~0.4 ppm | ~1.1 ppm | 97.0 - 103.0 | < 5.0 |
| HPLC-UV | Separation by high-performance liquid chromatography and detection by UV absorbance. | > 0.999 | ~0.025 ppm | ~0.08 ppm | 98.0 - 102.0 | < 2.0 |
| UV-Vis Spectrophotometry | Measurement of light absorption by the analyte in solution. | > 0.998 | ~2.2 ppm | ~6.7 ppm | 99.4 - 103.0 | < 2.0* |
| Capillary Electrophoresis (CE) | Separation of ions based on their electrophoretic mobility in a capillary. | > 0.99 | Analyte Dependent | Analyte Dependent | Typically 95 - 105 | < 5.0 |
Note: Data marked with an asterisk (*) are for compounds structurally similar to dichloropyrimidines (e.g., other pyrimidine derivatives or compounds with similar functional groups) and are provided as an estimation of performance due to the limited availability of direct comparative studies on dichloropyrimidine compounds. The LC-MS/MS and GC-MS data are for a 2,5-diamino-4,6-dichloro pyrimidine derivative.
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of quantitative analytical methods.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method offers high sensitivity and selectivity, making it ideal for trace-level quantification.
Instrumentation:
-
HPLC system with a binary pump, autosampler, and column oven.
-
Tandem mass spectrometer with an electrospray ionization (ESI) source.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Source Temperature: 550 °C.
-
Ion Spray Voltage: 5500 V.
-
Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for the target dichloropyrimidine compound and an internal standard should be optimized.
Sample Preparation:
-
Prepare a stock solution of the dichloropyrimidine standard in a suitable solvent like methanol or acetonitrile.
-
Create a series of calibration standards by serially diluting the stock solution.
-
For biological samples, perform protein precipitation followed by solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove matrix interferences.
-
Reconstitute the final extract in the mobile phase before injection.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust technique for the analysis of volatile and semi-volatile dichloropyrimidine compounds.
Instrumentation:
-
Gas chromatograph with a split/splitless injector.
-
Mass spectrometer with an Electron Ionization (EI) source.
Chromatographic Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm I.D., 0.25 µm film thickness).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at a suitable initial temperature (e.g., 100 °C), hold for 1 minute, then ramp at 10 °C/min to a final temperature (e.g., 280 °C) and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injection Mode: Splitless (1 µL injection volume).
Mass Spectrometry Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Scan Range: m/z 50-500.
Sample Preparation:
-
Prepare a stock solution of the dichloropyrimidine standard in a volatile solvent like dichloromethane or ethyl acetate.
-
Generate calibration standards through serial dilution.
-
If the compound has poor volatility, derivatization with a suitable agent (e.g., silylation reagent) may be necessary.
-
Extract the analyte from the sample matrix using an appropriate solvent, concentrate if necessary, and bring to a known volume before injection.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a widely accessible and reliable method for the quantification of dichloropyrimidine compounds, particularly at higher concentrations.
Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and a UV-Vis detector.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water or a suitable buffer (e.g., phosphate buffer).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Determined by measuring the UV spectrum of the dichloropyrimidine compound (typically in the range of 220-280 nm).
-
Injection Volume: 10-20 µL.
Sample Preparation:
-
Prepare a stock solution of the dichloropyrimidine standard in the mobile phase or a compatible solvent.
-
Prepare a series of calibration standards by diluting the stock solution.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
UV-Visible Spectrophotometry
This technique is a simple and cost-effective method for the quantification of dichloropyrimidines in simple matrices, provided there are no interfering substances that absorb at the same wavelength.
Instrumentation:
-
UV-Visible Spectrophotometer.
Methodology:
-
Wavelength of Maximum Absorbance (λmax) Determination: Scan a solution of the dichloropyrimidine compound across a range of UV-Vis wavelengths (e.g., 200-400 nm) to determine the wavelength of maximum absorbance.
-
Calibration Curve:
-
Prepare a series of standard solutions of the dichloropyrimidine compound of known concentrations.
-
Measure the absorbance of each standard at the predetermined λmax.
-
Plot a graph of absorbance versus concentration.
-
-
Sample Analysis:
-
Prepare the sample solution and measure its absorbance at the λmax.
-
Determine the concentration of the dichloropyrimidine compound in the sample using the calibration curve.
-
Sample Preparation:
-
Dissolve the sample containing the dichloropyrimidine compound in a suitable solvent (e.g., ethanol, methanol, or water) that does not absorb at the analytical wavelength.
-
Ensure the concentration of the analyte in the final solution falls within the linear range of the calibration curve.
Visualizing the Workflow
Diagrams of the experimental workflows provide a clear, step-by-step overview of the analytical processes.
Caption: Workflow for LC-MS/MS analysis of dichloropyrimidines.
Caption: Workflow for GC-MS analysis of dichloropyrimidines.
Caption: Workflow for HPLC-UV analysis of dichloropyrimidines.
A Comparative Guide to the Cross-Reactivity of Dichloropyrimidine-Derived Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The dichloropyrimidine scaffold is a cornerstone in the design of kinase inhibitors, offering a versatile platform for developing targeted therapeutics. However, achieving selectivity remains a critical challenge, as off-target effects can lead to toxicity and diminish therapeutic efficacy. This guide provides a comparative analysis of the cross-reactivity profiles of kinase inhibitors derived from dichloropyrimidine, supported by experimental data from kinome-wide screening. Detailed methodologies for key profiling assays are also presented to aid in the design and interpretation of selectivity studies.
Understanding Kinase Inhibitor Selectivity
Protein kinases share a structurally conserved ATP-binding pocket, making the development of highly selective inhibitors a significant challenge.[1] Cross-reactivity, the inhibition of unintended kinases, can lead to adverse effects but can also offer opportunities for developing multi-targeted therapies.[1] Therefore, comprehensive profiling of an inhibitor's activity across the human kinome is an essential step in its development.[2]
Comparative Cross-Reactivity Profiles
The following tables summarize the cross-reactivity of different series of kinase inhibitors derived from either a 2,5-dichloropyrimidine or a 2,4-dichloropyrimidine core. The data is presented to highlight both on-target potency and off-target interactions.
2,5-Dichloropyrimidine Derivatives Targeting MSK1
A recent study detailed the development of covalent inhibitors of Mitogen- and Stress-Activated Protein Kinase 1 (MSK1) originating from a 2,5-dichloropyrimidine hit compound.[3] The selectivity of these compounds was assessed against a panel of 468 kinases. The data reveals that subtle structural modifications can significantly alter the selectivity profile.
| Kinase Target | Compound 21 (% Inhibition @ 10 µM) | Compound 22 (% Inhibition @ 10 µM) |
| MSK1 (Target) | >90% | 86% |
| MSK2 | >90% | 96% |
| AAK1 | >90% | 77% |
| FLT3 | >90% | 74% |
| HASPIN | >90% | 75% |
| MAP4K2 | >90% | 69% |
| MEK5 | >90% | 78% |
| PI3KCB | >90% | 79% |
| PLK2 | >90% | 82% |
| RIPK4 | >90% | 69% |
| RSK1 | >90% | 73% |
| VRK2 | >90% | 85% |
| YSK4 | >90% | 96% |
| Selectivity Score (S10) | 0.045 | 0.005 |
Data compiled from a study on covalent MSK1 inhibitors.[3] The S10 selectivity score represents the fraction of kinases inhibited by more than 90% at the tested concentration.
Compound 22 demonstrates a significantly improved selectivity profile compared to compound 21, with a much lower S10 score, indicating it inhibits fewer kinases at the tested concentration.[3] This highlights the potential for optimizing selectivity through chemical modifications of the dichloropyrimidine scaffold.
2,4-Dichloropyrimidine Derivatives Targeting Various Kinases
A high-throughput kinome-profiling effort screened a library of compounds synthesized from a 2,4-dichloropyrimidine starting material against a panel of 353 kinases.[4] This screen identified potent inhibitors for several kinases, including ACK1 and ERK5.
| Kinase Target | Compound B19 (Kd in nM) | Compound B46 (Kd in nM) |
| ACK1 (Target) | 15 | Not a primary target |
| ERK5 (Target) | Not a primary target | 80 |
| DCAMKL1 | - | 97 |
| DCAMKL2 | - | 190 |
Data from a high-throughput kinase profiling study.[4] Kd values represent the dissociation constant, with lower values indicating stronger binding.
Compound B19 was identified as a potent and selective inhibitor of ACK1.[4] In contrast, compound B46 showed remarkable selectivity for ERK5, with only two other kinases binding with a Kd below 200 nM out of 402 kinases tested.[4]
Key Signaling Pathways
Dichloropyrimidine-based inhibitors have been developed to target multiple critical signaling pathways implicated in cancer and inflammatory diseases. The diagrams below illustrate two such pathways and the points of intervention by these inhibitors.
Experimental Protocols
Accurate and reproducible assessment of kinase inhibitor selectivity is fundamental to drug development. Below are detailed protocols for two common methodologies for cross-reactivity profiling.
In Vitro Radiometric Kinase Assay
This method directly measures the enzymatic activity of a kinase by quantifying the transfer of a radiolabeled phosphate from ATP to a substrate.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a dichloropyrimidine-derived inhibitor against a panel of purified kinases.
Materials:
-
Purified recombinant kinases
-
Specific peptide or protein substrates for each kinase
-
Dichloropyrimidine inhibitor stock solution (e.g., 10 mM in DMSO)
-
Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
[γ-³³P]ATP or [γ-³²P]ATP
-
Unlabeled ATP solution
-
96- or 384-well reaction plates
-
Phosphocellulose filter plates (e.g., P81)
-
0.75% Phosphoric acid
-
Scintillation counter and scintillation fluid
Procedure:
-
Inhibitor Dilution: Prepare a serial dilution of the dichloropyrimidine inhibitor in DMSO. A common starting concentration is 100 µM, with 10-point, 3-fold serial dilutions.
-
Reaction Setup: In a 96-well plate, add 1 µL of each inhibitor dilution or DMSO (for control).
-
Enzyme/Substrate Addition: Prepare a master mix of the specific kinase and its corresponding substrate in the kinase reaction buffer. Add this mixture to each well.
-
Pre-incubation: Gently mix and incubate the plate for 10-20 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Reaction Initiation: Prepare an ATP master mix containing both unlabeled ATP and radiolabeled [γ-³³P]ATP. Add this mix to all wells to start the reaction. The final ATP concentration should be at or near the Km for each kinase.
-
Incubation: Incubate the reaction plate at 30°C for a predetermined time (e.g., 60-120 minutes), ensuring the reaction remains in the linear range.
-
Reaction Termination and Substrate Capture: Terminate the reaction by spotting a portion of the reaction mixture from each well onto a phosphocellulose filter plate. The phosphorylated substrate will bind to the paper.
-
Washing: Wash the filter plate multiple times with 0.75% phosphoric acid to remove unincorporated radiolabeled ATP.
-
Detection: Dry the plate, add scintillation fluid to each well, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase activity inhibition for each inhibitor concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Chemoproteomics-based Selectivity Profiling (Kinobeads)
This approach uses affinity chromatography coupled with mass spectrometry to assess an inhibitor's binding to a large number of kinases simultaneously in a cellular context.
Objective: To determine the target profile and selectivity of a dichloropyrimidine-derived inhibitor against endogenous kinases in a cell lysate.
Materials:
-
Cell culture reagents and cell lines (e.g., a mixture of several cancer cell lines to maximize kinome coverage)
-
Lysis buffer
-
Dichloropyrimidine inhibitor stock solution
-
Kinobeads: Sepharose beads coupled with a mixture of non-selective, ATP-competitive kinase inhibitors
-
Wash buffers
-
Elution buffer
-
Reagents for protein digestion (e.g., DTT, iodoacetamide, trypsin)
-
Liquid chromatography-mass spectrometry (LC-MS/MS) system
Procedure:
-
Cell Lysis: Harvest cultured cells and prepare a clarified cell lysate.
-
Competitive Binding: Aliquot the cell lysate. Treat the aliquots with the dichloropyrimidine inhibitor at various concentrations (e.g., 10-point dose-response) or with DMSO as a control. Incubate to allow the inhibitor to bind to its target kinases.
-
Kinobeads Incubation: Add the kinobeads slurry to each lysate aliquot. Incubate to allow kinases not bound by the free inhibitor to bind to the immobilized ligands on the beads.
-
Affinity Purification: Wash the beads extensively to remove non-specifically bound proteins.
-
On-Bead Digestion: Elute the bound proteins or, more commonly, perform an on-bead digestion by adding trypsin directly to the washed beads to digest the captured proteins into peptides.
-
LC-MS/MS Analysis: Analyze the resulting peptide mixtures by quantitative LC-MS/MS.
-
Data Analysis: Identify and quantify the proteins (kinases) in each sample. For each kinase, generate a dose-response curve by plotting its relative abundance (compared to the DMSO control) against the inhibitor concentration. This allows for the determination of apparent dissociation constants (Kd) for the interaction of the inhibitor with each kinase detected, revealing the inhibitor's potency and selectivity profile across the kinome.
Conclusion
The dichloropyrimidine scaffold remains a highly valuable starting point for the development of potent and selective kinase inhibitors. The provided data illustrates that while broad cross-reactivity can be a challenge, careful chemical optimization can lead to compounds with highly selective profiles. The experimental protocols outlined in this guide offer a robust framework for researchers to rigorously characterize the selectivity of novel dichloropyrimidine derivatives, a critical step toward the development of safer and more effective targeted therapies.
References
- 1. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. crossfire-oncology.com [crossfire-oncology.com]
- 3. Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Anticancer Potential of Pyrimidine Derivatives: A Comparative Efficacy Guide
For Immediate Release
In the dynamic landscape of oncology research, pyrimidine derivatives have emerged as a promising class of compounds with potent anticancer activities. This guide provides a comparative analysis of the efficacy of various pyrimidine derivatives across different cancer cell lines, supported by experimental data. It is designed to serve as a valuable resource for researchers, scientists, and drug development professionals, offering a comprehensive overview of their therapeutic potential and mechanisms of action.
Data Presentation: A Comparative Analysis of IC50 Values
The following table summarizes the half-maximal inhibitory concentration (IC50) values of several pyrimidine derivatives against a panel of human cancer cell lines. The data, collated from recent studies, highlights the differential sensitivity of various cancer types to these compounds.
| Derivative Class | Compound | Cancer Cell Line | Cell Line Type | IC50 (µM) | Reference |
| Furo[2,3-d]pyrimidine-1,3,4-oxadiazole Hybrids | Compound (2) | HT-1080 | Fibrosarcoma | 13.89 - 19.43 | |
| MCF-7 | Breast Cancer | 13.89 - 19.43 | |||
| MDA-MB-231 | Breast Cancer | 13.89 - 19.43 | |||
| A549 | Lung Carcinoma | 13.89 - 19.43 | |||
| Uracil Amides | Compound (9) | Human Breast Cancer Cells | Breast Cancer | 18 | |
| Pyrido[2,3-d]pyrimidine-4(3H)-one Derivatives | Compound (11) | PC-3 (EGFRWT) | Prostate Cancer | 0.099 | |
| PC-3 (EGFRT790M) | Prostate Cancer | 0.123 | |||
| Pyrrolo[2,3-d]pyrimidin/pyrazolo[3,4-d]pyrimidin-4-amine Derivatives | Compound (12) | SNU-16 | Gastric Cancer | Not Specified | |
| N,4-di(1H-pyrazol-4-yl) pyrimidin-2-amines | Compound (13) | Various (13 cell lines) | Multiple | Sub-micromolar | |
| Novel Pyrimidine Derivative | Compound (14) | HGC-27 | Gastric Cancer | Not Specified | |
| 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carboxamide Derivatives | Compound (15) | Liver Cancer Cell Lines | Liver Cancer | Not Specified | |
| 3,4-dihydropyrimido[4,5- d]pyrimidine-2(1H)-one Scaffold | Compound (19) | Colon Cancer Cell Lines | Colon Cancer | 0.24 - 1.26 | |
| 3-phenyltetrahydrobenzo[1][2]theno[2,3-d]pyrimidine Derivatives | Compound (20) | HCT-116 | Colon Cancer | Superior to Doxorubicin | |
| Indazol-Pyrimidine Derivatives | Compound 4f | MCF-7 | Breast Cancer | 1.629 | [3] |
| Compound 4i | MCF-7 | Breast Cancer | 1.841 | [3] | |
| Compound 4a | MCF-7 | Breast Cancer | 2.958 | [3] | |
| Compound 4g | MCF-7 | Breast Cancer | 4.680 | [3] | |
| Compound 4d | MCF-7 | Breast Cancer | 4.798 | [3] | |
| Pyrazolo[3,4-d]pyrimidine Derivatives | Compound 5 | HT1080 | Fibrosarcoma | 96.25 | [1] |
| Hela | Cervical Cancer | 74.8 | [1] | ||
| Caco-2 | Colorectal Adenocarcinoma | 76.92 | [1] | ||
| A549 | Lung Carcinoma | 148 | [1] | ||
| Compound 7 | A549 | Lung Carcinoma | 17.50 | [1] | |
| Caco-2 | Colorectal Adenocarcinoma | 43.75 | [1] | ||
| Hela | Cervical Cancer | 68.75 | [1] | ||
| HT1080 | Fibrosarcoma | 73.08 | [1] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the evaluation of these pyrimidine derivatives are provided below.
Cell Viability Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[4][5]
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 1 × 10^4 cells/well and allowed to adhere for 24 hours.[6]
-
Compound Treatment: The cells are then treated with various concentrations of the pyrimidine derivatives and incubated for a specified period (e.g., 72 hours).[6]
-
MTT Addition: After the treatment period, the culture medium is removed, and 28 µL of a 2 mg/mL MTT solution is added to each well. The plates are then incubated for 1.5 hours at 37°C.[6]
-
Formazan Solubilization: The MTT solution is removed, and the resulting formazan crystals are solubilized by adding 130 µL of dimethyl sulfoxide (DMSO) to each well.[6] The plates are then incubated for an additional 15 minutes at 37°C with shaking.[6]
-
Absorbance Measurement: The absorbance is measured on a microplate reader at a wavelength of 492 nm.[6] Cell viability is calculated as a percentage of the untreated control cells.
Apoptosis Assay (Annexin V-FITC Staining)
The Annexin V-FITC assay is a widely used method for the detection of early-stage apoptosis.
-
Cell Treatment: Cells are treated with the pyrimidine derivatives for a specified time to induce apoptosis.
-
Cell Harvesting: Both floating and adherent cells are collected. Adherent cells are detached using trypsin and washed with serum-containing media.
-
Staining: The cells (1-5 x 10^5) are washed with cold 1X PBS and then resuspended in 1X Binding Buffer.[3] 5 µL of Annexin V-FITC and, optionally, 5 µL of propidium iodide (PI) solution are added to the cell suspension.[3][7]
-
Incubation: The mixture is incubated for 5-20 minutes at room temperature in the dark.[3][8]
-
Analysis: The stained cells are analyzed by flow cytometry.[8] Annexin V-FITC positive and PI negative cells are considered to be in early apoptosis.
Protein Expression Analysis (Western Blotting)
Western blotting is a technique used to detect and quantify specific proteins in a sample.[9]
-
Cell Lysis: After treatment with pyrimidine derivatives, cells are washed with ice-cold PBS and then lysed using a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.[10]
-
Protein Quantification: The total protein concentration in the cell lysates is determined using a protein assay, such as the Bradford assay.
-
Gel Electrophoresis: Equal amounts of protein (e.g., 20-30 µg) are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[11]
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).[9]
-
Blocking: The membrane is incubated in a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Antibody Incubation: The membrane is incubated with a primary antibody specific to the target protein overnight at 4°C.[11] After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[11]
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and captured using a digital imaging system.[11] The band intensities are quantified and normalized to a loading control (e.g., β-actin or GAPDH).[11]
Signaling Pathways and Experimental Workflows
The anticancer effects of pyrimidine derivatives are often attributed to their ability to modulate key signaling pathways involved in cell proliferation, survival, and apoptosis. The following diagrams, generated using Graphviz, illustrate these pathways and a typical experimental workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. assets.fishersci.com [assets.fishersci.com]
- 3. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. clyte.tech [clyte.tech]
- 6. MTT (Assay protocol [protocols.io]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. resources.novusbio.com [resources.novusbio.com]
- 9. medium.com [medium.com]
- 10. Western Blot Protocol - Creative Biolabs [modelorg-ab.creative-biolabs.com]
- 11. benchchem.com [benchchem.com]
Safety Operating Guide
Essential Guide to the Safe Disposal of 4-((4,6-Dichloropyrimidin-2-yl)amino)benzonitrile
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is paramount for ensuring laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for the safe disposal of 4-((4,6-Dichloropyrimidin-2-yl)amino)benzonitrile, a compound that requires careful management due to its potential hazards.
Hazard Profile and Personal Protective Equipment (PPE)
Before handling this compound, it is crucial to be aware of its associated hazards and to use the appropriate personal protective equipment (PPE).
| Hazard Statement | GHS Classification | Recommended Personal Protective Equipment (PPE) |
| Causes skin irritation | Skin Irritation (Category 2) | Impervious gloves and protective clothing[1] |
| Causes serious eye irritation | Eye Irritation (Category 2A) | Tightly fitting safety goggles or face shield[1][2] |
| May cause respiratory irritation | STOT SE (Category 3) | Full-face respirator if exposure limits are exceeded[1][2] |
| May cause long lasting harmful effects to aquatic life | Aquatic Chronic (Category 4) | Not applicable for direct PPE |
Step-by-Step Disposal Protocol
Adherence to the following procedural steps is mandatory for the safe disposal of this compound and its contaminated materials.
1. Personal Protection:
-
Always wear the appropriate PPE as detailed in the table above before handling the chemical. This includes, at a minimum, safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[1]
-
Ensure work is conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or fumes.[1]
2. Waste Segregation and Collection:
-
Solid Waste: Collect any solid this compound waste, including residual amounts and contaminated items such as weighing paper or disposable spatulas.
-
Contaminated Labware: Non-disposable labware that has come into contact with the chemical should be decontaminated. If decontamination is not feasible, it must be disposed of as hazardous waste.
-
Solutions: Any solutions containing this compound should be collected in a designated, sealed, and properly labeled waste container.
3. Spill Management:
-
In the event of a spill, prevent further leakage if it is safe to do so.[1]
-
Avoid the formation of dust.[2]
-
Carefully sweep up or absorb the spilled material with an inert substance (e.g., vermiculite, sand, or earth).[1]
-
Place the collected material into a suitable, sealed container for disposal.[1]
-
Do not allow the chemical to enter drains, waterways, or soil.[1]
4. Waste Container Management:
-
Use only approved, chemically resistant containers for waste collection.
-
The container must be clearly and accurately labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Keep the waste container tightly closed and store it in a designated, secure, and well-ventilated area, away from incompatible materials.[1] The storage area should be locked.[1]
5. Final Disposal:
-
All waste containing this compound must be disposed of through an approved and licensed hazardous waste disposal facility.[1][2]
-
Consult your institution's Environmental Health and Safety (EHS) office for specific procedures and to arrange for waste pickup.
-
Never dispose of this chemical down the drain or in regular trash.
Disposal Workflow Diagram
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 4-((4,6-Dichloropyrimidin-2-yl)amino)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 4-((4,6-Dichloropyrimidin-2-yl)amino)benzonitrile (CAS No. 329187-59-9). Adherence to these guidelines is critical to ensure personal safety and environmental compliance in the laboratory.
Hazard Identification and Safety Precautions
This compound is a compound that requires careful handling due to its potential health hazards. Based on available safety data sheets, the primary hazards include:
-
Skin Irritation: Causes skin irritation.[1]
-
Eye Irritation: Causes serious eye irritation.[1]
-
Respiratory Irritation: May cause respiratory irritation.[1]
-
Aquatic Hazard: May cause long-lasting harmful effects to aquatic life.[2]
All personnel must be thoroughly trained on these hazards before handling the compound.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to minimize exposure. The following table summarizes the required PPE for handling this compound.
| PPE Category | Specification |
| Eye/Face Protection | Chemical safety goggles or safety glasses with side shields are required at all times.[2][3] For procedures with a higher risk of splashing, a face shield must be worn in addition to goggles.[3][4] |
| Skin Protection | A chemical-resistant lab coat, fully buttoned, is mandatory.[3] Nitrile gloves are recommended and should be inspected before use and changed frequently. For prolonged contact, consider double-gloving.[3][5] |
| Respiratory Protection | All work with this compound in powdered form should be conducted in a certified chemical fume hood to minimize inhalation of dust.[3] If a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[3][6] |
Operational Protocol: Step-by-Step Handling Procedure
The following protocol outlines the safe handling of this compound from receipt to disposal.
1. Preparation and Engineering Controls:
- Ensure a certified chemical fume hood is operational.
- Verify that an eyewash station and safety shower are accessible.[7]
- Prepare all necessary equipment (e.g., spatulas, glassware, weighing paper) within the fume hood.
- Designate a specific area within the fume hood for handling the compound to contain potential contamination.
2. Weighing and Transfer:
- Perform all weighing and transfer operations within the fume hood to contain airborne particles.
- Use a micro-spatula for transferring the solid material.
- Handle the compound gently to avoid creating dust.
- If preparing a solution, add the solid to the solvent slowly to prevent splashing.
3. During the Experiment:
- Keep the container of the compound tightly closed when not in use.[1]
- Avoid contact with skin, eyes, and clothing.[1]
- If any material is spilled, follow the spill cleanup procedure outlined below.
4. Post-Handling:
- Thoroughly decontaminate all surfaces and equipment used.
- Wash hands thoroughly with soap and water after handling, even if gloves were worn.[1]
- Remove PPE in the correct order to avoid cross-contamination.
Emergency Procedures
-
In case of skin contact: Immediately flush the skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[1] Seek medical attention if irritation occurs.[1]
-
In case of eye contact: Immediately rinse cautiously with water for several minutes.[1] Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[1]
-
If inhaled: Move the person to fresh air and keep them in a position comfortable for breathing.[1] Call a poison center or doctor if you feel unwell.[1]
-
Spill Cleanup: For small spills, carefully sweep or vacuum up the material, avoiding dust generation, and place it into a suitable, labeled container for disposal.[1]
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Solid Waste: Collect all contaminated disposable PPE (gloves, etc.), absorbent materials, and empty containers in a designated, sealed, and clearly labeled hazardous waste container.[3][7]
-
Liquid Waste: Collect any solutions containing the compound in a separate, sealed, and labeled hazardous waste container.
-
Final Disposal: Disposal of contents and containers must be done through an approved waste disposal plant.[1][2] Adhere to all federal, state, and local hazardous waste regulations.[1]
Workflow for Safe Handling
The following diagram outlines the logical workflow for the safe handling of this compound.
References
Featured Recommendations
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
